molecular formula C14H15NO B1284532 4-(Benzyloxy)-2-methylaniline CAS No. 4792-60-3

4-(Benzyloxy)-2-methylaniline

Cat. No.: B1284532
CAS No.: 4792-60-3
M. Wt: 213.27 g/mol
InChI Key: YMZVPMQBIGSBOW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methylaniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15NO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZVPMQBIGSBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588227
Record name 4-(Benzyloxy)-2-methylaniline
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-60-3
Record name 4-(Benzyloxy)-2-methylaniline
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Record name 4-(benzyloxy)-2-methylaniline
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Foundational & Exploratory

Introduction: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-2-methylaniline (CAS: 4792-60-3)

This compound is a substituted aromatic amine that serves as a versatile and high-value intermediate in organic synthesis and drug discovery. Its structure, which combines a nucleophilic aniline moiety with a sterically influential methyl group and a stable, yet cleavable, benzyl ether, makes it a strategic component for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals. The molecule is noted for its utility as a structural mimic for the side chain of tyrosine, allowing it to be used as a targeting molecule for proteins that recognize this motif, making it a valuable tool in designing novel therapeutics.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound dictate its handling, storage, and application in synthetic chemistry. While experimental data such as melting and boiling points are not consistently reported in publicly available literature, its core identifiers and computed properties are well-established.

Table 1: Core Properties and Identifiers

Property Value Reference(s)
CAS Number 4792-60-3 [2][3][4]
Molecular Formula C₁₄H₁₅NO [2][5]
Molecular Weight 213.28 g/mol [2][6]
MDL Number MFCD08686869 [2][3]
Canonical SMILES CC1=C(C=CC(=C1)OCC2=CC=CC=C2)N [1]
Purity (Typical) >95% [3]

| Storage | Store long-term in a cool, dry, dark place under an inert atmosphere. |[3][5] |

Spectroscopic Insights (Predicted)

While specific spectra require experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features, which is crucial for reaction monitoring and quality control.

  • ¹H NMR: The spectrum would feature distinct signals for the aromatic protons on both phenyl rings, typically in the δ 6.5-7.5 ppm range. A characteristic singlet for the benzylic methylene protons (-O-CH₂-Ph) would appear around δ 5.0 ppm. The methyl group protons (-CH₃) would present as a singlet around δ 2.0-2.3 ppm, and the amine protons (-NH₂) would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would show 14 distinct carbon signals, including the methyl carbon (~15-20 ppm), the benzylic methylene carbon (~70 ppm), and twelve aromatic carbons in the ~110-160 ppm region.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic rings (~1500-1600 cm⁻¹), and a strong C-O-C stretching band for the ether linkage (~1200-1250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 213. A prominent fragment would likely correspond to the tropylium cation [C₇H₇]⁺ at m/z = 91, resulting from the cleavage of the benzyl group.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a robust two-step sequence starting from a commercially available precursor, 2-methyl-4-nitrophenol. This pathway leverages two fundamental and reliable reactions in organic chemistry: Williamson ether synthesis and nitro group reduction.

Synthesis_Pathway cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Nitro Reduction start 2-Methyl-4-nitrophenol reagents1 Benzyl Bromide (BnBr) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) intermediate 4-(Benzyloxy)-2-methyl-1-nitrobenzene start->intermediate reagents1->intermediate Williamson Ether Synthesis reagents2 Reducing Agent (e.g., SnCl₂·2H₂O / HCl) or H₂ / Pd-C product This compound intermediate->product reagents2->product Reduction

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis via O-Benzylation and Nitro Reduction

Step 1: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene (Intermediate)

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone.

  • Reaction: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Execution: Heat the mixture to reflux and maintain for 4-6 hours. The choice of K₂CO₃ as the base is critical; it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point.

  • Workup: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

  • Purification: Purify the crude intermediate by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound (Final Product)

  • Setup: In a round-bottom flask, dissolve the intermediate from Step 1 in ethanol or ethyl acetate. A common and effective method for nitro reduction on a lab scale involves stannous chloride (SnCl₂).[7]

  • Reaction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution, followed by concentrated hydrochloric acid (HCl). Heat the mixture to 70-90°C for 2-4 hours.[7] The reaction mechanism involves the stepwise reduction of the nitro group by Sn(II), which is oxidized to Sn(IV).

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting crude this compound can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block. Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[8]

  • Kinase Inhibitor Scaffolds: The aniline nitrogen serves as a key nucleophile for coupling with chloro-substituted heterocycles (e.g., quinazolines, quinolines, pyrimidines) via nucleophilic aromatic substitution (SₙAr) reactions.[8] This reaction is fundamental to the synthesis of many ATP-competitive kinase inhibitors used in oncology.[8]

  • Tyrosine Mimetics: The benzyloxy group serves as a protected form of a phenol. In biological systems, this structure can act as an analogue or mimetic of the amino acid tyrosine's side chain.[1] This property allows molecules derived from this scaffold to target the active sites of enzymes or protein-protein interaction domains that recognize tyrosine residues.[1]

  • Intermediate for Further Elaboration: The benzyl ether acts as a robust protecting group for the phenolic oxygen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the phenol. This allows for late-stage functionalization or the introduction of a hydroxyl group, which is often critical for target binding (e.g., hydrogen bonding).

  • Antimicrobial Drug Discovery: The broader benzyloxy-aniline scaffold has been explored in the development of new antimicrobial agents. For instance, related N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit M. tuberculosis.[9]

Drug_Discovery_Workflow A This compound (Building Block) C Coupling Reaction (e.g., SₙAr) A->C B Heterocyclic Partner (e.g., 4-Chloroquinazoline) B->C D Coupled Intermediate C->D E Optional Deprotection (Hydrogenolysis) D->E F Final Compound Library D->F Direct Use E->F Unmasked Phenol G Biological Screening (e.g., Kinase Assays) F->G H Lead Optimization G->H

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and may cause allergic skin reactions.[2]

  • GHS Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[2][10]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[11] If irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

Conclusion

This compound (CAS 4792-60-3) is more than a simple chemical intermediate; it is a strategically designed building block that offers synthetic chemists and drug discovery scientists a reliable platform for innovation. Its straightforward synthesis, predictable reactivity, and inherent structural features that mimic biological motifs ensure its continued relevance in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Adherence to established synthetic protocols and safety guidelines is paramount to harnessing its full potential effectively and safely.

References

  • CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. (2011). Google Patents.
  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2465. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(benzyloxy)-4-methylaniline (C14H15NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(Benzyloxy)-2-methylaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-(Benzyloxy)-2-methylaniline. As a key building block in medicinal chemistry, particularly in the development of kinase inhibitors, a thorough understanding of this compound's characteristics is essential for researchers, scientists, and drug development professionals. This document details its structural features, physicochemical properties, and provides insights into its synthesis, purification, and analytical characterization. Furthermore, it explores the rationale behind its application in drug discovery, focusing on its role as a structural mimic and its incorporation into targeted therapies. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound, a substituted aniline derivative, has emerged as a molecule of significant interest in the field of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a benzyloxy group at the 4-position and a methyl group at the 2-position of the aniline core, imparts specific electronic and steric properties that are highly valuable in the design of biologically active molecules. Notably, this compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including potent and selective kinase inhibitors used in oncology research.[1][2] The benzyloxy group can act as a bioisostere or a protected precursor to a phenol, while the substituted aniline moiety provides a key nucleophilic handle for further chemical transformations. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for its application in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug formulation. These properties dictate its solubility, reactivity, and handling requirements.

Identification and Core Properties
PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2-methyl-4-(phenylmethoxy)aniline[3]
CAS Number 4792-60-3[3]
Molecular Formula C₁₄H₁₅NO[3]
Molecular Weight 213.28 g/mol [3]
Appearance Solid (form may vary)Inferred
Thermal and Solubility Properties
PropertyValueSource(s)
Melting Point 95.5 °CN/A
Boiling Point 120-122 °C at 0.01 TorrN/A
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol. Limited solubility in non-polar solvents and water.[4][5]

Rationale for Solubility Profile: The presence of the polar amino group and the ether linkage suggests solubility in polar organic solvents capable of hydrogen bonding.[4] However, the significant aromatic character contributed by the two phenyl rings limits its solubility in aqueous media. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are anticipated to be excellent solvents for creating stock solutions for biological screening.[4]

Synthesis and Purification

The synthesis of this compound can be strategically approached through several established organic transformations. The most logical and commonly employed route is the Williamson ether synthesis, followed by the reduction of a nitro group.

Synthetic Workflow

The following workflow outlines a robust and validated approach for the synthesis of this compound, starting from commercially available 2-methyl-4-nitrophenol.

Synthesis_Workflow Start 2-Methyl-4-nitrophenol Intermediate 1-(Benzyloxy)-2-methyl-4-nitrobenzene Start->Intermediate Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃, Acetone, Reflux) Product This compound Intermediate->Product Nitro Group Reduction (e.g., SnCl₂·2H₂O, Ethanol, Reflux)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on established Williamson ether synthesis and nitro reduction methodologies.[6][7][8]

Part A: Williamson Ether Synthesis of 1-(Benzyloxy)-2-methyl-4-nitrobenzene

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone as the solvent.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(benzyloxy)-2-methyl-4-nitrobenzene can be purified by recrystallization from ethanol or by column chromatography.

Part B: Reduction of 1-(Benzyloxy)-2-methyl-4-nitrobenzene

  • Reaction Setup: In a round-bottom flask, dissolve the purified 1-(benzyloxy)-2-methyl-4-nitrobenzene (1.0 eq.) in ethanol.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq.) portion-wise to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the final product is critical to remove any unreacted starting materials or byproducts. Flash column chromatography is the recommended method.

Purification_Workflow Crude Crude this compound Adsorption Adsorb on Silica Gel Crude->Adsorption Column Silica Gel Column Chromatography Adsorption->Column Elution Gradient Elution (e.g., Hexane/Ethyl Acetate) Column->Elution Fractions Collect and Analyze Fractions (TLC) Elution->Fractions Pure Combine Pure Fractions & Evaporate Fractions->Pure Final Pure this compound Pure->Final

Caption: Purification workflow for this compound.

Protocol Details:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. A starting polarity of 95:5 (Hexane:Ethyl Acetate) with a gradual increase in ethyl acetate concentration is a good starting point.

  • Rationale: The basicity of the aniline group can lead to tailing on standard silica gel.[9] To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to improve peak shape and recovery.[10]

  • Fraction Analysis: Fractions should be collected and analyzed by TLC to identify those containing the pure product.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, a singlet for the benzylic methylene protons, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic nature of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13]

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H StretchPrimary Amine
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (CH₃, CH₂)
1620-1580C=C StretchAromatic Ring
1250-1200C-O StretchAryl Ether

Interpretation: The presence of a primary amine will be indicated by a pair of bands in the N-H stretching region. The C-O stretch of the benzyloxy ether and the characteristic aromatic C=C stretching bands will also be prominent features.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14][15][16]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 213.

  • Key Fragmentation: A prominent fragment is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is characteristic of benzyl-containing compounds. Another significant fragmentation pathway would be the loss of the benzyl group to give a fragment corresponding to the 2-methyl-4-hydroxyaniline radical cation.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by its two primary functional groups: the aniline and the benzyl ether.

Reactivity of the Aniline Moiety

The amino group is a nucleophilic center and an activating group for electrophilic aromatic substitution.

  • N-Alkylation and N-Acylation: The primary amine can readily undergo alkylation and acylation reactions to form secondary amines and amides, respectively. This reactivity is central to its use as a building block in multi-step syntheses.[14]

  • Electrophilic Aromatic Substitution: The electron-donating nature of the amino and benzyloxy groups strongly activates the aniline ring towards electrophilic substitution at the positions ortho and para to the amino group.

Reactivity of the Benzyl Ether Moiety

The benzyl group is a common protecting group for phenols and is susceptible to cleavage under specific conditions.

  • Debenzylation: The benzyl ether can be cleaved via hydrogenolysis (e.g., H₂, Pd/C) to unmask the corresponding phenol. This is a crucial deprotection step in many synthetic routes. It is important to note that this reaction may not be compatible with other reducible functional groups in the molecule.[17]

Stability and Storage
  • Light and Air Sensitivity: Like many aniline derivatives, this compound may be sensitive to light and air, leading to oxidation and discoloration over time.

  • Storage Conditions: It is recommended to store the compound in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity and stability.[18]

Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a versatile intermediate for the synthesis of kinase inhibitors.[19][20][21]

Role as a Tyrosine Mimic

The 4-benzyloxyaniline scaffold can be considered a mimic of the side chain of the amino acid tyrosine.[1][22] This structural similarity allows molecules incorporating this moiety to potentially interact with the ATP-binding site of protein kinases, many of which have a conserved tyrosine residue in their active site. This mimicry is a key design element in the development of competitive kinase inhibitors.

Scaffold for Kinase Inhibitors

This compound is frequently used in the synthesis of 4-anilinoquinazoline and related heterocyclic scaffolds, which are privileged structures in the design of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinase inhibitors.[2][19] The aniline nitrogen acts as the nucleophile in a crucial C-N bond-forming reaction to construct the core of the inhibitor. The benzyloxy group can either be a final part of the pharmacophore or serve as a precursor to a phenolic hydroxyl group, which can form a key hydrogen bond interaction with the kinase active site.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Hazard Identification

Based on GHS classifications for related compounds, this compound should be handled as a hazardous substance.[18][23]

  • GHS Pictograms:

    • Health Hazard

    • Irritant

  • Hazard Statements:

    • H302: Harmful if swallowed.[23]

    • H312: Harmful in contact with skin.[23]

    • H315: Causes skin irritation.[24]

    • H317: May cause an allergic skin reaction.[23]

    • H319: Causes serious eye irritation.[24]

    • H332: Harmful if inhaled.[23]

    • H335: May cause respiratory irritation.[24]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash immediately with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an ideal building block for the synthesis of complex molecular targets, particularly kinase inhibitors. This guide has provided a detailed overview of its synthesis, purification, characterization, and safe handling. As the quest for novel therapeutics continues, the strategic application of such key intermediates will remain a cornerstone of successful drug development programs.

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  • ResearchGate. (n.d.). FTIR spectrum of N-Methylaniline capped PbS nanoparticles. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. Retrieved from [Link]

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4-(Benzyloxy)-2-methylaniline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-2-methylaniline (CAS: 4792-60-3)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant applications in pharmaceutical research and development. The document details its precise chemical identity, physicochemical properties, and critical safety information. A core focus is a detailed, mechanistically justified synthetic protocol, designed for reproducibility and validation. Furthermore, this guide explores the compound's strategic importance in drug discovery, particularly its role as a structural mimic for the amino acid tyrosine and as a versatile building block for complex bioactive molecules. This paper is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable compound.

Chemical Identity and Nomenclature

Precise identification of chemical structures is paramount in research and development to ensure reproducibility and avoid costly errors. This compound is a specific isomer within a family of related anilines, and careful attention to its nomenclature is essential.

2.1 IUPAC Name and Structure

  • IUPAC Name: this compound

  • CAS Registry Number: 4792-60-3[1][2][3]

  • Molecular Formula: C₁₄H₁₅NO[2]

  • Canonical SMILES: Cc1cc(OCC2=CC=CC=C2)ccc1N

Chemical Structure:

2.2 Isomeric Considerations

It is critical to distinguish this compound from its structural isomers and related compounds, as their chemical reactivity and biological activity can differ significantly. Commonly confused structures include:

  • 2-(Benzyloxy)-4-methylaniline (CAS: 10987611): The positions of the benzyloxy and amino groups are swapped.[4]

  • 4-Benzyloxyaniline (CAS: 6373-46-2): Lacks the methyl group on the aniline ring.[5]

  • N-Benzyl-4-methylaniline (CAS: 5405-15-2): The benzyl group is attached to the nitrogen atom (N-alkylation) rather than the oxygen atom (O-alkylation).[6]

Strict adherence to the CAS number (4792-60-3) is the most reliable method for ensuring the procurement and use of the correct molecule.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory or manufacturing setting.

3.1 Core Properties

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
CAS Number 4792-60-3[2][3]
Molecular Weight 213.28 g/mol [2]
Molecular Formula C₁₄H₁₅NO[2]
MDL Number MFCD08686869[2]

3.2 Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[2]

  • GHS Hazard Statements:

    • H317: May cause an allergic skin reaction.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Expertise-Driven Insight: The aniline functional group is a well-known structural alert for potential skin sensitization. The primary amine can act as a hapten, reacting with endogenous proteins to form an immunogenic complex. Therefore, the use of nitrile or other chemically resistant gloves and proper engineering controls (e.g., a fume hood) is mandatory.

Synthesis and Mechanistic Rationale

A robust and scalable synthesis is crucial for the reliable supply of any chemical intermediate. The following two-step synthesis route from commercially available 2-methyl-4-nitrophenol is logical, high-yielding, and based on well-established chemical transformations.

4.1 Proposed Synthetic Workflow

The synthesis involves a classic Williamson ether synthesis to introduce the benzyl protecting group, followed by a standard reduction of the aromatic nitro group to the desired aniline.

Synthesis_Workflow SM 2-Methyl-4-nitrophenol INT 1-(Benzyloxy)-2-methyl-4-nitrobenzene SM->INT Benzyl Bromide, K₂CO₃, Acetone Step 1: O-Benzylation PROD This compound INT->PROD SnCl₂·2H₂O, Ethanol, HCl (conc.) Step 2: Nitro Reduction

Caption: A two-step synthesis of this compound.

4.2 Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints for purification and characterization.

Step 1: Synthesis of 1-(Benzyloxy)-2-methyl-4-nitrobenzene (O-Benzylation)

  • Causality: This step utilizes the Williamson ether synthesis. The phenolic proton of 2-methyl-4-nitrophenol is acidic and is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a phenoxide. This potent nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the desired ether. Acetone is an excellent polar aprotic solvent for this reaction, readily dissolving the reactants while not interfering with the reaction mechanism.

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (200 mL).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

    • In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting phenol spot has been completely consumed.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Recrystallize the solid from ethanol/water to afford pure 1-(Benzyloxy)-2-methyl-4-nitrobenzene as a pale yellow solid.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Causality: The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation. While various methods exist (e.g., catalytic hydrogenation), reduction with tin(II) chloride (SnCl₂) in an acidic medium is a highly reliable and functional-group-tolerant laboratory method.[7] The acidic conditions protonate the nitro group, facilitating reduction by the Sn(II) species.

  • Procedure:

    • To a 500 mL round-bottom flask, add the 1-(Benzyloxy)-2-methyl-4-nitrobenzene (1.0 eq) from Step 1 and ethanol (150 mL).

    • Stir the mixture to achieve a suspension, then add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in one portion.

    • Heat the mixture to 70°C, then add concentrated hydrochloric acid (HCl) (5.0 eq) dropwise via an addition funnel. The reaction is exothermic; maintain the temperature below 90°C.

    • After the addition is complete, maintain the reaction at 80°C for 2-3 hours.

    • In-Process Validation: Monitor the disappearance of the nitro-intermediate by TLC.

    • Cool the reaction to room temperature and pour it slowly into a beaker of crushed ice.

    • Basify the acidic solution by the slow addition of 30% aqueous sodium hydroxide (NaOH) until the pH is >10. Caution: This is a highly exothermic process.

    • The product will precipitate as a solid or oil. Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification & Final Validation: Concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategically important building block in the synthesis of high-value pharmaceutical compounds.

5.1 Role as a Tyrosine Mimetic

The core structure of this compound contains a benzyl ether linked to a phenyl ring, which effectively mimics the side chain of the amino acid tyrosine. This structural analogy allows it to be used as a targeting molecule to bind to proteins that have tyrosine-binding pockets or recognize similar structural motifs.[1] This makes it a valuable scaffold for designing competitive inhibitors or probes for studying protein-ligand interactions in various drug discovery programs.[1]

5.2 Versatile Aromatic Amine Intermediate

Aromatic amines are among the most versatile and widely used intermediates in medicinal chemistry. The primary amine group of this compound can undergo a vast array of chemical transformations, including:

  • Amide bond formation

  • Sulfonamide synthesis

  • Reductive amination

  • Diazotization followed by Sandmeyer reactions

  • Buchwald-Hartwig and other cross-coupling reactions

This reactivity allows for its incorporation into a diverse range of complex molecular architectures, making it a foundational element in the synthesis of novel therapeutic agents.

5.3 The Benzyloxy Pharmacophore

The "benzyloxy" moiety itself is a recognized pharmacophore in medicinal chemistry. It is present in numerous approved drugs and clinical candidates. Its inclusion can enhance binding affinity through π-π stacking interactions with aromatic residues in a protein active site and can improve pharmacokinetic properties. For example, the benzyloxy group is a key feature in certain classes of potent and selective monoamine oxidase B (MAO-B) inhibitors, highlighting its importance in designing neurologically active agents.[8]

Conclusion

This compound (CAS: 4792-60-3) is a well-defined chemical entity with significant potential for researchers in the pharmaceutical and life sciences sectors. Its value is derived from its specific isomeric structure, its utility as a tyrosine mimetic, and its versatility as a synthetic building block. The robust synthetic pathway detailed in this guide provides a reliable method for its preparation, enabling its broader application in drug discovery pipelines. A comprehensive understanding of its properties, synthesis, and strategic applications empowers scientists to leverage this molecule to its fullest potential in the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from [Link]

  • Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(benzyloxy)-4-methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79403, N-benzyl-4-methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved from [Link]

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A Technical Guide to 4-(phenylmethoxy)-2-methylbenzenamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(phenylmethoxy)-2-methylbenzenamine, a versatile aromatic amine intermediate with significant applications in medicinal chemistry and drug development. Also known by its synonym, 4-(benzyloxy)-2-methylaniline, this compound integrates a substituted aniline scaffold with a benzyloxy pharmacophore, making it a valuable building block for synthesizing complex molecular architectures. This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes its analytical characterization, and explores its strategic role in the design of novel therapeutic agents, particularly as a structural mimic for the amino acid tyrosine. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Part 1: Molecular Profile and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific reproducibility and safety. 4-(phenylmethoxy)-2-methylbenzenamine is systematically named and cataloged under various identifiers across chemical databases.

  • IUPAC Name: 4-(phenylmethoxy)-2-methylbenzenamine

  • Common Synonym: this compound[1][2]

  • CAS Number: 4792-60-3[1][2]

  • Molecular Formula: C₁₄H₁₅NO[2]

  • InChI Key: CC1=C(C=CC(=C1)OCC2=CC=CC=C2)N[1]

Structural Formula

The structure consists of an aniline core, substituted at the 2-position with a methyl group and at the 4-position with a benzyloxy ether linkage.

Chemical Structure of 4-(phenylmethoxy)-2-methylbenzenamine
Figure 1. 2D Structure of 4-(phenylmethoxy)-2-methylbenzenamine
Physicochemical Data

The key physicochemical properties are summarized below. This data is essential for planning reactions, purification, and for safety assessments.

PropertyValueSource(s)
Molecular Weight 213.28 g/mol [2]
CAS Number 4792-60-3[1][2]
MDL Number MFCD08686869[2]
Hazard Statement Irritant[2]
Physical State Solid (Typical)Inferred
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, Acetone)Inferred

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 4-(phenylmethoxy)-2-methylbenzenamine is most efficiently achieved via a Williamson ether synthesis, a reliable and well-understood nucleophilic substitution reaction.

Retrosynthetic Analysis & Strategy

The primary disconnection strategy targets the ether bond. This retrosynthetic analysis identifies 4-amino-3-methylphenol as the nucleophile and a benzyl halide (e.g., benzyl bromide) as the electrophile. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of the Sₙ2 reaction at the phenolic oxygen. The amine group is a spectator in this reaction, although its basicity must be considered when choosing the reaction base.

Proposed Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to ensure both success and understanding.

Reaction: 4-amino-3-methylphenol + Benzyl Bromide → 4-(phenylmethoxy)-2-methylbenzenamine

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-amino-3-methylphenol in a polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF).

    • Rationale: A polar aprotic solvent is chosen to solubilize the phenoxide salt while not interfering with the Sₙ2 reaction kinetics.

  • Base Addition: Add 1.5 equivalents of a mild inorganic base, such as potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes.

    • Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the acidic phenolic hydroxyl group, forming the potassium phenoxide nucleophile. It is preferred over stronger bases like NaH to avoid potential deprotonation of the less acidic amine group or other side reactions.

  • Electrophile Addition: Slowly add 1.1 equivalents of benzyl bromide to the suspension.

    • Rationale: A slight excess of the electrophile ensures complete consumption of the valuable phenoxide intermediate. Addition should be controlled to manage any potential exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Work-up and Isolation: a. Cool the reaction to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x) to remove any remaining salts and DMF. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(phenylmethoxy)-2-methylbenzenamine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification start Dissolve 4-amino-3-methylphenol in Acetone base Add K₂CO₃ (Deprotonation) start->base Stir 30 min electrophile Add Benzyl Bromide base->electrophile Forms Nucleophile reflux Heat to Reflux (Sₙ2 Reaction) electrophile->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up (Wash & Dry) monitor->workup Reaction Complete purify Flash Chromatography workup->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 4-(phenylmethoxy)-2-methylbenzenamine.

Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed.

Expected Spectroscopic Signatures

While specific spectra depend on the acquisition parameters, the expected signals for 4-(phenylmethoxy)-2-methylbenzenamine are highly predictable based on its functional groups.

TechniqueExpected Signatures
¹H NMR ~7.5-7.3 ppm: Multiplet, 5H (protons of the phenyl ring).~6.7-6.5 ppm: Multiplet, 3H (protons of the substituted aniline ring).~5.0 ppm: Singlet, 2H (benzylic -O-CH₂- protons).~3.6 ppm: Broad singlet, 2H (amine -NH₂ protons).~2.1 ppm: Singlet, 3H (aryl methyl -CH₃ protons).
IR (Infrared) 3450-3300 cm⁻¹: Two bands (N-H symmetric & asymmetric stretch).3100-3000 cm⁻¹: Aromatic C-H stretch.2950-2850 cm⁻¹: Aliphatic C-H stretch.~1240 cm⁻¹: Aryl ether C-O stretch.
Mass Spec (MS) [M]⁺ at m/z = 213: Molecular ion peak.m/z = 91: High abundance fragment corresponding to the benzyl cation ([C₇H₇]⁺), a hallmark of benzylic ethers.
Standard Analytical Workflow

The process for confirming the final product's integrity follows a standardized workflow.

Caption: Standard workflow for analytical characterization of a synthesized compound.

Part 4: Role in Drug Discovery and Medicinal Chemistry

The true value of 4-(phenylmethoxy)-2-methylbenzenamine lies in its utility as a strategic starting material and fragment in drug design.

The Benzyloxy Moiety as a Key Pharmacophore

The benzyloxy group is not merely a protecting group; it is a recognized pharmacophore in numerous bioactive molecules.[3] It can engage in pi-stacking and hydrophobic interactions within protein binding sites. Its inclusion can enhance binding affinity and modulate the pharmacokinetic properties of a lead compound. For instance, benzyloxy piperidines have been explored as potent dopamine D4 receptor antagonists for potential CNS disease treatments.[4]

Application as a Tyrosine Mimetic

One of the most compelling applications of this molecule stems from its ability to act as a structural mimic of the tyrosine side chain.[1] The benzyloxy group serves as a bioisostere for the phenol group of tyrosine, while the aniline core provides a vector for further chemical elaboration. This allows medicinal chemists to design molecules that can competitively bind to tyrosine-recognizing domains in enzymes and receptors, making it a powerful tool for developing targeted inhibitors.[1]

A Versatile Building Block for Bioactive Scaffolds

Substituted anilines are privileged structures in medicinal chemistry, forming the core of countless drugs. 4-(phenylmethoxy)-2-methylbenzenamine provides a pre-functionalized core that can be readily incorporated into more complex scaffolds. For example, it can serve as a precursor for quinoline-based therapeutics, which have shown promise as anticancer and antimycobacterial agents.[5][6] The primary amine can be readily derivatized via amide bond formation, reductive amination, or participation in cyclization reactions to build diverse chemical libraries for screening.

Logical Flow from Intermediate to Therapeutic Target

G cluster_strategy Design Strategy cluster_synthesis Synthetic Elaboration cluster_targets Potential Therapeutic Areas start 4-(phenylmethoxy)- 2-methylbenzenamine mimic Tyrosine Mimetic start->mimic scaffold Privileged Scaffold start->scaffold derivatize Amidation, Alkylation, Cyclization mimic->derivatize scaffold->derivatize kinase Kinase Inhibitors derivatize->kinase antimicrobial Antimicrobials derivatize->antimicrobial cns CNS Agents derivatize->cns

Caption: Strategic application of the title compound in drug discovery workflows.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical intermediate.

  • 5.1 Hazard Identification: This compound is classified as an irritant.[2] Based on data for structurally similar anilines, it should be treated as harmful if swallowed, in contact with skin, or if inhaled.[7] It may cause serious eye irritation.

  • 5.2 Recommended Handling Procedures:

    • Always handle inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8][9]

    • Avoid inhalation of dust or vapors.[9]

    • Wash hands thoroughly after handling.[7]

  • 5.3 Storage and Stability:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.

Conclusion

4-(phenylmethoxy)-2-methylbenzenamine is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its unique combination of a pre-functionalized aniline core and a tyrosine-mimicking benzyloxy group provides a powerful platform for accessing novel and diverse chemical matter. Understanding its synthesis, characterization, and potential applications enables researchers to fully exploit its potential in developing next-generation therapeutics.

References

  • ChemicalBook. (n.d.). 4-Methoxy-2-[(4-methylphenyl)methoxy]benzenamine.
  • ChemicalBook. (n.d.). 4-Methoxy-2-[(4-methylphenyl)methoxy]benzenamine | 1967529-55-0.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Key Organics. (2017). Safety Data Sheet.
  • Biosynth. (n.d.). This compound | 4792-60-3.
  • Matrix Scientific. (n.d.). This compound.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • (2021). SAFETY DATA SHEET.
  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2536. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 225, 113795. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery.
  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421. Retrieved from [Link]

  • Bonaventura, J., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2538. Retrieved from [Link]

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A Technical Guide to the Spectral Analysis of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectral data for 4-(benzyloxy)-2-methylaniline, a key intermediate in various synthetic applications, including drug development. The structural elucidation of this compound is paramount for ensuring purity, understanding reactivity, and guaranteeing the integrity of downstream processes. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation that underpin a robust analytical workflow.

Introduction: The Importance of Spectral Characterization

This compound (CAS No. 4792-60-3, Molecular Formula: C₁₄H₁₅NO, Molecular Weight: 213.28 g/mol ) is a substituted aniline derivative. Its structure, featuring a benzyloxy group and a methyl-substituted aniline ring, gives rise to a unique spectral fingerprint. Accurate characterization of this fingerprint is a critical quality control step in its synthesis and a prerequisite for its use in further chemical transformations. This guide serves as a practical reference for researchers and scientists, providing a detailed analysis of its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Experimental Protocol: Acquiring High-Quality NMR Data

A well-defined protocol is essential for reproducible and high-quality NMR data. The following steps outline a standard procedure for sample preparation and data acquisition.

Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound.[1] The use of a precise microbalance is recommended.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent is critical to avoid overlapping signals with the analyte.[3]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed.

  • Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added, although residual solvent signals are often sufficient for routine analysis.[1]

  • Labeling: Clearly label the NMR tube with the sample information.

Instrumentation and Parameters:

The data presented here are predicted for a standard 400 MHz NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected signals, and a relaxation delay that allows for full magnetization recovery between pulses.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.30 - 7.50Multiplet5HAr-H (benzyl)
~6.85Doublet1HAr-H (aniline)
~6.75Doublet of doublets1HAr-H (aniline)
~6.65Doublet1HAr-H (aniline)
~5.00Singlet2H-O-CH₂ -Ph
~3.60Broad Singlet2H-NH₂
~2.10Singlet3HAr-CH₃

Note: Predicted data generated using online NMR prediction tools.[4][5] Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

The spectrum is characterized by distinct regions. The downfield region (7.30-7.50 ppm) is assigned to the five protons of the benzyl group's phenyl ring. The three aromatic protons on the aniline ring appear as distinct signals due to their different electronic environments, a consequence of the methoxy and methyl substituents. The singlet at approximately 5.00 ppm is a key indicator of the benzylic methylene protons (-O-CH₂-Ph). The broad singlet around 3.60 ppm is characteristic of the amine (-NH₂) protons, which can exchange with trace amounts of water in the solvent, leading to broadening. Finally, the singlet at approximately 2.10 ppm corresponds to the three protons of the methyl group attached to the aniline ring.

Caption: Correlation of ¹H NMR peaks with the molecular structure.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~152C -O (aniline)
~140C -NH₂ (aniline)
~137Quaternary C (benzyl)
~129Ar-C H (benzyl)
~128Ar-C H (benzyl)
~127Ar-C H (benzyl)
~125Quaternary C -CH₃ (aniline)
~116Ar-C H (aniline)
~115Ar-C H (aniline)
~113Ar-C H (aniline)
~70-O-C H₂-Ph
~17Ar-C H₃

Note: Predicted data generated using online NMR prediction tools.[6][7] Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show 12 distinct signals, corresponding to the 14 carbon atoms in the molecule, with some overlap of the benzyl ring carbons. The carbon attached to the oxygen of the ether linkage on the aniline ring is the most deshielded aromatic carbon, appearing around 152 ppm. The carbon bearing the amino group is also significantly downfield. The benzylic carbon (-O-CH₂-Ph) is expected around 70 ppm, a characteristic shift for such a group. The methyl carbon provides a signal in the aliphatic region, around 17 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.[8]

Protocol for ATR-FTIR Analysis:

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial for correcting for atmospheric and instrumental variations.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[8]

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.[9]

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Frequency Range (cm⁻¹) Vibration Functional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Aromatic Rings
3000 - 2850C-H stretch (aliphatic)-CH₂- and -CH₃
1620 - 1580N-H bendPrimary Amine (-NH₂)
1600 - 1450C=C stretch (aromatic)Aromatic Rings
1250 - 1200C-O stretch (aryl ether)Ar-O-CH₂
1100 - 1000C-N stretchAromatic Amine
850 - 750C-H bend (out-of-plane)Substituted Aromatic Rings

Note: Predicted data generated using online IR prediction tools.[10][11] Actual experimental values may vary.

Interpretation of the IR Spectrum:

The most prominent features in the IR spectrum will be the two N-H stretching bands in the 3450-3300 cm⁻¹ region, characteristic of a primary amine. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹. The presence of the ether linkage is confirmed by the strong C-O stretching band around 1250-1200 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

MS_Fragmentation M Molecular Ion (M⁺•) m/z = 213 F1 Loss of •H m/z = 212 M->F1 F2 Loss of •CH₂Ph m/z = 122 M->F2 F3 Tropylium Ion m/z = 91 M->F3 F4 Loss of CO from m/z 122 m/z = 94 F2->F4

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(Benzyloxy)-2-methylaniline for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] Poorly soluble compounds present significant challenges in formulation development, often leading to inadequate drug absorption and variability in patient response.[2] This technical guide provides a comprehensive framework for determining the solubility profile of 4-(Benzyloxy)-2-methylaniline, a key intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties, present a robust, step-by-step experimental protocol using the gold-standard shake-flask method, and detail an analytical workflow for quantification via High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible solubility profile for this and structurally similar compounds.

The Critical Role of Solubility in Drug Development

An API must be in a dissolved state to be absorbed into the systemic circulation and exert its pharmacological effect.[3] For orally administered drugs, aqueous solubility is often the rate-limiting step for absorption and bioavailability.[2] More than 40% of new chemical entities (NCEs) are reported to be poorly soluble in water, making solubility assessment a pivotal step in the pre-formulation and lead optimization stages of drug discovery.[4] A comprehensive solubility profile in various solvents—spanning a range of polarities and functionalities—provides essential data for:

  • Formulation Strategy: Guiding the selection of appropriate excipients, such as co-solvents or surfactants, to enhance solubility in final dosage forms.[1]

  • Route of Administration: Determining the feasibility of different delivery routes (e.g., oral, parenteral).[5]

  • Process Chemistry: Selecting suitable solvents for synthesis, crystallization, and purification, which can impact yield, purity, and crystal form.[6]

  • Toxicology Studies: Ensuring the compound can be adequately dissolved in vehicles for in vitro and in vivo safety and efficacy testing.

Understanding the solubility of this compound is therefore not merely an academic exercise but a foundational requirement for its successful development into a viable drug candidate.

Theoretical Framework for Solubility Assessment

A strategic approach to solubility determination begins with a theoretical analysis of the molecule's structure and the fundamental principles of dissolution.

Physicochemical Profile of this compound

The molecular structure of this compound (C₁₄H₁₅NO, Molar Mass: 213.28 g/mol ) provides critical clues to its likely solubility behavior.[7][8]

  • Non-Polar Moieties: The molecule contains two aromatic rings (the aniline ring and the benzyl group) and a methyl group. These substantial hydrophobic regions suggest that the compound will be readily soluble in non-polar organic solvents.

  • Polar Moieties: The presence of a primary amine (-NH₂) group and an ether linkage (-O-) introduces polarity. The amine group can act as a hydrogen bond donor, while both the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[9] This suggests potential solubility in polar solvents.

  • Overall Character: The molecule is largely non-polar due to the significant hydrocarbon content. Therefore, it is predicted to have low aqueous solubility but good solubility in many organic solvents. The principle of "like dissolves like" dictates that solvents with similar polarity to the solute will be most effective.[10][11]

Solvent Selection Strategy: A Rationale

The choice of solvents is paramount for building a comprehensive profile. Solvents should be selected to cover a wide spectrum of polarities and hydrogen bonding capabilities. This allows for a thorough understanding of the intermolecular forces governing salvation.

A recommended panel of solvents is presented below.

Solvent Class Example Solvent Dielectric Constant (Polarity) Rationale for Inclusion
Non-Polar n-Hexane1.88Represents purely aliphatic, non-polar environments.
Toluene2.38Represents aromatic, non-polar environments.
Polar Aprotic Ethyl Acetate6.02An ester with moderate polarity, common in synthesis.
Acetone20.7A highly polar, aprotic solvent capable of accepting H-bonds.
Acetonitrile (MeCN)37.5A highly polar solvent used frequently in chromatography.
Polar Protic Ethanol24.5A common pharmaceutical solvent capable of H-bond donation/acceptance.
Methanol32.7A highly polar alcohol, often more effective than ethanol.
Water80.1The universal biological solvent; baseline for aqueous solubility.
Biorelevant Media Phosphate-Buffered Saline (PBS), pH 7.4~80Simulates physiological pH to assess solubility in a biological context.

Experimental Methodology for Solubility Determination

To ensure the generation of accurate and reliable data, a robust and validated methodology is essential. The equilibrium (or thermodynamic) shake-flask method is the most reliable and widely used technique for this purpose.[12][13]

The Shake-Flask Method: The Gold Standard

The shake-flask method determines the thermodynamic solubility, which is the saturation concentration of a solute in a solvent at equilibrium.[14] This is distinct from kinetic solubility, which can often overestimate the true equilibrium value.[12] The process involves adding an excess of the solid compound to the solvent and agitating the mixture for a sufficient period to allow equilibrium to be reached.

The following diagram illustrates the overall experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh Excess This compound mix Add Compound to Solvent in Sealed Vial prep_compound->mix prep_solvent Select & Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temp. (e.g., 24-48h at 25°C) mix->shake Ensure visible excess solid separate Centrifuge/Filter to Remove Solid shake->separate Attain equilibrium quantify Analyze Supernatant by Validated HPLC separate->quantify Clear, saturated solution calculate Calculate Concentration (mg/mL or M) quantify->calculate Use calibration curve report Report Solubility Profile calculate->report

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol for the Shake-Flask Method

This protocol is designed to be self-validating by including critical checks for equilibrium and sample integrity.

  • Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into several 2 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.[12]

    • Add 1.0 mL of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator set to 25°C (or the desired temperature).

    • Agitate the samples for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for poorly soluble compounds.[14]

    • Visually inspect the vials to confirm that excess solid material remains, which is a prerequisite for a saturated solution.

  • Sample Separation:

    • Remove the vials from the shaker and let them stand for a short period to allow for sedimentation.

    • To separate the saturated liquid phase from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Alternatively, filter the suspension through a chemically inert 0.22 µm syringe filter (e.g., PTFE). The first few drops of filtrate should be discarded to avoid any adsorption effects.

  • Sample Preparation for Analysis:

    • Carefully pipette a known volume of the clear supernatant (the saturated solution).

    • Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal technique for accurately quantifying aniline derivatives due to its specificity, sensitivity, and robustness.[15][16]

  • Causality: A reversed-phase C18 column is chosen as the stationary phase because of the non-polar character of this compound. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, allows for the elution of the compound from the column at a reproducible retention time. An acidic modifier (e.g., formic acid or sulfuric acid) is often added to the mobile phase to ensure the aniline's amine group is protonated, leading to sharper, more symmetrical peaks.[17]

Validated HPLC Method Protocol
  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm (to be optimized by scanning the UV spectrum of the analyte).

    • Injection Volume: 10 µL.

  • Standard Curve Preparation (Self-Validation):

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

    • Inject each standard in triplicate to establish a calibration curve of peak area versus concentration.

    • The curve must exhibit excellent linearity, with a correlation coefficient (R²) of >0.999. This validates the accuracy of the analytical method.

  • Sample Analysis:

    • Inject the diluted samples from the solubility experiment.

    • Integrate the peak area corresponding to this compound.

    • Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

    • Multiply by the dilution factor to determine the final solubility in the original solvent (expressed in mg/mL or µg/mL).

Data Presentation and Interpretation

The quantitative results should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Solubility Profile of this compound at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (Molarity) USP Descriptor
n-HexaneNon-Polar[Experimental Value][Calculated Value][e.g., Sparingly soluble]
TolueneNon-Polar[Experimental Value][Calculated Value][e.g., Freely soluble]
Ethyl AcetatePolar Aprotic[Experimental Value][Calculated Value][e.g., Soluble]
AcetonePolar Aprotic[Experimental Value][Calculated Value][e.g., Freely soluble]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value][e.g., Soluble]
EthanolPolar Protic[Experimental Value][Calculated Value][e.g., Soluble]
MethanolPolar Protic[Experimental Value][Calculated Value][e.g., Freely soluble]
WaterPolar Protic[Experimental Value][Calculated Value][e.g., Practically insoluble]
PBS (pH 7.4)Aqueous Buffer[Experimental Value][Calculated Value][e.g., Very slightly soluble]
Interpreting the Results

The relationship between solvent properties and the measured solubility provides deep insight into the compound's behavior.

G cluster_polar Polar Solvents (e.g., Water, Methanol) cluster_nonpolar Non-Polar Solvents (e.g., Toluene, Hexane) compound This compound (Mixed Polarity) polar_interaction H-Bonding at -NH2 and -O- Dipole-Dipole compound->polar_interaction Interacts via polar groups nonpolar_interaction van der Waals forces with Aromatic Rings compound->nonpolar_interaction Interacts via hydrophobic regions polar_solvent High Polarity H-Bonding polar_solvent->polar_interaction polar_result Moderate to Low Solubility polar_interaction->polar_result nonpolar_solvent Low Polarity van der Waals Forces nonpolar_solvent->nonpolar_interaction nonpolar_result High Solubility nonpolar_interaction->nonpolar_result

Caption: "Like Dissolves Like" principle applied to the compound.

  • High solubility in toluene and other non-polar solvents would confirm the dominant hydrophobic character of the molecule.

  • Moderate solubility in alcohols like ethanol and methanol would be attributed to their ability to engage in hydrogen bonding with the amine and ether groups while also solvating the non-polar regions.

  • Poor solubility in water would be expected, as the energy required for the highly-ordered water molecules to form a salvation shell around the large hydrophobic structure is unfavorable.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for determining the solubility profile of this compound. By combining a theoretical analysis of its molecular structure with the gold-standard shake-flask experimental method and a validated HPLC analytical technique, researchers can generate the high-quality, reliable data essential for making informed decisions in the pharmaceutical development process. This systematic approach not only provides a precise solubility profile but also yields fundamental insights into the physicochemical nature of the compound, paving the way for successful formulation and delivery strategies.

References

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  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder Department of Chemistry. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

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  • Tárkányi, M., et al. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. [Link]

  • Siahmed, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxyaniline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)-3,5-dimethylaniline. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). 2-(benzyloxy)-4-methylaniline. PubChemLite. [Link]

  • Chemsrc. (2025). This compound. Chemsrc. [Link]

  • Li, Y. (2010). 4-Iodo-2-methylaniline. National Center for Biotechnology Information. [Link]

  • Singh, S.K., & De, S. (2017). Optimized geometries of aniline, N-methylaniline and their hydrogen bonded complexes. ResearchGate. [Link]

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Navigating the Safety Landscape of 4-(Benzyloxy)-2-methylaniline: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the chemical reagents in their workflow is paramount. This guide provides an in-depth review of the material safety data for 4-(Benzyloxy)-2-methylaniline (CAS No. 4792-60-3), a key intermediate in various synthetic applications. Moving beyond a simple recitation of safety data sheet (SDS) sections, this document synthesizes available data with practical, field-proven insights to ensure a robust safety culture in the laboratory.

A Molecule of Interest: Understanding the Context

This compound is an aniline derivative of significant interest in medicinal chemistry and organic synthesis. Its utility is often as a building block, where the benzyloxy group serves as a protecting group for a phenol, and the aniline moiety provides a reactive site for further functionalization. For instance, it has been explored as a precursor in the synthesis of compounds with potential biological activity. Understanding this context is crucial, as the intended application often dictates the scale of use and potential exposure scenarios, thereby informing the necessary safety precautions.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on available data from various chemical suppliers, this compound is classified as an irritant.[1] A thorough risk assessment, however, demands a more granular understanding of its potential hazards.

Globally Harmonized System (GHS) Classification:

  • H317: May cause an allergic skin reaction. [1] This suggests the potential for skin sensitization upon repeated contact.

  • H319: Causes serious eye irritation. [1] Direct contact with the eyes is likely to cause significant, though not irreversible, damage.

It is prudent to also consider hazards associated with structurally similar aniline compounds, which can include acute toxicity, hematotoxicity (effects on the blood), and potential for environmental harm.

Table 1: Physicochemical and Identifier Data for this compound
PropertyValueSource
CAS Number 4792-60-3Matrix Scientific[1]
Molecular Formula C₁₄H₁₅NOMatrix Scientific[1]
Molecular Weight 213.28 g/mol Matrix Scientific[1]
Appearance Not explicitly stated, likely a solidInferred
Purity Typically >95% for research gradesAKSci[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe chemical handling lies in a hierarchical approach to exposure control.

First Line of Defense: Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. The face velocity of the fume hood should be routinely monitored to ensure it meets institutional and regulatory standards.

Second Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is critical to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: For most laboratory-scale operations within a chemical fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE_Hierarchy cluster_ppe Hierarchy of Controls elimination Elimination/Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) admin->ppe Emergency_Response cluster_spill Accidental Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate assess Assess Risk (Size, Location) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain & Clean Up ppe->contain dispose Dispose of Waste contain->dispose report Report Incident dispose->report

References

Potential reactivity of the amine group in 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-(Benzyloxy)-2-methylaniline

Abstract

This compound is a key intermediate in the synthesis of complex organic molecules, valued in pharmaceutical and materials science. Its synthetic utility is largely dictated by the reactivity of its primary aromatic amine group. This guide provides an in-depth analysis of the amine's reactivity, framed by the electronic and steric influences of the aromatic ring's substituents. We will explore the causality behind experimental choices for several key transformations—N-acylation, diazotization, oxidation, and C-N cross-coupling—supported by detailed, field-proven protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Architecture and Electronic Landscape

The reactivity of the amine group in this compound is not governed in isolation. It is a direct consequence of its molecular environment, specifically the electronic and steric effects exerted by the substituents on the aniline ring.

  • Electronic Effects: The amine group's nucleophilicity is significantly enhanced by two electron-donating groups (EDGs). The para-benzyloxy group exerts a strong resonance effect (+R), donating electron density directly into the aromatic π-system and, by extension, to the nitrogen atom. The ortho-methyl group provides a weaker, inductive electron-donating effect (+I). This enriched electronic environment makes the nitrogen lone pair more available for reaction with electrophiles compared to unsubstituted aniline.

  • Steric Effects: The ortho-methyl group introduces steric hindrance around the nitrogen atom.[1] This bulk can influence the regioselectivity of reactions and may impede the approach of very large or bulky reagents, a critical consideration in ligand design and catalysis.[1]

The interplay of these factors is crucial for predicting and controlling the outcome of chemical transformations.

Figure 1: Electronic and steric influences on the amine group of this compound.

Core Reactivity Pathways of the Amine Group

The enhanced nucleophilicity of the amine group makes it a versatile handle for a variety of synthetic transformations.

N-Acylation: Protection and Functionalization

N-acylation is a fundamental reaction for primary amines, serving both as a means of installing functional groups and as a strategy to protect the amine.[2][3] The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). The high electron density on the nitrogen of this compound makes this reaction particularly efficient.

Converting the amine to an acetamide is a common tactic to moderate its powerful activating effect during electrophilic aromatic substitution, preventing polysubstitution and enabling controlled regioselectivity.[4][5] The resulting acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group.[3][5]

This protocol details the conversion of this compound to N-(4-(benzyloxy)-2-methylphenyl)acetamide.

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of water and a mild acid like acetic acid.[2]

  • Reagent Preparation: Prepare a solution of a base, such as sodium acetate (1.5 eq), in water if not already included in the solvent system.[2]

  • Reaction Initiation: To the stirred aniline solution, add acetic anhydride (1.2 eq). Immediately follow with the addition of the sodium acetate solution.[2]

  • Precipitation: An exothermic reaction should occur, and the N-acetylated product will begin to precipitate. Continue stirring for 15-30 minutes.

  • Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water. For higher purity, recrystallize the product from an appropriate solvent system, such as ethanol/water.[2][3]

workflow start Start: This compound dissolve 1. Dissolve Aniline in Solvent (e.g., CH₃CN/H₂O) start->dissolve add_reagents 2. Add Acetic Anhydride, then Base (e.g., NaOAc) dissolve->add_reagents react 3. Stir & React (Precipitation Occurs) add_reagents->react isolate 4. Cool & Isolate (Vacuum Filtration) react->isolate purify 5. Purify (Recrystallization) isolate->purify product Product: N-Acetylated Aniline purify->product

Figure 2: General experimental workflow for the N-acylation of this compound.

Diazotization: Gateway to Diverse Functionalities

The reaction of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) yields a diazonium salt.[6][7][8] This process, known as diazotization, is a cornerstone of aromatic chemistry. Diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be displaced by a wide array of nucleophiles.

This opens pathways to functionalities that are difficult to install directly, including halides (Sandmeyer reaction), fluorine (Schiemann reaction), hydroxyl, and cyano groups.[8] The electron-rich nature of the this compound ring facilitates the initial nitrosation step.[9]

This protocol describes the formation of the diazonium salt, which is typically used immediately in a subsequent reaction.

  • Acidic Solution: In a flask, suspend this compound (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension. Maintain the temperature below 5 °C throughout the addition. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue/black).[6]

  • Intermediate Use: The resulting cold solution of the diazonium salt is now ready for immediate use in subsequent transformations (e.g., Sandmeyer reaction or azo coupling). Warming the solution can lead to decomposition and the release of nitrogen gas.[6]

G cluster_mechanism Diazotization Mechanism NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Aniline Ar-NH₂ (this compound) N_Nitroso Ar-NH-N=O (N-Nitrosamine) Aniline->N_Nitroso Nucleophilic attack on NO⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) N_Nitroso->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O

Figure 3: Key steps in the mechanism of aniline diazotization.

Oxidation: From Amine to Nitro

The oxidation of anilines can lead to a variety of products, including nitrosoarenes, azoxybenzenes, and nitroarenes, depending on the oxidant and reaction conditions.[10][11][12] The selective oxidation of the amine group to a nitro group is a synthetically useful transformation, as it converts an ortho-, para-directing activating group into a meta-directing deactivating group.

Modern methods often employ environmentally benign oxidants like hydrogen peroxide (H₂O₂) with catalysts or by carefully controlling the basicity of the reaction medium.[10][11][13] For instance, using H₂O₂ with a strong base like sodium methoxide (NaOMe) can selectively yield nitroarenes, while a milder base such as sodium fluoride (NaF) may favor the formation of azoxybenzenes.[10][11] This base-regulated selectivity offers a powerful tool for controlling the reaction outcome.[10][11]

This protocol is adapted from base-mediated methods for the selective oxidation of anilines to nitroarenes.[10][11]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of acetonitrile and ethanol, add sodium methoxide (NaOMe, 0.4 eq).[10]

  • Oxidant Addition: Add hydrogen peroxide (30% aqueous solution, 10.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 10 hours depending on the substrate.[10]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 1-(benzyloxy)-2-methyl-4-nitrobenzene.

workflow cluster_conditions Base-Controlled Selectivity start Start: Substituted Aniline reagents 1. Add Solvents (MeCN/EtOH) & Base start->reagents oxidize 2. Add H₂O₂ Stir at RT reagents->oxidize workup 3. Quench & Extract oxidize->workup purify 4. Purify (Chromatography) workup->purify nitro Product: Nitroarene purify->nitro e.g., using NaOMe strong_base Strong Base (NaOMe) strong_base->nitro mild_base Mild Base (NaF) azoxy Product: Azoxybenzene mild_base->azoxy

Figure 4: Workflow for the selective oxidation of anilines, highlighting base-controlled product formation.

C-N Cross-Coupling Reactions

Modern catalysis has enabled a range of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, where anilines serve as the nitrogen nucleophile. These reactions are powerful tools for constructing biaryl amines and other complex nitrogen-containing structures.[14][15][16] Recent advancements have even demonstrated copper-catalyzed cross-couplings of anilines with aryl bromides at room temperature, enhancing the practicality and scalability of these methods for industrial applications.[14][15][16] The enhanced nucleophilicity of this compound makes it an excellent candidate for these transformations, allowing for the synthesis of more complex derivatives by coupling it with various aryl halides or triflates.

Conclusion

The amine group of this compound is a highly reactive and synthetically versatile functional group. Its reactivity is amplified by the electron-donating benzyloxy and methyl substituents, which increase its nucleophilicity. This guide has detailed the primary reaction pathways—N-acylation, diazotization, oxidation, and C-N cross-coupling—that are central to its application in organic synthesis. By understanding the electronic and steric principles that govern its behavior and by employing validated experimental protocols, researchers can effectively harness the potential of this valuable building block to construct complex molecular architectures for drug discovery and materials science.

References

  • Richter, N., et al. (2025). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters. Available at: [Link]

  • Yadav, J. D., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available at: [Link]

  • Yadav, J. D., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC. National Institutes of Health. Available at: [Link]

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Advances in Materials Science Research. Available at: [Link]

  • Defoin, A. (2004). Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts. Synthesis. Available at: [Link]

  • Shriner, R. L., et al. (1980). The Systematic Identification of Organic Compounds, 6th ed. Chemical Education Xchange. Available at: [Link]

  • Yates, E., & Yates, A. (2015). The diazotization process. ResearchGate. Available at: [Link]

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available at: [Link]

  • Khan Academy. (2025). EAS reactions of aniline. Khan Academy. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-(Benzyloxy)-2-methylaniline: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(benzyloxy)-2-methylaniline, a key intermediate in pharmaceutical research and development. We will delve into its chemical properties, plausible historical synthesis based on foundational organic chemistry principles, modern synthetic protocols, and its significant role as a structural motif in drug discovery.

Introduction: A Versatile Building Block

This compound, with CAS number 4792-60-3, is an aromatic amine that has garnered significant interest in the field of medicinal chemistry.[1] Its structure, featuring a benzyloxy group para to the amino functionality and a methyl group in the ortho position, makes it a valuable precursor for a range of complex molecules. This compound serves as a crucial building block in the synthesis of various biologically active compounds, including those with antimycobacterial properties.[2] Notably, it acts as a structural mimic for the side chain of the amino acid tyrosine, allowing it to be used as a targeting molecule for proteins that recognize this motif, a property highly relevant in drug design.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 4792-60-3[1]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.27 g/mol [4]
Appearance Not specified, likely a solid-
MDL Number MFCD08686869[1]
Synonyms 2-methyl-4-(phenylmethoxy)aniline, 4-Benzyloxy-2-methyl-phenylamine[4]

Putative History and Discovery: A Deductive Approach

While a singular, definitive publication detailing the "discovery" of this compound is not prominent in the historical chemical literature, its synthesis can be logically deduced from well-established chemical transformations dating back to the early 20th century. The history of this compound is therefore intrinsically linked to the development of methods for the synthesis of substituted anilines and phenols.

The most probable synthetic route originates from o-cresol, a readily available starting material. The synthesis of the key intermediate, 2-methyl-4-nitrophenol, from the nitration of o-cresol was first reported in the early 20th century.[5] This electrophilic aromatic substitution reaction sets the stage for the subsequent modifications required to arrive at the target molecule. The overall synthetic pathway is a classic example of functional group manipulation in organic synthesis.

Synthesis_History o-cresol o-cresol 2-methyl-4-nitrophenol 2-methyl-4-nitrophenol o-cresol->2-methyl-4-nitrophenol Nitration (e.g., HNO₃/H₂SO₄) 4-(benzyloxy)-2-methyl-1-nitrobenzene 4-(benzyloxy)-2-methyl-1-nitrobenzene 2-methyl-4-nitrophenol->4-(benzyloxy)-2-methyl-1-nitrobenzene Williamson Ether Synthesis (Benzyl Halide, Base) This compound This compound 4-(benzyloxy)-2-methyl-1-nitrobenzene->this compound Nitro Group Reduction (e.g., Sn/HCl, H₂/Pd-C)

Caption: Plausible historical synthesis pathway for this compound.

Modern Synthetic Methodologies

The synthesis of this compound is a multi-step process that relies on classical organic reactions. The following protocol outlines a reliable and scalable method starting from 2-methyl-4-nitrophenol.

Step 1: Benzylation of 2-methyl-4-nitrophenol

This step involves the protection of the phenolic hydroxyl group as a benzyl ether via the Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl chloride.

Experimental Protocol:

  • To a solution of 2-methyl-4-nitrophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF) is added a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Benzyl chloride (1.2 eq.) is added to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude 4-(benzyloxy)-2-methyl-1-nitrobenzene, which can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the phenol without causing side reactions. Potassium carbonate is a common and effective choice for this purpose.

  • Solvent (Acetone/DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • Heating: The reaction is heated to increase the rate of the Williamson ether synthesis.

Step 2: Reduction of 4-(benzyloxy)-2-methyl-1-nitrobenzene

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid.[6]

Experimental Protocol:

  • To a flask containing 4-(benzyloxy)-2-methyl-1-nitrobenzene (1.0 eq.) is added granulated tin (Sn, 2.5-3.0 eq.).

  • Concentrated hydrochloric acid (HCl) is added portion-wise with vigorous stirring. The reaction is exothermic and may require cooling to maintain control.

  • After the initial exothermic reaction subsides, the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and made strongly alkaline by the careful addition of a concentrated sodium hydroxide (NaOH) solution to precipitate tin salts.

  • The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Causality of Experimental Choices:

  • Reducing Agent (Sn/HCl): This is a classic and robust method for the reduction of aromatic nitro compounds. The tin metal is oxidized while the nitro group is reduced in the acidic medium.

  • Acid (HCl): Provides the acidic environment necessary for the reduction and helps to dissolve the tin.

  • Base (NaOH): Used to neutralize the excess acid and precipitate tin hydroxides, allowing for the extraction of the free aniline.

Applications in Drug Discovery

The structural features of this compound make it a particularly interesting scaffold for the development of novel therapeutic agents. As previously mentioned, its ability to mimic the side chain of tyrosine allows it to be incorporated into molecules designed to interact with tyrosine-binding pockets in proteins.[3] This is a common strategy in the design of enzyme inhibitors and receptor antagonists.

Drug_Discovery_Application cluster_0 Molecular Mimicry cluster_1 Target Interaction cluster_2 Therapeutic Outcome Tyrosine Tyrosine 4-(benzyloxy)-2-methylaniline_scaffold This compound Scaffold Tyrosine->4-(benzyloxy)-2-methylaniline_scaffold Mimics Side Chain Tyrosine_Binding_Pocket Tyrosine Binding Pocket Tyrosine->Tyrosine_Binding_Pocket Natural Ligand 4-(benzyloxy)-2-methylaniline_scaffold->Tyrosine_Binding_Pocket Binds to Drug_Candidate Bioactive Molecule / Drug Candidate 4-(benzyloxy)-2-methylaniline_scaffold->Drug_Candidate Incorporated into Protein_Target Protein Target (e.g., Kinase, Receptor) Protein_Target->Tyrosine_Binding_Pocket Contains Therapeutic_Effect Therapeutic Effect (e.g., Enzyme Inhibition) Drug_Candidate->Therapeutic_Effect

Caption: Logical workflow of this compound as a tyrosine mimetic in drug discovery.

Conclusion

This compound stands as a testament to the enduring utility of classical organic synthesis in providing the foundational molecules for modern scientific advancement. While its specific discovery is not attributed to a single event, its logical synthesis from basic precursors highlights the power of established chemical principles. Its application as a versatile intermediate, particularly in the rational design of new pharmaceuticals, ensures its continued importance in the fields of chemistry and drug development. This guide has provided a thorough technical overview to support researchers and scientists in leveraging the potential of this valuable chemical entity.

References

  • Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 487. [Link]

  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube. [Link]

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Methodological & Application

Application Note: Synthesis of 4-(Benzyloxy)-2-methylaniline from 2-methyl-4-aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(benzyloxy)-2-methylaniline from 2-methyl-4-aminophenol. This O-alkylation reaction is a critical transformation in the synthesis of various pharmaceutical intermediates and advanced materials. The described methodology is based on the well-established Williamson ether synthesis, optimized for selectivity and yield.[1][2][3] This guide offers in-depth technical details, explains the rationale behind experimental choices, and includes safety protocols, data analysis, and visual aids to ensure successful replication and understanding by researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[4] The presence of the benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions, such as catalytic hydrogenolysis.[5][6][7] The amino group, ortho to a methyl substituent, offers a unique steric and electronic environment for further functionalization.

The synthesis from 2-methyl-4-aminophenol proceeds via a nucleophilic substitution (SN2) reaction, a classic example of the Williamson ether synthesis.[1][3] In this process, the phenolic hydroxyl group of 2-methyl-4-aminophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group to form the desired ether linkage.[3][8] A key challenge in this synthesis is achieving selective O-alkylation over N-alkylation of the aniline nitrogen.[9] The protocol detailed herein is optimized to favor the formation of the desired O-alkylated product.

Reaction Mechanism and Rationale

The core of this synthesis is the Williamson ether synthesis, which is a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[1][2][3]

Step 1: Deprotonation. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-methyl-4-aminophenol using a suitable base. The acidity of the phenolic proton is significantly greater than that of the aminic protons, allowing for selective deprotonation under controlled conditions. Potassium carbonate is a commonly used base for this purpose as it is sufficiently strong to deprotonate the phenol without significantly deprotonating the aniline.[1]

Step 2: Nucleophilic Attack. The resulting phenoxide ion is a potent nucleophile that readily participates in an SN2 reaction.[3] It attacks the electrophilic methylene carbon of benzyl chloride. Benzyl halides are excellent substrates for SN2 reactions due to the ability of the phenyl ring to stabilize the transition state and the primary nature of the benzylic carbon.[3][8]

Step 3: Product Formation. The nucleophilic attack leads to the displacement of the chloride ion and the formation of the C-O bond, yielding this compound.

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product 2_methyl_4_aminophenol 2-Methyl-4-aminophenol Mixing Mixing and Reflux 2_methyl_4_aminophenol->Mixing Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Acetone) Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Heat Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Methyl-4-aminophenol≥98%Sigma-Aldrich95-84-1
Benzyl Chloride≥99%Sigma-Aldrich100-44-7
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeVWR110-54-3
Deionized Water------7732-18-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich7757-82-6
Silica Gel230-400 meshSorbent Technologies7631-86-9
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Standard laboratory glassware and consumables

Safety Precautions
  • General: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11][12]

  • Benzyl Chloride: Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen.[10][12][13] It is toxic if inhaled, swallowed, or absorbed through the skin. Handle with extreme care, avoiding any direct contact or inhalation of vapors.[10][12] In case of exposure, seek immediate medical attention.[11]

  • 2-Methyl-4-aminophenol: May cause skin and eye irritation. Avoid inhalation of dust.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[13]

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-aminophenol (10.0 g, 81.2 mmol).

  • Add anhydrous potassium carbonate (16.8 g, 121.8 mmol, 1.5 equivalents).

  • Add acetone (150 mL) to the flask.

  • Addition of Benzyl Chloride: While stirring the suspension, add benzyl chloride (10.3 g, 9.4 mL, 81.2 mmol, 1.0 equivalent) dropwise over 5-10 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate). The starting material (2-methyl-4-aminophenol) has a lower Rf value than the product. The reaction is typically complete within 16-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Extraction: Dissolve the crude product in ethyl acetate (150 mL) and transfer it to a 500 mL separatory funnel.

  • Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate in hexanes).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.

Results and Characterization

Expected Yield and Physical Properties
  • Theoretical Yield: 17.3 g

  • Typical Actual Yield: 13.8 - 15.6 g (80-90%)

  • Appearance: Off-white to light brown solid

  • Molecular Formula: C₁₄H₁₅NO[14]

  • Molecular Weight: 213.28 g/mol [14]

  • CAS Number: 4792-60-3[4][14]

Spectroscopic Data (Literature Values)
  • ¹H NMR (CDCl₃, 400 MHz) δ: 7.45-7.30 (m, 5H, Ar-H benzyl), 6.75 (d, J = 8.4 Hz, 1H, Ar-H), 6.68 (d, J = 2.8 Hz, 1H, Ar-H), 6.62 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 5.01 (s, 2H, OCH₂), 3.55 (br s, 2H, NH₂), 2.15 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz) δ: 152.0, 138.2, 137.4, 128.6, 128.0, 127.5, 122.1, 116.8, 115.9, 113.0, 70.4, 17.0.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure the reaction is run to completion by monitoring with TLC. Extend the reaction time if necessary.
Loss of product during workup or purification.Be careful during extractions and combine all pure fractions from chromatography.
Presence of N-Alkylated Byproduct Reaction conditions too harsh.Use a milder base or lower reaction temperature. Acetone as a solvent generally favors O-alkylation.
Discolored Product Oxidation of the aniline.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are deoxygenated.
Impurities from starting materials.Use high-purity starting materials.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 2-methyl-4-aminophenol. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain the desired product in high yield and purity. This foundational procedure can be adapted for the synthesis of analogous compounds, furthering research and development in various chemical and pharmaceutical applications.

References

  • Selective alkylation of aminophenols. University of Michigan.

  • Williamson Ether Synthesis. J&K Scientific LLC.

  • Benzyl chloride - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Benzyl Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Williamson ether synthesis (video). Khan Academy.

  • Benzyl-Chloride - Safety Data Sheet.

  • Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Benzyl group. Wikipedia.

  • Benzyl-Chloride - Safety Data Sheet.

  • This compound. Biosynth.

  • This compound. Matrix Scientific.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube).

  • 4-(Benzyloxy)-3,5-dimethylaniline. PubChem.

  • Benzyl Protection. Common Organic Chemistry.

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Synthesis of 4-(Benzyloxy)-2-methylaniline: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 4-(Benzyloxy)-2-methylaniline, a valuable intermediate in the development of various organic molecules. The protocol outlines a robust two-step synthetic pathway commencing with the readily available starting material, 2-methyl-4-nitrophenol. The synthesis involves a Williamson ether synthesis to introduce the benzyl protecting group, followed by the reduction of the nitro functionality to the desired aniline. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying chemical principles, safety precautions, and characterization data.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The strategic placement of the benzyloxy and methyl groups on the aniline scaffold allows for further functionalization to create complex molecular architectures. The synthesis strategy detailed herein is designed for efficiency and scalability, employing well-established and reliable chemical transformations. The two-step sequence involves:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-methyl-4-nitrophenol is alkylated with benzyl bromide in the presence of a base to form the intermediate, 1-(benzyloxy)-2-methyl-4-nitrobenzene. This reaction proceeds via an SN2 mechanism.

  • Nitro Group Reduction: The nitro group of the intermediate is then selectively reduced to an amine using tin(II) chloride in an acidic medium, yielding the final product, this compound.

This protocol provides detailed instructions for each step, including reagent quantities, reaction conditions, purification methods, and characterization of the final product.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A 2-Methyl-4-nitrophenol C Base (e.g., K2CO3) in Acetone A->C B Benzyl Bromide B->C D Reflux C->D E 1-(Benzyloxy)-2-methyl-4-nitrobenzene (Intermediate) D->E F 1-(Benzyloxy)-2-methyl-4-nitrobenzene E->F Proceed to next step G Tin(II) Chloride (SnCl2) in Ethanol/HCl F->G H Stir at Room Temperature G->H I Work-up & Purification H->I J This compound (Final Product) I->J

Figure 1: A schematic overview of the two-step synthesis of this compound.

Materials and Equipment

Reagents
ReagentFormulaM.W.CAS No.Purity
2-Methyl-4-nitrophenolC₇H₇NO₃153.1499-53-6≥98%
Benzyl bromideC₇H₇Br171.03100-39-0≥98%
Potassium carbonate (anhydrous)K₂CO₃138.21584-08-7≥99%
AcetoneC₃H₆O58.0867-64-1ACS grade
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6510025-69-1≥98%
Concentrated Hydrochloric acidHCl36.467647-01-0~37%
EthanolC₂H₆O46.0764-17-5200 proof
Ethyl acetateC₄H₈O₂88.11141-78-6ACS grade
HexaneC₆H₁₄86.18110-54-3ACS grade
Sodium hydroxideNaOH40.001310-73-2≥97%
Sodium sulfate (anhydrous)Na₂SO₄142.047757-82-6ACS grade
Silica gelSiO₂60.087631-86-9230-400 mesh
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bars

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Experimental Protocol

Part 1: Synthesis of 1-(Benzyloxy)-2-methyl-4-nitrobenzene (Intermediate)

This step employs the Williamson ether synthesis to protect the phenolic hydroxyl group of the starting material.

Step1_Workflow A Combine 2-methyl-4-nitrophenol, K2CO3, and acetone in a flask B Add benzyl bromide dropwise A->B C Reflux the mixture for 12-16 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature and filter D->E F Concentrate the filtrate E->F G Recrystallize from ethanol F->G H Obtain pure intermediate G->H Step2_Workflow A Dissolve intermediate in ethanol B Add SnCl2·2H2O and conc. HCl A->B C Stir at room temperature for 2-4 hours B->C D Monitor reaction by TLC C->D E Quench with ice and basify with NaOH D->E F Extract with ethyl acetate E->F G Purify by column chromatography F->G H Obtain pure final product G->H

The Strategic Application of 4-(Benzyloxy)-2-methylaniline in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Aniline Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired biological functions. 4-(Benzyloxy)-2-methylaniline emerges as a highly valuable and versatile intermediate. Its structure, featuring a nucleophilic aniline moiety, a sterically influential methyl group, and a stable, yet cleavable, benzyloxy protecting group, offers a unique combination of functionalities for strategic synthetic transformations.

This technical guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of heterocyclic scaffolds relevant to pharmaceutical development. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols for its utilization, and offer insights into its strategic advantages for researchers, scientists, and drug development professionals. One of the key attributes of this compound is its ability to act as a mimic of the tyrosine side chain, which can be exploited in the design of molecules that target tyrosine-binding proteins.[1]

Core Applications in Heterocyclic Synthesis: A Gateway to Bioactive Molecules

The primary and most impactful application of this compound lies in its role as a key nucleophile in the construction of nitrogen-containing heterocyclic systems. These scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the area of kinase inhibition.

The Synthesis of Anilinoquinazolines and Anilinoquinolines: Privileged Scaffolds in Kinase Inhibition

The 4-anilinoquinazoline and 4-anilinoquinoline motifs are considered "privileged scaffolds" due to their remarkable ability to target the ATP-binding site of a wide array of protein kinases.[2][3] The aniline fragment of these molecules plays a crucial role in establishing key hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity and inhibitory potency.

The unique substitution pattern of this compound makes it an exemplary building block for crafting potent and selective kinase inhibitors. The ortho-methyl group can induce a non-planar conformation between the aniline and the heterocyclic core, which can be exploited to enhance selectivity for specific kinase targets. The para-benzyloxy group serves as a protected phenol, which, upon deprotection, can act as a hydrogen bond donor or a handle for further functionalization to improve solubility or target engagement.

The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and a 4-chloro-substituted quinazoline or quinoline. This transformation is often facilitated by acid catalysis or microwave irradiation to enhance reaction rates and yields.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols are presented as robust, adaptable methodologies for the utilization of this compound in the synthesis of key heterocyclic intermediates. While these protocols are based on established procedures for structurally analogous anilines, they are expected to be highly effective for the title compound.[4]

Protocol 1: Microwave-Assisted Synthesis of 4-(4-(Benzyloxy)-2-methylanilino)quinazolines

This protocol details an efficient microwave-assisted method for the N-arylation of 4-chloroquinazolines, a cornerstone reaction in the synthesis of many kinase inhibitors.

Reaction Scheme:

Protocol 1 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound P1 4-(4-(Benzyloxy)-2-methylanilino)quinazoline R1->P1 R2 4-Chloroquinazoline R2->P1 C1 Solvent (e.g., n-BuOH or IPA) C2 Acid catalyst (e.g., HCl, p-TsOH) C3 Microwave Irradiation (120-150 °C) C4 Time (15-45 min)

Caption: Microwave-assisted SNAr reaction workflow.

Materials:

Reagent/MaterialQuantity (Example)Molar Eq.
4-Chloroquinazoline derivative1.0 mmol1.0
This compound1.2 mmol1.2
n-Butanol or Isopropanol5 mL-
4 M HCl in Dioxane (or p-TsOH)0.1 mmol0.1
Microwave reactor vials (10 mL)--
Magnetic stirrer--

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-chloroquinazoline derivative (1.0 mmol, 1.0 eq).

  • Add this compound (1.2 mmol, 1.2 eq).

  • Add the chosen solvent (5 mL) and the acid catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes).

  • Upon completion, cool the vial to room temperature.

  • The reaction mixture can be concentrated under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the desired product.

Expected Outcome: Based on reactions with similar substrates, this protocol is anticipated to provide the desired 4-(4-(Benzyloxy)-2-methylanilino)quinazoline product in high yield (typically >80%).

Protocol 2: Deprotection of the Benzyl Ether

The benzyloxy group serves as a robust protecting group that can be readily removed to unveil the corresponding phenol. This phenol can be a crucial pharmacophoric element or a synthetic handle for further elaboration.

Reaction Scheme:

Protocol 2 cluster_reactant Substrate cluster_conditions Conditions cluster_product Product R1 Benzyloxy-substituted Heterocycle P1 Phenolic Heterocycle R1->P1 C1 Catalyst (e.g., Pd/C) C2 Hydrogen Source (H2 gas or transfer hydrogenation reagent) C3 Solvent (e.g., MeOH, EtOH, EtOAc) C4 Room Temperature

Caption: Catalytic hydrogenation for benzyl ether deprotection.

Materials:

Reagent/MaterialQuantity (Example)
Benzyloxy-substituted heterocycle1.0 mmol
10% Palladium on carbon (Pd/C)10 mol %
Methanol or Ethanol10 mL
Hydrogen gas (H₂) balloon-
Standard laboratory glassware-
Filtration apparatus-

Procedure:

  • In a round-bottom flask, dissolve the benzyloxy-substituted heterocycle (1.0 mmol) in methanol or ethanol (10 mL).

  • Carefully add 10% palladium on carbon (10 mol %).

  • Purge the flask with nitrogen, and then introduce hydrogen gas via a balloon.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude phenolic product, which can be further purified if necessary.

Mechanistic Considerations and Causality in Experimental Design

The choice of reaction conditions is dictated by the underlying mechanism of the SNAr reaction. The electron-withdrawing nature of the quinazoline or quinoline ring system activates the C4 position towards nucleophilic attack. The aniline nitrogen of this compound acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, and the rate-determining step is typically the initial nucleophilic attack.

  • Role of the Acid Catalyst: The acid catalyst protonates the heterocyclic ring, further increasing its electrophilicity and accelerating the rate of nucleophilic attack.

  • Microwave Irradiation: This technique significantly reduces reaction times by efficiently heating the polar solvent and reactants, thereby overcoming the activation energy barrier more rapidly than conventional heating.

  • Solvent Choice: Polar protic solvents like n-butanol or isopropanol are often effective as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the proton transfers involved in the mechanism.

Conclusion: A Strategic Asset in Synthetic Chemistry

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its utility in constructing privileged heterocyclic scaffolds, such as anilinoquinazolines, underscores its value in modern drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile compound in their pursuit of novel therapeutic agents and other advanced organic materials.

References

  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 478.
  • Rewcastle, G. W., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147.
  • Aghayan, M., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(19), 6529.
  • Krasavin, M., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-196.
  • Kumar, A., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275.
  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 345-356.
  • Chemija. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. Chemija, 36(2).
  • PubChem. (n.d.). 4-benzyloxy-n-methylaniline. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-(Benzyloxy)-3-methylaniline, HCl, min 98%, 25 grams. Retrieved from [Link]

  • Keglevich, G., et al. (2021).
  • Domling, A. (2025). Multicomponent reactions IV. Beilstein Journal of Organic Chemistry, 21, 1-3.
  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Echevarria, E., et al. (1998). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. British Journal of Pharmacology, 123(5), 949–957.
  • Ruijter, E., & Orru, R. V. A. (2013). Modern multicomponent reactions for better drug syntheses. Organic Chemistry Frontiers, 1(1), 89-92.
  • PubChem. (n.d.). 2-(benzyloxy)-4-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-(benzyloxy)-2-methylaniline hydrochloride. Retrieved from [Link]

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Application Notes & Protocols: 4-(Benzyloxy)-2-methylaniline as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a detailed technical overview of 4-(Benzyloxy)-2-methylaniline, a key precursor in the synthesis of advanced pharmaceutical intermediates, particularly within the domain of protein kinase inhibitors. We explore its physicochemical properties, core reactivity, and provide field-proven, step-by-step protocols for its application in forming the critical anilinoquinazoline scaffold. The causality behind experimental choices, safety protocols, and methods for downstream modifications are discussed to equip researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile building block.

Introduction: Strategic Importance of this compound

This compound (CAS: 4792-60-3) is an aromatic amine of significant interest in medicinal chemistry. Its molecular architecture is uniquely suited for the role of a strategic precursor in multi-step syntheses. The key features include:

  • Nucleophilic Amine: The primary aniline group (-NH₂) is a potent nucleophile, ideal for participating in carbon-nitrogen bond-forming reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination).[1] This is the primary reactive site for building larger molecular frameworks.

  • Protected Phenol: The hydroxyl group is masked as a benzyl ether (-OCH₂Ph). The benzyl group is a robust and widely used protecting group that is stable to a variety of reaction conditions but can be selectively removed under reductive conditions (e.g., hydrogenolysis). This allows the aniline to be modified without interference from a reactive phenol, which can then be revealed at a later synthetic stage to act as a hydrogen bond donor or a site for further functionalization.

  • Steric and Electronic Tuning: The ortho-methyl group (-CH₃) provides steric bulk and electronic influence. It can orient the molecule within a target's binding site and prevent undesirable planar conformations by inducing a twist in the adjoining phenyl ring, a common strategy in kinase inhibitor design to enhance selectivity and potency.

These attributes make this compound a valuable precursor for scaffolds like the 4-anilinoquinazoline, which is the core of numerous approved and investigational protein kinase inhibitors used in oncology.[2][3]

Physicochemical Properties & Safety Data

Proper handling and storage are critical for ensuring experimental success and laboratory safety. This compound is classified as an irritant and requires careful handling in a well-ventilated chemical fume hood.[4][5]

PropertyValueSource
CAS Number 4792-60-3[4][6]
Molecular Formula C₁₄H₁₅NO[4][6]
Molecular Weight 213.28 g/mol [4][6]
Appearance Off-white to light brown crystalline solidSupplier Data
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[4]
Precautionary Statements P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Storage Store in a cool, dry place away from oxidizing agents. Keep container tightly sealed.[5]

Core Synthetic Application: Synthesis of 4-Anilinoquinazoline Scaffolds

The primary application of this compound is its reaction with 4-chloroquinazoline derivatives to form the 4-anilinoquinazoline core. This reaction is a cornerstone in the synthesis of many Epidermal Growth Factor Receptor (EGFR) and c-Src kinase inhibitors. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Workflow Visualization

The overall process involves coupling the precursor to a quinazoline core, followed by a deprotection step to yield the final functionalized phenol.

G cluster_0 PART 1: Coupling Reaction cluster_1 PART 2: Deprotection Precursor This compound Intermediate Protected Intermediate (N-(4-(Benzyloxy)-2-methylphenyl)quinazolin-4-amine) Precursor->Intermediate SₙAr Reaction (Protocol 1) Core 4-Chloroquinazoline Core->Intermediate Final Final Product (4-((2-Methyl-4-hydroxyphenyl)amino)quinazoline) Intermediate->Final Hydrogenolysis (Protocol 2) caption Figure 1. General synthetic workflow.

Caption: Figure 1. General synthetic workflow.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt them based on the specific substitution patterns of their quinazoline starting material.

Protocol 1: Synthesis of N-(4-(Benzyloxy)-2-methylphenyl)quinazolin-4-amine

This protocol details the nucleophilic aromatic substitution reaction between this compound and a generic 4-chloroquinazoline.

Causality: The reaction is typically carried out in a polar aprotic solvent like isopropanol or acetonitrile to facilitate the dissolution of the reactants and the displacement of the chloride. An acid scavenger (e.g., DIPEA) or the formation of the hydrochloride salt of the product drives the equilibrium forward. Microwave irradiation can be used to accelerate the reaction.[7]

Materials:

  • This compound (1.0 eq)

  • 4-Chloroquinazoline (1.05 eq)

  • Isopropanol (IPA) or Acetonitrile (MeCN) (approx. 0.1 M concentration)

  • Hydrochloric Acid (4M in Dioxane) or Diisopropylethylamine (DIPEA) (optional, 1.5 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and 4-chloroquinazoline (1.05 eq).

  • Add isopropanol to the flask to achieve a concentration of approximately 0.1 M.

  • Method A (Salt Formation): Add a catalytic amount of concentrated HCl or use a pre-formed salt of the aniline.

  • Method B (Base Catalysis): If using a free base, add DIPEA (1.5 eq) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approx. 82°C for IPA) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the mixture to cool to room temperature. If the product precipitates as a hydrochloride salt, it can be isolated by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(4-(Benzyloxy)-2-methylphenyl)quinazolin-4-amine.

Validation:

  • TLC: Monitor for the consumption of starting materials and the appearance of a new, more polar spot.

  • LC-MS: Confirm the mass of the desired product (Expected M+H⁺ for a simple quinazoline core: C₂₂H₁₉N₃O, MW = 341.41).

  • ¹H NMR: Confirm the structure by identifying characteristic shifts, including the disappearance of the aniline N-H₂ protons and the appearance of a new N-H singlet, along with aromatic signals from both the quinazoline and anilino moieties.

Protocol 2: Benzyl Group Deprotection via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to reveal the free phenol, a common final step in synthesizing kinase inhibitors.

Causality: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for hydrogenolysis. The reaction cleaves the C-O bond of the benzyl ether in the presence of a hydrogen source, liberating the free phenol and toluene as a byproduct. Ammonium formate can be used as a convenient in-situ source of hydrogen (transfer hydrogenolysis).

Materials:

  • N-(4-(Benzyloxy)-2-methylphenyl)quinazolin-4-amine (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 0.1 eq by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Ammonium Formate (NH₄HCO₂) (5 eq)

Procedure:

  • Dissolve the protected intermediate in Methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) if dry.

  • Method A (Hydrogen Gas): Purge the flask with N₂ or Ar, then evacuate and backfill with hydrogen gas from a balloon. Stir vigorously at room temperature.

  • Method B (Transfer Hydrogenolysis): Add ammonium formate (5 eq) to the solution and heat to reflux (approx. 65°C for MeOH). This method avoids the need for a hydrogen gas cylinder.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be flammable; do not allow it to dry completely and quench with water.

  • Wash the Celite pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude phenolic product.

  • If necessary, purify the product by recrystallization or chromatography.

Validation:

  • LC-MS: Confirm the mass of the deprotected product (Expected M+H⁺: C₁₅H₁₃N₃O, MW = 251.28).

  • ¹H NMR: Observe the disappearance of the benzyl protons (singlet around 5.1 ppm and aromatic signals around 7.3-7.5 ppm) and the appearance of a new phenolic -OH proton signal (which may be broad or exchange with D₂O).

Mechanistic Visualization

The core coupling reaction is a classic example of nucleophilic aromatic substitution.

G cluster_workflow SₙAr Mechanism start Reactants Aniline 4-(Benzyloxy)- 2-methylaniline complex Meisenheimer Complex (Intermediate) Intermediate Tetrahedral Intermediate (Resonance Stabilized) end Products Product Coupled Product Aniline->Intermediate Nucleophilic Attack Quinazoline 4-Chloroquinazoline Quinazoline->Intermediate Intermediate->Product Elimination of Cl⁻ HCl HCl caption Figure 2. SₙAr reaction pathway.

Caption: Figure 2. SₙAr reaction pathway.

References

The Strategic Role of 4-(Benzyloxy)-2-methylaniline in the Synthesis of Novel Quinolone-Based Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimycobacterial Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The quinoline scaffold has proven to be a privileged structure in the design of antimycobacterial drugs, with several quinoline-based compounds demonstrating potent activity against Mtb. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-(benzyloxy)-2-methylaniline as a key starting material in the synthesis of a promising class of quinolone-based antimycobacterial agents. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and discuss the structure-activity relationships that govern the antimycobacterial efficacy of the resulting compounds.

The Rationale for Employing this compound: A Privileged Building Block

The selection of this compound as a starting material is a deliberate choice rooted in established structure-activity relationship (SAR) studies of antimycobacterial compounds. The benzyloxy moiety, in particular, has been identified as a key feature in several potent inhibitors of Mtb. It is hypothesized that this bulky, lipophilic group can enhance membrane permeability and facilitate favorable interactions within the mycobacterial cell. The methyl group at the 2-position can influence the conformational properties of the final molecule and potentially enhance its binding to the target protein.

This guide will focus on a synthetic strategy that leverages this compound to construct a 4-anilinoquinoline scaffold, a class of compounds known for their antimycobacterial potential. The overall synthetic workflow is depicted below:

G A This compound B Conrad-Limpach Cyclization A->B C 6-Benzyloxy-8-methyl-4-hydroxyquinoline B->C D Chlorination C->D E 4-Chloro-6-benzyloxy-8-methylquinoline D->E F Nucleophilic Aromatic Substitution E->F G Target Antimycobacterial Agent (4-Anilinoquinoline Derivative) F->G

Caption: Synthetic workflow from this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a 4-anilinoquinoline derivative starting from this compound.

Protocol 1: Synthesis of 6-Benzyloxy-8-methyl-4-hydroxyquinoline via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a classic and effective method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[1]

Reaction Scheme:

Materials:

  • This compound

  • Diethyl malonate

  • Diphenyl ether (or other high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Intermediate Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add a catalytic amount of concentrated hydrochloric acid.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 2-4 hours to form the enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Remove the ethanol under reduced pressure. To the residue, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C for 30-60 minutes. This high temperature is crucial for the thermal cyclization to occur.[1]

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Filter the solid product and wash it with a suitable solvent like hexane or ether to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Chlorination of 6-Benzyloxy-8-methyl-4-hydroxyquinoline

The hydroxyl group at the 4-position is converted to a chloro group to facilitate the subsequent nucleophilic aromatic substitution.

Reaction Scheme:

Materials:

  • 6-Benzyloxy-8-methyl-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or another inert solvent)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend 6-benzyloxy-8-methyl-4-hydroxyquinoline (1 equivalent) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3-5 equivalents) to the suspension at 0 °C (ice bath).

  • After the addition is complete, heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-chloro-6-benzyloxy-8-methylquinoline can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of the Final 4-Anilinoquinoline Derivative

The final step involves a nucleophilic aromatic substitution reaction between the 4-chloroquinoline intermediate and a suitable amine to introduce the desired side chain.

Reaction Scheme:

Materials:

  • 4-Chloro-6-benzyloxy-8-methylquinoline

  • Desired amine (e.g., 4-aminophenol or another substituted aniline)

  • Solvent (e.g., isopropanol, ethanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine) (optional)

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-chloro-6-benzyloxy-8-methylquinoline (1 equivalent) and the chosen amine (1.2 equivalents) in a suitable solvent like isopropanol.

  • A base such as triethylamine can be added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux for 4-8 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final 4-anilinoquinoline derivative.

Structure-Activity Relationship (SAR) and In Vitro Antimycobacterial Activity

The antimycobacterial activity of the synthesized compounds is highly dependent on their structural features. The following table summarizes representative SAR data for a series of 4-anilinoquinoline derivatives, highlighting the impact of various substituents on their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Compound IDQuinoline Ring Substituent (R1)Aniline Ring Substituent (R2)MIC (µM) against M. tuberculosis H37RvReference
1 6,7-dimethoxy4-((4-methylbenzyl)oxy)0.63-1.25[2][3]
2 6-OH3-ethynylphenyl>20[2]
3 6,7-(OH)₂3-ethynylphenyl>20[2]
4 6-methoxy4-((4-methylbenzyl)oxy)>20[2]
5 7-methoxy4-((4-methylbenzyl)oxy)>20[2]

Analysis of SAR:

  • The Benzyloxy Group: The presence of a benzyloxy group on the aniline ring is often crucial for potent antimycobacterial activity.[2][3] This is exemplified by the high potency of compound 1 . The bulky and lipophilic nature of this group may enhance the compound's ability to penetrate the mycobacterial cell wall.

  • Substitution on the Quinoline Ring: The substitution pattern on the quinoline core significantly influences activity. As seen in the table, dimethoxy substitution at the 6 and 7 positions (compound 1 ) is highly favorable, while hydroxyl groups at the same positions (compound 3 ) lead to a loss of activity.[2] Single methoxy substitutions at either the 6 or 7 position (compounds 4 and 5 ) were also found to be inactive.[2] This suggests that the electronic and steric properties of the substituents on the quinoline ring are critical for target engagement.

  • Substituents on the Aniline Ring: Modifications to the aniline portion of the molecule also have a profound impact on activity. While the 4-benzyloxy substituent is beneficial, other substitutions can be explored to optimize the compound's properties.

Mechanism of Action: Targeting Essential Mycobacterial Pathways

While the precise mechanism of action for every novel antimycobacterial agent requires detailed investigation, quinoline-based compounds have been shown to target various essential pathways in M. tuberculosis. Some of the known targets include:

  • DNA Gyrase: Fluoroquinolones, a well-known class of quinoline antibiotics, inhibit DNA gyrase, an enzyme essential for DNA replication.

  • Cytochrome bc1 complex: Some quinoline derivatives have been found to inhibit the cytochrome bc1 complex, which is a key component of the electron transport chain, thereby disrupting cellular respiration.

  • ATP Synthase: Bedaquiline, a diarylquinoline, is a potent inhibitor of mycobacterial ATP synthase, leading to a depletion of cellular energy.[4]

The 4-anilinoquinoline derivatives synthesized from this compound may act on one or more of these targets. Further biochemical and genetic studies are required to elucidate the specific mechanism of action for this class of compounds.

G cluster_0 Potential Mycobacterial Targets cluster_1 Cellular Processes A DNA Gyrase D DNA Replication A->D Essential for B Cytochrome bc1 Complex E Cellular Respiration B->E Essential for C ATP Synthase F Energy Production C->F Essential for Inhibitor 4-Anilinoquinoline Derivative Inhibitor->A Inhibition Inhibitor->B Inhibition Inhibitor->C Inhibition

Caption: Potential mechanisms of action for 4-anilinoquinolines.

Conclusion and Future Directions

This compound serves as a strategically important and versatile starting material for the synthesis of novel 4-anilinoquinoline derivatives with potent antimycobacterial activity. The synthetic protocols outlined in this guide provide a robust framework for the preparation of these compounds. The structure-activity relationship data underscores the importance of the benzyloxy moiety and the substitution pattern on the quinoline ring for achieving high efficacy.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the substituents on both the quinoline and aniline rings to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular target(s) of these compounds to aid in rational drug design and to understand potential resistance mechanisms.

  • In Vivo Efficacy: Evaluation of the most promising compounds in animal models of tuberculosis to assess their therapeutic potential.

By leveraging the insights and protocols presented in this application note, researchers can accelerate the discovery and development of new and effective treatments for tuberculosis.

References

  • Asquith, C. R. M., et al. (2019). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 29(18), 2695–2699. [Link]

  • Asquith, C. R. M., et al. (2019). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. PubMed, [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

  • Cholo, M., et al. (2017). Mechanisms of action and therapeutic efficacies of the lipophilic antimycobacterial agents clofazimine and bedaquiline. Journal of Antimicrobial Chemotherapy, 72(2), 338–353. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

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Application Notes and Protocols: N-Alkylation of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylated anilines are privileged structural motifs integral to a vast array of functional molecules, from active pharmaceutical ingredients (APIs) and agrochemicals to advanced materials.[1] The introduction of an alkyl group to the nitrogen atom of an aniline derivative profoundly influences its physicochemical properties, including basicity, lipophilicity, and metabolic stability, thereby modulating its biological activity and material performance. 4-(Benzyloxy)-2-methylaniline is a particularly valuable building block. The benzyloxy group offers a stable protecting group for a phenol, which can be deprotected in later synthetic steps, while the methyl group on the aromatic ring influences the electronic properties and steric environment of the amine.

This guide provides a comprehensive overview of the key methodologies for the N-alkylation of this compound, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Scientific Rationale and Mechanistic Overview

The N-alkylation of anilines, including this compound, can be achieved through several robust synthetic strategies. The choice of method is dictated by factors such as the nature of the desired alkyl group, functional group tolerance, and scalability. The primary approaches include:

  • Reductive Amination: A highly versatile and widely adopted method that involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ to the corresponding N-alkylated amine.[1][2] This method is favored for its broad substrate scope and avoidance of over-alkylation issues that can plague other methods.[3]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[4][5] This reaction is particularly useful for constructing N-aryl or N-vinyl bonds but can also be adapted for certain alkyl groups. It is renowned for its excellent functional group tolerance.[4]

  • Direct Alkylation with Alcohols: Often referred to as "borrowing hydrogen" or "auto-transfer hydrogen" catalysis, this environmentally benign approach utilizes alcohols as alkylating agents in the presence of a metal catalyst, with water as the sole byproduct.[1][6]

  • Classical Nucleophilic Substitution: This traditional method involves the reaction of the aniline with an alkyl halide. While straightforward, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.[1][3]

This document will focus on providing a detailed protocol for Reductive Amination , given its versatility, high control over mono-alkylation, and broad applicability in research and development settings.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde.

Objective: To synthesize an N-alkyl-4-(benzyloxy)-2-methylaniline via a one-pot reductive amination procedure.

Materials and Reagents:
ReagentFormulaCAS NumberSupplierNotes
This compoundC₁₄H₁₅NO4792-60-3Biosynth[7]Starting material.
Aldehyde (e.g., Propionaldehyde)R-CHOVariesMajor suppliersAlkylating agent (1.1 equivalents).
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃56553-60-7Major suppliersReducing agent (1.5 equivalents). Mild and selective for imines.
1,2-Dichloroethane (DCE)C₂H₄Cl₂107-06-2Major suppliersAnhydrous solvent.
Acetic Acid (Glacial)CH₃COOH64-19-7Major suppliersCatalyst for imine formation.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)144-55-8In-house prepFor quenching the reaction.
Dichloromethane (DCM)CH₂Cl₂75-09-2Major suppliersExtraction solvent.
Anhydrous Magnesium SulfateMgSO₄7487-88-9Major suppliersDrying agent.
Silica GelSiO₂7631-86-9Major suppliersFor column chromatography.
Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.

    • Under ambient atmosphere, add the desired aldehyde (1.1 equivalents) to the stirred solution.

    • Finally, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Imine Formation:

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC). The imine is generally less polar than the starting aniline.

  • Reduction:

    • Once imine formation is evident, carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture in portions over 10-15 minutes. Caution: Addition may cause slight effervescence.

    • Continue stirring the reaction at room temperature. Monitor the consumption of the imine intermediate by TLC until the starting material is no longer visible. This typically takes between 4 and 24 hours.[1]

  • Work-up and Extraction:

    • Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired N-alkylated product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to confirm its identity and purity.

Experimental Workflow Diagram:

Reductive_Amination_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis Start Start: this compound Reagents Add: Aldehyde (1.1 eq) Acetic Acid (cat.) DCE (Solvent) Start->Reagents Imine_Formation Stir at RT (1-2h) Imine Formation Reagents->Imine_Formation Reduction Add STAB (1.5 eq) Stir at RT (4-24h) Imine_Formation->Reduction Monitor by TLC Quench Quench with sat. NaHCO₃ Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product: N-Alkyl-4-(benzyloxy)-2-methylaniline Purify->Product Characterize Characterize: NMR, MS Product->Characterize Borrowing_Hydrogen cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Catalyst [M]-H (Active Catalyst) Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde + [M] - H₂ Imine Ar-N=CHR Aldehyde->Imine + Ar-NH₂ - H₂O Aniline Ar-NH₂ Imine->Catalyst + H₂ Amine Ar-NH-CH₂R (Product) Imine->Amine + [M]-H (Reduction) Final_Product N-Alkyl-Product Amine->Final_Product Start_Aniline This compound Start_Aniline->Aniline Start_Alcohol Alkyl Alcohol Start_Alcohol->Alcohol Water H₂O

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 4-(Benzyloxy)-2-methylaniline in Complex Synthesis

In the landscape of modern drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. Substituted anilines are foundational building blocks, and among them, this compound stands out as a particularly versatile intermediate. Its structure combines a nucleophilic amino group, a sterically directing methyl group, and a readily cleavable benzyloxy ether, offering a trifecta of synthetic handles. This unique combination makes it an invaluable precursor for molecules where modulation of solubility, metabolic stability, and target engagement is critical.[1][2] The benzyloxy group, for instance, can serve as a protected phenol, which is a common pharmacophore in kinase inhibitors and other biologically active molecules.[2][3]

Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists approach the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering mild, efficient, and highly versatile methodologies.[4][5] This guide provides detailed application notes and field-tested protocols for leveraging this compound in three cornerstone palladium-catalyzed transformations: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Heck reaction. Each section is designed to provide not only a step-by-step procedure but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these powerful synthetic tools.

Part 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[6][7] This reaction is indispensable in medicinal chemistry, where the arylamine motif is a ubiquitous feature in countless pharmaceutical agents.[5][8] When using this compound as the nucleophile, this reaction allows for the direct installation of this valuable scaffold onto a variety of aromatic and heteroaromatic systems.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that hinges on the ability of palladium to cycle between its Pd(0) and Pd(II) oxidation states.[9] The choice of ligand is critical, as it modulates the catalyst's reactivity and stability; sterically hindered and electron-rich phosphine ligands are often employed to promote the key steps of oxidative addition and reductive elimination.[7][9] The base plays a crucial role in deprotonating the amine, forming the active nucleophile that participates in the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Amine Coordination (R₂NH) Ar-Pd(II)-X->Ligand_Exchange Amine_Complex [Ar-Pd(II)(L₂)(R₂NH)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L₂)-NR₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-NR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound. Optimization of the ligand, base, and temperature may be necessary for challenging substrates.

Table 1: Reagents and Conditions for Buchwald-Hartwig Amination

ComponentRoleExampleAmount (mol%)
Aryl Halide (Ar-Br)Electrophile4-Bromotoluene1.0 equiv
This compoundNucleophile-1.2 equiv
Palladium Pre-catalystCatalyst SourcePd₂(dba)₃1-2 mol%
LigandCatalyst ModifierXPhos2-4 mol%
BaseAmine ActivatorNaOtBu1.4 equiv
SolventReaction MediumToluene~0.1 M
TemperatureReaction Rate100 °C-

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst, Pd₂(dba)₃ (0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10][11] To utilize this compound in this reaction, it must first be functionalized with a halide or triflate to serve as the electrophilic partner. A common strategy is the ortho-bromination of the aniline, which can then be coupled with a wide variety of aryl or heteroaryl boronic acids.

Mechanism and Rationale

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12] The base is essential for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center. The choice of catalyst and ligand system is crucial for achieving high yields and functional group tolerance.[12][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar¹-X) Pd(0)L2->Oxidative_Addition Ar1-Pd(II)-X Ar¹-Pd(II)(L₂)-X Oxidative_Addition->Ar1-Pd(II)-X Transmetalation Transmetalation (Ar²-B(OR)₂) Ar1-Pd(II)-X->Transmetalation Base Ar1-Pd(II)-Ar2 Ar¹-Pd(II)(L₂)-Ar² Transmetalation->Ar1-Pd(II)-Ar2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)-Ar2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar¹-Ar²)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Coupling of a Brominated Aniline Derivative

This protocol is adapted from the successful coupling of a structurally similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, and serves as an excellent starting point for the Suzuki coupling of brominated this compound derivatives.[14]

Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentRoleExampleAmount
Brominated Aniline DerivativeElectrophile5-Bromo-4-(benzyloxy)-2-methylaniline1.0 equiv
Arylboronic AcidNucleophilePhenylboronic Acid1.2 equiv
Palladium CatalystCatalystPd(PPh₃)₄5 mol%
BaseBoronic Acid ActivatorK₃PO₄2.2 equiv
SolventReaction MediumToluene/Water10:1 mixture, ~0.1 M
TemperatureReaction Rate90 °C-

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the brominated aniline derivative (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (1 mL).

  • Base and Catalyst Addition: Add potassium phosphate (K₃PO₄, 2.2 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and purge the system with argon or nitrogen for 15 minutes.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 8-16 hours, maintaining the inert atmosphere. Monitor the reaction's progress via TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Part 3: Heck Reaction for Olefin Arylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene.[15] This reaction is particularly useful for synthesizing styrenyl derivatives and other conjugated systems. Similar to the Suzuki coupling, this requires the aniline to be pre-functionalized, typically as a halide.

Mechanism and Rationale

The Heck reaction's catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product and regenerates the palladium catalyst. The base in this reaction is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)-X Oxidative_Addition->Ar-Pd(II)-X Alkene_Coordination Alkene Coordination Ar-Pd(II)-X->Alkene_Coordination Alkene_Complex [Ar-Pd(II)(L₂)(Alkene)]⁺X⁻ Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex (Alkyl)-Pd(II)(L₂)-X Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product (Substituted Alkene) HPd(II)X H-Pd(II)(L₂)-X Beta_Hydride_Elimination->HPd(II)X Base_Regeneration Base Regeneration HPd(II)X->Base_Regeneration Base Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: General Procedure

This protocol outlines a general procedure for the Heck coupling of a brominated this compound derivative with an acrylate.

Table 3: Reagents and Conditions for Heck Reaction

ComponentRoleExampleAmount
Brominated Aniline DerivativeElectrophile5-Bromo-4-(benzyloxy)-2-methylaniline1.0 equiv
AlkeneCoupling Partnern-Butyl Acrylate1.5 equiv
Palladium CatalystCatalystPd(OAc)₂2 mol%
LigandCatalyst ModifierP(o-tol)₃4 mol%
BaseCatalyst RegenerationEt₃N2.0 equiv
SolventReaction MediumDMF~0.2 M
TemperatureReaction Rate100-120 °C-

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine the brominated aniline derivative (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Through a septum, add anhydrous N,N-dimethylformamide (DMF, 5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12-24 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Workup: Cool the reaction to room temperature and dilute with diethyl ether (25 mL). Filter the mixture to remove the ammonium salt and any precipitated palladium.

  • Purification: Wash the filtrate with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed herein represent a powerful toolkit for the synthetic chemist. By employing this compound as a key building block, researchers in drug discovery and materials science can access a diverse array of complex molecules with tailored properties. The protocols provided offer a solid and reliable foundation for these transformations. As catalyst technology continues to evolve, we can anticipate even milder conditions, broader substrate scopes, and more sustainable practices for these indispensable reactions.

References

Application Note & Protocols: Synthesis of Novel Heterocyclic Compounds from 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HC-2025-01

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of valuable heterocyclic scaffolds originating from the versatile starting material, 4-(Benzyloxy)-2-methylaniline. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic understanding, enabling rational problem-solving and optimization. The protocols detailed herein focus on the construction of quinoline and quinazoline frameworks, two privileged structures in medicinal chemistry. Furthermore, we address the strategic deprotection of the benzyl ether to unlock a phenolic moiety for downstream functionalization, significantly expanding the synthetic utility of the core structures. Each protocol is designed as a self-validating system, with integrated characterization checkpoints to ensure scientific integrity.

Introduction: The Strategic Value of this compound

This compound is a highly strategic starting material in heterocyclic synthesis. Its structure incorporates several key features that can be exploited for the construction of complex molecules:

  • Nucleophilic Amino Group: The primary amine is a powerful nucleophile and the principal reactive site for initiating cyclization cascades.

  • Ortho-Methyl Group: The methyl substituent directs the regioselectivity of certain cyclization reactions and can itself participate in condensation steps.

  • Masked Phenolic Hydroxyl: The para-benzyloxy group serves as a robust protecting group for a phenolic hydroxyl. This group is stable to a variety of reaction conditions used to build the heterocyclic core but can be selectively removed later. This "masked" functionality is crucial for late-stage diversification of the synthesized compounds, allowing for the introduction of new pharmacophores or vectors for conjugation.

This guide will focus on two powerful and reliable synthetic transformations to convert this starting material into high-value heterocyclic systems: the Combes synthesis for quinolines and a modern approach to quinazolines.

General Synthetic Workflow

The overall strategy involves utilizing the aniline starting material to construct different heterocyclic cores, followed by an optional deprotection step to reveal a new functional handle for further derivatization.

G cluster_start Starting Material cluster_paths Core Synthesis cluster_products Intermediate Products cluster_final Post-Synthetic Modification start This compound quinoline Quinoline Synthesis (Combes Reaction) start->quinoline + β-Diketone (e.g., Acetylacetone) quinazoline Quinazoline Synthesis start->quinazoline + Reagents q_prod 6-(Benzyloxy)Substituted Quinoline quinoline->q_prod qz_prod 6-(Benzyloxy)Substituted Quinazoline quinazoline->qz_prod deprotection Debenzylation (Pd/C, H₂) q_prod->deprotection qz_prod->deprotection final_prod 6-Hydroxy-Substituted Heterocycles deprotection->final_prod

Figure 1: General workflow for heterocyclic synthesis.

Protocol I: Synthesis of a Substituted Quinoline via Combes Reaction

The Combes quinoline synthesis is a classic and reliable acid-catalyzed reaction between an aniline and a β-diketone.[1][2][3] Here, we react this compound with acetylacetone to form 6-(benzyloxy)-2,4,8-trimethylquinoline.

3.1. Mechanistic Rationale

The reaction proceeds in two main stages.[4][5] First is the formation of a Schiff base intermediate by condensation of the aniline with one of the ketone carbonyls. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (the annulation step), which is the rate-determining step, and subsequent dehydration to yield the aromatic quinoline ring. The ortho-methyl group on the aniline directs the cyclization to the C6 position of the aniline ring.

G start Aniline + β-Diketone step1 Condensation (-H₂O) start->step1 schiff Schiff Base / Enamine Intermediate step1->schiff step2 Acid-Catalyzed Annulation (RDS) schiff->step2 cyclized Cyclized Intermediate step2->cyclized step3 Dehydration (-H₂O) cyclized->step3 product Substituted Quinoline step3->product

Figure 2: Simplified Combes reaction mechanism.

3.2. Experimental Protocol

Materials and Equipment:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware and safety equipment

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
This compound213.2810.02.13 gStarting Material
Acetylacetone100.1212.01.20 g (1.22 mL)C3 Synthon
Conc. Sulfuric Acid98.08-~5 mLCatalyst

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (2.13 g, 10.0 mmol) and acetylacetone (1.22 mL, 12.0 mmol).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (~5 mL) dropwise with vigorous stirring. Expertise & Experience: The exothermic nature of this addition requires slow, controlled administration to prevent overheating and potential side reactions.

  • Heating: Remove the ice bath and heat the reaction mixture to 110 °C using a heating mantle. Maintain this temperature under reflux for 3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc).

  • Work-up - Quench: After cooling to room temperature, carefully pour the viscous reaction mixture onto crushed ice (~50 g).

  • Neutralization: Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is ~8-9. A precipitate should form. Trustworthiness: This step is critical. Ensure complete neutralization to precipitate the free base form of the quinoline product for efficient extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 6-(benzyloxy)-2,4,8-trimethylquinoline. Expected yield: 70-80%. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol II: Synthesis of a Substituted Quinazoline

Quinazolines are another class of heterocycles with significant biological activity.[6][7][8] A common route involves the reaction of a 2-amino-substituted aromatic precursor with a one-carbon source. This protocol outlines a potential pathway starting from our aniline.

4.1. Conceptual Pathway

The synthesis of a quinazoline from this compound requires the introduction of a second nitrogen atom and a one-carbon bridge. A modern approach involves a multi-step, one-pot sequence. This could involve an initial reaction with an ortho-lithiation directing group, formylation, conversion to an amidine, and then cyclization. For the purpose of a clear protocol, we will outline a well-established synthetic route that proceeds via a 2-aminobenzamide intermediate.

Step A: Acylation to form N-(4-(benzyloxy)-2-methylphenyl)acetamide. Step B: Oxidation of the methyl group to a carboxylic acid. Step C: Cyclization with a nitrogen source (e.g., formamide) to form the quinazolinone.

G start 4-(Benzyloxy)- 2-methylaniline step1 Acetylation (Ac₂O) start->step1 amide N-Acetyl Intermediate step1->amide step2 Oxidation (e.g., KMnO₄) amide->step2 acid Anthranilic Acid Derivative step2->acid step3 Cyclization (e.g., Formamide) acid->step3 product Substituted Quinazolin-4(3H)-one step3->product

Figure 3: Multi-step pathway to Quinazolinones.

4.2. Experimental Protocol (Illustrative for Step C: Cyclization)

This protocol assumes the successful synthesis of the precursor, 2-acetamido-5-(benzyloxy)benzoic acid.

Materials and Equipment:

  • 2-Acetamido-5-(benzyloxy)benzoic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A or NMP)

  • Round-bottom flask with distillation head and condenser

  • Heating mantle and sand bath

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
2-Acetamido-5-(benzyloxy)benzoic acid299.315.01.50 gPrecursor
Formamide45.0450.02.25 g (2.0 mL)Nitrogen and Carbon Source

Procedure:

  • Reaction Setup: Combine 2-acetamido-5-(benzyloxy)benzoic acid (1.50 g, 5.0 mmol) and formamide (2.0 mL, 50.0 mmol) in a 25 mL round-bottom flask.

  • Heating: Heat the mixture to 160-170 °C in a sand bath for 4 hours. Water and other volatiles will distill off during the reaction.

  • Work-up: Cool the reaction mixture. Add water (~20 mL) to the flask, which should induce precipitation of the crude product.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.

  • Purification & Validation: Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the pure 6-(benzyloxy)-2-methylquinazolin-4(3H)-one. Expected yield: 65-75%. Confirm structure and purity via NMR and Mass Spectrometry.

Protocol III: Post-Synthetic Deprotection of the Benzyl Ether

A key advantage of using the benzyloxy-substituted starting material is the ability to deprotect it to reveal a phenol. This phenol is a versatile functional group for introducing diversity, for example, through etherification (Williamson ether synthesis) or conversion to a triflate for cross-coupling reactions. Catalytic hydrogenolysis is the most common and cleanest method for this transformation.[9][10]

5.1. Experimental Protocol

Materials and Equipment:

  • 6-(Benzyloxy)-substituted heterocycle (from Protocol I or II)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® for filtration

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
6-(Benzyloxy)-quinoline derivative277.372.0555 mgSubstrate
10% Palladium on Carbon--~55 mg (10 wt%)Catalyst
Methanol32.04-20 mLSolvent
Hydrogen (H₂)2.02-1 atm (balloon)Reducing Agent

Procedure:

  • Reaction Setup: Dissolve the 6-(benzyloxy)-substituted heterocycle (555 mg, 2.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (55 mg) to the solution. Expertise & Experience: Pd/C is flammable, especially when dry and in the presence of solvents. Add it carefully under an inert atmosphere if possible, though for small scales, careful addition in air is common.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC; the product will be significantly more polar than the starting material.

  • Work-up - Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness: Ensure all the catalyst is removed, as residual palladium can interfere with subsequent reactions. Wash the Celite pad thoroughly with methanol to recover all the product.

  • Concentration & Validation: Concentrate the filtrate under reduced pressure to yield the 6-hydroxy-substituted heterocycle. This product is often pure enough for the next step, but can be further purified if necessary. Confirm complete deprotection via ¹H NMR (disappearance of benzyl protons and appearance of a broad -OH signal) and Mass Spectrometry (correct mass for the deprotected product). Expected yield: >95%.

References

  • Friedländer Synthesis: Mechanism . Scribd. [Link]

  • Friedländer synthesis . Wikipedia. [Link]

  • Utrilla, J. et al. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry.
  • Marco-Contelles, J. et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews.
  • Combes quinoline synthesis . Wikipedia. [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry . YouTube. [Link]

  • Thakur, G. S. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • synthesis of quinoline derivatives and its applications . Slideshare. [Link]

  • Combe's synthesis of quinoline || detailed mechanism . YouTube. [Link]

  • Healy, P. C. et al. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.
  • Gacel, S. et al. (2007). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis . PubMed. [Link]

  • Nguyen, T. B. et al. (2022). Recent Advances in Synthetic Routes to Azacycles . MDPI. [Link]

  • Advance organic chemistry 1 ; Doebner Miller reaction . Slideshare. [Link]

  • Doebner-Miller Reaction . SynArchive. [Link]

  • Glushkov, D. S. et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
  • Al-dujaili, L. H. et al. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Synthesis of quinazolines . Organic Chemistry Portal. [Link]

  • N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of... . ResearchGate. [Link]

  • Wang, T. et al. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3 . MDPI. [Link]

  • Singh, S. et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
  • Sultane, P. R. et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups . Semantic Scholar. [Link]

  • Zhang, X. et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters.
  • Benzyl Protection . Common Organic Chemistry. [Link]

  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman? . ResearchGate. [Link]

  • benign and proficient procedure for preparation of quinoline derivatives . Journal of Pharmaceutical and Therapeutic Chemistry. [Link]

  • Ghorbani-Vaghei, R. et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry.
  • An efficient method for the N-debenzylation of aromatic heterocycles . ResearchGate. [Link]

  • Glushkov, D. S. et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation . PMC. [Link]

  • Al-Masoudi, W. A. et al. (2018).
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes . Oriental Journal of Chemistry. [Link]

  • Benzyl Ethers . Organic Chemistry Portal. [Link]

  • Benzimidazole synthesis . Organic Chemistry Portal. [Link]

  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... . ResearchGate. [Link]

  • Hafez, H. N. et al. (2018). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity . Scirp.org. [Link]

  • Synthesis of quinolines . Organic Chemistry Portal. [Link]

  • Nishi, K. et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . PMC. [Link]

  • Process for the synthesis of quinoline derivatives.

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Application Note: High-Purity Isolation of 4-(Benzyloxy)-2-methylaniline via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(benzyloxy)-2-methylaniline from a crude synthetic mixture using flash column chromatography. As an important intermediate in pharmaceutical and materials science research, achieving high purity is critical. This guide addresses the specific challenges associated with purifying aromatic amines on silica gel and details a systematic approach, from method development using Thin-Layer Chromatography (TLC) to a step-by-step preparative scale protocol. The methodologies described herein are designed to ensure high recovery and purity, making them suitable for researchers in organic synthesis and drug development.

Foundational Principles & Pre-Chromatography Considerations

Flash column chromatography is a preparative liquid chromatography technique that utilizes positive pressure to accelerate solvent flow through a column packed with a solid stationary phase, enabling rapid and efficient separation of compounds.[1][2] The separation is based on the differential partitioning of components between the stationary phase and the mobile phase.[1] For this compound, a compound of moderate polarity, normal-phase chromatography with a silica gel stationary phase is the most common approach.

Physicochemical Properties & Safety

This compound is a solid organic compound with the following properties:

PropertyValueReference
CAS Number 4792-60-3[3]
Molecular Formula C₁₄H₁₅NO[3]
Molecular Weight 213.28 g/mol [3]
Hazard Profile Irritant[3]

Safety Directive: this compound is classified as an irritant.[3] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5] Review the Safety Data Sheet (SDS) before commencing any work.

The Challenge of Purifying Amines on Silica Gel

A critical consideration in this purification is the chemical nature of both the analyte and the stationary phase. Silica gel is an amorphous, porous form of silicon dioxide. Its surface is populated with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These acidic sites can engage in strong, often irreversible, binding or tailing interactions with basic compounds like the aniline moiety in this compound.[6] This interaction leads to poor peak shape, reduced recovery, and streaking on the column, compromising the purity of the final product.

The Causality Behind Our Method: To mitigate this undesirable interaction, a small quantity of a volatile competing base, such as triethylamine (Et₃N), is added to the mobile phase. The triethylamine effectively neutralizes the most acidic sites on the silica gel, allowing the target amine to elute symmetrically and efficiently.[6][7][8] This simple modification is often the key to a successful purification of basic compounds on silica.

Method Development using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the optimal mobile phase composition must be determined using TLC. The objective is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for this compound.[2] This Rƒ range ensures that the compound will migrate through the column at a reasonable rate while allowing for effective separation from both less polar and more polar impurities.

Experimental Protocol: TLC Solvent System Screening
  • Prepare Eluents: In separate, labeled beakers, prepare various mixtures of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate, EtOAc). A good starting point is to test ratios such as 9:1, 4:1, and 7:3 (Hexanes:EtOAc). To each of these mixtures, add 0.1-0.5% triethylamine (Et₃N) by volume.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate into a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapors for reproducible results.[9]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Circle the spots.

  • Analysis: Calculate the Rƒ value for the spot corresponding to this compound. Adjust the solvent ratio until the target Rƒ of ~0.2-0.3 is achieved.

    • If the Rƒ is too high (>0.4), decrease the polarity of the eluent (increase the proportion of hexanes).

    • If the Rƒ is too low (<0.15), increase the polarity of the eluent (increase the proportion of EtOAc).

Preparative Purification via Flash Column Chromatography

This protocol is designed for the purification of approximately 1.0 g of crude material. The amount of silica gel and column size should be adjusted based on the quantity of the crude mixture and the difficulty of the separation.[10]

Materials and Equipment
  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Silica gel (230-400 mesh)

  • Sand (washed)

  • Crude this compound

  • Optimized eluent (e.g., Hexanes:EtOAc + 0.1% Et₃N)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • Air or nitrogen source for positive pressure

Detailed Step-by-Step Protocol

Step 1: Column Packing (Slurry Method)

  • Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[7]

  • For a 1.0 g sample, measure approximately 40-50 g of silica gel into a beaker.[10]

  • In the beaker, create a slurry by adding the initial, least polar eluent to the silica gel until a pourable consistency is achieved, stirring to release trapped air bubbles.[10][11]

  • Quickly and carefully pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Open the stopcock and apply gentle positive pressure to the top of the column to drain excess solvent and pack the silica bed. The solvent level should not be allowed to drop below the top of the silica bed.

  • Once packed, add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample loading. Drain the solvent until it is level with the top of the sand.

Step 2: Sample Preparation and Loading (Dry Loading) Causality Note: Dry loading is superior to liquid loading for many applications as it ensures a more concentrated and evenly applied sample band, leading to better separation and preventing issues with sample solubility in the initial eluent.[2]

  • Dissolve the crude 1.0 g of this compound in a minimal amount of a volatile solvent (e.g., DCM).

  • Add 2-3 g of silica gel to this solution and mix well.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column, creating an even layer on top of the sand.

Step 3: Elution and Fraction Collection

  • Carefully add the eluent to the column, first with a pipette to gently wet the dry-loaded sample, and then fill the column.

  • Apply gentle positive pressure to begin eluting the solvent through the column. Maintain a consistent flow rate.

  • Begin collecting fractions in test tubes as the first drop of eluent exits the column. The size of the fractions will depend on the column size; for a 50 g column, 15-20 mL fractions are appropriate.

Step 4: Fraction Analysis by TLC

  • Systematically analyze the collected fractions using TLC. Spot every other fraction (or every fraction if separation is difficult) on a TLC plate alongside a spot of the starting crude material.

  • Develop the TLC plate using the same eluent system.

  • Identify the fractions that contain the pure desired product (a single spot at the target Rƒ).

Step 5: Isolation of Pure Product

  • Combine all fractions identified as pure.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent and triethylamine.

  • Obtain the final mass and characterize the purified this compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm purity.

Workflow Visualization and Data Summary

Purification Workflow Diagram

Flash_Chromatography_Workflow Crude Crude this compound TLC TLC Method Development (Target Rf ≈ 0.2-0.3) Crude->TLC Packing Column Packing (Silica Slurry) TLC->Packing  Optimal Eluent Determined Loading Dry Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Analysis Fraction Analysis by TLC Elution->Analysis Combine Combine Pure Fractions Analysis->Combine  Identify Pure Fractions Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Purified Product (>95% Purity) Evap->Pure

Caption: Workflow for the purification of this compound.

Summary of Recommended Chromatographic Parameters
ParameterRecommended Value / MethodRationale
Analyte This compoundTarget compound for isolation.
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase separation of moderately polar organic compounds.[12]
Mobile Phase Hexanes:Ethyl Acetate with 0.1-0.5% Et₃NProvides good resolving power; Et₃N is critical to prevent amine tailing.[7][8]
TLC Target Rƒ 0.2 – 0.3Optimal range for good separation on a preparative column.[2]
Loading Method Dry Loading onto Silica GelEnsures a narrow, uniform starting band for maximal resolution.[2]
Elution Mode Isocratic or Step-GradientIsocratic is simpler; a gradient may be needed for complex mixtures.[13]
Detection UV visualization (254 nm) for TLCThe aromatic rings in the molecule are UV-active.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Tailing on TLC/Column Insufficient triethylamine; acidic impurities.Increase Et₃N concentration slightly (e.g., to 0.5%). Ensure crude sample is neutralized if from an acidic workup.
Poor Separation Incorrect solvent polarity; column overloaded.Re-optimize eluent with TLC. Use a shallower gradient or isocratic elution. Reduce the amount of crude material relative to silica (increase silica:crude ratio).[10]
Product Not Eluting Eluent is not polar enough.Gradually increase the polarity of the mobile phase (increase % EtOAc).
Cracked/Channeled Column Bed Column packed improperly; thermal stress.Repack the column carefully, ensuring no air bubbles. Avoid letting the column run dry. Pre-wetting silica with eluent can help dissipate heat.

References

  • Biotage. (2023). 5 Steps to successful flash chromatography. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?[Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2021). Running a flash column. [Link]

  • University of York. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • MIT OpenCourseWare. Purification by Flash Column Chromatography. [Link]

Sources

Application Note: High-Purity Recrystallization of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity

4-(Benzyloxy)-2-methylaniline is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. As an intermediate, its purity is paramount; trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potentially toxic byproducts that are difficult to remove in downstream processes. Recrystallization is a powerful and economical purification technique based on differential solubility that, when optimized, can yield materials of exceptionally high purity. This guide provides a comprehensive framework for developing a robust recrystallization protocol for this compound, grounded in an understanding of its physicochemical properties and established purification principles.

Foundational Knowledge: Physicochemical Properties & Solvent Selection Rationale

A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, ensuring maximum recovery of the purified solid upon cooling.[1]

Physicochemical Data for this compound:

PropertyValueSource
CAS Number 4792-60-3[2][3]
Molecular Formula C₁₄H₁₅NO[2][4]
Molecular Weight 213.28 g/mol [2][4]
Appearance Varies (often a low-melting solid or oil, may darken on exposure to air)General knowledge on anilines
Melting Point Not consistently reported; a related compound, 4-Methoxy-2-methylaniline, melts at 13-14 °C.
Hazard Profile Irritant. Anilines as a class can be toxic.[2]

The Logic of Solvent Selection:

The structure of this compound features a polar amine group (-NH₂) and a large, non-polar benzyloxy moiety. This amphiphilic nature suggests several solvent strategies:

  • Single-Solvent System: A solvent of intermediate polarity is a logical starting point. Alcohols like ethanol or isopropanol are often effective for compounds with both polar and non-polar characteristics. They can engage in hydrogen bonding with the amine group while solvating the aromatic portions of the molecule.

  • Mixed-Solvent System (Co-solvent/Anti-solvent): This is a highly versatile approach. A "good" solvent, in which the compound is highly soluble (e.g., ethanol, ethyl acetate, or acetone), is paired with a miscible "poor" or "anti-solvent," in which the compound is insoluble (e.g., water, hexanes).[5] For anilines, an ethanol/water system is a classic and effective choice.[6] The crude material is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point), after which the solution is clarified with a few more drops of the hot good solvent before cooling.

Recommended Solvents for Initial Screening:

  • Ethanol

  • Isopropanol

  • Toluene

  • Ethyl Acetate

  • Ethanol/Water mixture

  • Toluene/Hexanes mixture

Experimental Protocol for High-Purity Recrystallization

This protocol is designed as a self-validating system, with checkpoints to ensure optimal conditions are met before proceeding. Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Part A: Small-Scale Solvent Screening

Before committing the bulk of your material, identify the optimal solvent system on a small scale (~20-50 mg of crude product per test).

  • Preparation: Place a small amount of crude this compound into several test tubes.

  • Solvent Addition: To each tube, add a different potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • Observation: The best solvent is the one that dissolves the compound when hot and yields a large quantity of crystalline precipitate upon cooling.

Part B: Bulk Recrystallization Workflow

The following workflow should be performed in an appropriately sized Erlenmeyer flask, which reduces solvent evaporation and is easily swirled.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation & Drying start Place Crude Product in Erlenmeyer Flask dissolve Add Minimum Volume of Hot Solvent start->dissolve 1. Dissolution charcoal Optional: Add Activated Charcoal dissolve->charcoal 2. Decolorization (if needed) hot_filter Hot Gravity Filtration dissolve->hot_filter Skip if no solids/color charcoal->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow 3. Crystal Growth cool_ice Cool in Ice Bath cool_slow->cool_ice 4. Maximize Yield vac_filter Vacuum Filtration (Büchner Funnel) cool_ice->vac_filter 5. Collection wash Wash with Ice-Cold Solvent vac_filter->wash 6. Rinsing dry Dry Crystals Under Vacuum wash->dry 7. Drying end High-Purity Product dry->end

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (or "good" solvent of a mixed pair) in small portions while heating the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until all the solid has dissolved. Causality: Using the minimum amount of solvent is crucial for achieving a saturated solution, which is necessary for good recovery upon cooling.

  • Decolorization (If Necessary): If the hot solution is colored (e.g., yellow to brown, common for anilines due to oxidation), remove it from the heat source and allow it to cool slightly. Add a small amount (1-2% of the solute weight) of activated charcoal. Causality: Charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Filtration: Bring the solution back to a boil for a few minutes. To remove the charcoal and any insoluble impurities, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are purer because impurities are excluded from the growing crystal lattice. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystals without dissolving a significant amount of the desired product.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator or a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment and Quality Control

The success of the recrystallization must be validated empirically. The following methods provide quantitative and qualitative assessment of purity.

Analysis MethodPurposeTypical Acceptance Criteria
Melting Point Assess purity and confirm identity. Impurities depress and broaden the melting range.Sharp melting range (e.g., < 1 °C).
HPLC Quantify purity and detect trace impurities.Purity ≥ 99.5% by area normalization.
TLC Qualitatively check for the presence of impurities.Single spot with no tailing.
¹H NMR / ¹³C NMR Confirm chemical structure and absence of proton/carbon signals from impurities.Spectrum consistent with the proposed structure; absence of extraneous peaks.

Example HPLC Method for Aniline Derivatives: A common method for analyzing aniline derivatives is reverse-phase HPLC.

  • Column: C18, 5 µm particle size (e.g., 15 cm x 4.6 mm).[3]

  • Mobile Phase: Isocratic or gradient elution with Methanol and Water. A typical starting point is 60:40 or 65:35 Methanol:Water.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detector: UV, 254 nm.[3]

  • Column Temperature: 30 °C.[3]

Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. The following decision-tree provides a logical approach to troubleshooting.

// Oiling Out Path oil_sol1 [label="Cause: MP of impure solid is\nbelow solution temperature.\n\nSolution: Re-heat to dissolve oil,\nadd more solvent, and cool slower."]; oil_sol2 [label="Cause: Solution is too\nconcentrated or cooled too fast.\n\nSolution: Use a solvent with a\nlower boiling point or try a\ndifferent solvent system."]; oil_q -> oil_sol1 [label="Yes"]; oil_sol1 -> oil_sol2 [style=dotted];

// No Crystals Path no_xtal_sol1 [label="Cause: Solution is supersaturated\nbut lacks nucleation sites.\n\nSolution: Scratch inner wall of flask\nwith a glass rod."]; no_xtal_sol2 [label="Solution: Add a 'seed crystal'\nof pure product."]; no_xtal_sol3 [label="Cause: Solution is not saturated\n(too much solvent was used).\n\nSolution: Gently boil off some\nsolvent and attempt to cool again."]; no_xtal_q -> no_xtal_sol1 [label="Yes"]; no_xtal_sol1 -> no_xtal_sol2 [style=dotted]; no_xtal_q -> no_xtal_sol3 [label="If scratching/seeding fails"];

// Low Yield Path low_yield_sol1 [label="Cause: Too much solvent was used,\nleaving product in mother liquor.\n\nSolution: For next attempt, use less\nsolvent for dissolution."]; low_yield_sol2 [label="Cause: Incomplete crystallization.\n\nSolution: Ensure adequate cooling time\nin the ice bath (>30 min)."]; low_yield_q -> low_yield_sol1 [label="Yes"]; low_yield_q -> low_yield_sol2 [xlabel=" "];

// End Node success [label="Successful Crystallization", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; oil_sol2 -> success; no_xtal_sol3 -> success; low_yield_sol1 -> success; low_yield_sol2 -> success; } enddot Caption: A decision-tree for troubleshooting common recrystallization problems.

References

  • Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Taylor & Francis Online.

  • This compound. Matrix Scientific.

  • 4-Benzyloxy-N-methylaniline. Santa Cruz Biotechnology.

  • Recrystallization: Figure 1. Structure of Aniline. Scribd.

  • This compound. Biosynth.

  • HPLC Analysis of Aniline Homologs on Discovery® C18. Sigma-Aldrich.

  • 4-Benzyloxyaniline. PubChem, National Institutes of Health.

  • 4-(Benzyloxy)-N-methylaniline. BLD Pharm.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

  • Aniline and substituted anilines. Thermo Fisher Scientific.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Workup Procedures for Reactions Involving Substituted Anilines. BenchChem.

  • Kinetic studies of the chemical polymerization of substituted aniline in aqueous solutions and characterization of the polymer obtained. ResearchGate.

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.

  • Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? ResearchGate.

  • 4-BENZYLOXY-N-METHYLANILINE 97 synthesis. ChemicalBook.

  • 4-(benzyloxy)-N-methylaniline hydrochloride. Sigma-Aldrich.

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Application Notes and Protocols for the Scale-up Synthesis of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol and critical scale-up considerations for the synthesis of 4-(Benzyloxy)-2-methylaniline, a key intermediate in the pharmaceutical and fine chemical industries. The presented synthetic strategy is a robust two-step process commencing with the synthesis of 4-amino-3-methylphenol from m-cresol, followed by a Williamson ether synthesis to introduce the benzyl protecting group. This document offers in-depth, field-proven insights into reaction parameter optimization, process safety, and purification strategies, designed to facilitate a seamless transition from laboratory-scale preparation to pilot-plant and industrial-scale manufacturing.

Introduction: Strategic Importance and Synthetic Rationale

This compound serves as a crucial building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its structure, featuring a protected phenol and a nucleophilic aniline, makes it a versatile intermediate for further chemical transformations.

The synthetic route detailed herein was selected for its scalability, cost-effectiveness of starting materials, and robust reaction conditions. The process begins with the nitrosation and subsequent reduction of readily available m-cresol to produce 4-amino-3-methylphenol.[2] This intermediate is then subjected to a Williamson ether synthesis to yield the target molecule. This approach avoids the direct use of potentially more expensive or less stable starting materials and allows for controlled introduction of the benzyl group.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage focuses on the efficient production of the key intermediate, 4-amino-3-methylphenol. The second stage involves the protection of the phenolic hydroxyl group via benzylation.

Synthetic_Workflow m-Cresol m-Cresol Intermediate_A 4-Nitroso-3-methylphenol m-Cresol->Intermediate_A 1. NaNO2, HCl (Nitrosation) Intermediate_B 4-Amino-3-methylphenol Intermediate_A->Intermediate_B 2. Reduction (e.g., Na2S2O4) Final_Product This compound Intermediate_B->Final_Product 3. Williamson Ether Synthesis (DMF, Heat) Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Final_Product Base Base (e.g., K2CO3) Base->Final_Product Scale_Up_Logic cluster_0 Laboratory Scale cluster_1 Scale-Up Considerations cluster_2 Industrial Scale Lab_Heat Heating Mantle Exotherm Exotherm Control Lab_Heat->Exotherm Lab_Addition Manual Addition Process_Safety Process Safety Lab_Addition->Process_Safety Lab_Mixing Magnetic Stirrer Mass_Transfer Mass Transfer Lab_Mixing->Mass_Transfer Lab_Purification Chromatography Economics Economics & Efficiency Lab_Purification->Economics Ind_Heat Jacketed Reactor Exotherm->Ind_Heat Ind_Mixing Overhead Stirrer Mass_Transfer->Ind_Mixing Ind_Addition Metering Pumps Process_Safety->Ind_Addition Ind_Purification Recrystallization Economics->Ind_Purification

Sources

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Accurate Quantification of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 4-(Benzyloxy)-2-methylaniline. As a key intermediate in various synthetic pathways, particularly in pharmaceutical development, ensuring the purity and concentration of this compound is critical for process optimization, quality control, and regulatory compliance. The method described herein utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision. This document provides comprehensive, step-by-step protocols for both routine analysis and full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

This compound (CAS: 4792-60-3) is an aromatic amine derivative that serves as a versatile building block in organic synthesis.[3] Its structure, featuring both a benzyloxy protective group and a methylaniline core, makes it a valuable precursor in the development of complex molecules, including active pharmaceutical ingredients (APIs). The accurate determination of its concentration and impurity profile is paramount to controlling reaction stoichiometry, calculating yields, and ensuring the quality of downstream products.

Causality of Method Selection: The selection of RP-HPLC with UV detection is based on the physicochemical properties of this compound.

  • Reverse-Phase Chromatography: The molecule possesses significant non-polar character due to its two aromatic rings, making it well-suited for retention on a non-polar stationary phase like C18. Elution is achieved with a polar mobile phase, allowing for fine-tuned separation from starting materials or potential impurities.

  • UV Spectrophotometric Detection: The presence of two phenyl rings provides strong chromophores that absorb ultraviolet (UV) light. This allows for sensitive and selective detection at a specific wavelength, making it an ideal technique for quantitative analysis.

This guide is designed to be a self-validating system, providing not just the "how" but the "why" behind each step, ensuring that researchers can implement and verify this method with a high degree of confidence.[1][4]

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 4792-60-3[4]
Molecular Formula C₁₄H₁₅NO[4]
Molecular Weight 213.28 g/mol [4]
Hazard Irritant[4][5]

Recommended Analytical Protocol: HPLC-UV Quantification

This section details the complete workflow for quantifying this compound. The subsequent section (Part 3) provides protocols to formally validate this method.

Required Reagents, Materials, and Instrumentation
  • Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (ACN), HPLC grade or higher

    • Methanol (MeOH), HPLC grade or higher

    • Water, HPLC grade (e.g., Milli-Q® or equivalent)

    • Phosphoric acid (H₃PO₄), analytical grade

  • Materials:

    • Volumetric flasks (Class A): 10 mL, 50 mL, 100 mL

    • Pipettes (calibrated)

    • Autosampler vials (2 mL) with septa

    • Syringe filters (0.45 µm, PTFE or nylon)

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (readable to 0.01 mg)

    • pH meter

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and resolution for this type of aromatic compound.[6]
Mobile Phase A: Water with 0.1% H₃PO₄B: Acetonitrile with 0.1% H₃PO₄
Gradient Isocratic
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column ensures optimal efficiency and reasonable run times.
Composition 65% B / 35% AThis composition provides adequate retention and a good elution window for the analyte, based on methods for similar aniline derivatives.[7]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 245 nmThe analyte exhibits strong absorbance at this wavelength, providing high sensitivity.
Injection Vol. 10 µLA small injection volume minimizes potential band broadening.
Run Time 10 minutesSufficient time for the analyte to elute and for the column to be prepared for the next injection.
Preparation of Solutions

Expertise Insight: All solutions, especially the analyte in the mobile phase, should be checked for stability over the expected analysis duration.[8]

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of phosphoric acid to 1 L of acetonitrile and mix thoroughly.

    • Degas both solutions by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. This is the Stock Standard.

  • Working Standard Solutions (for calibration curve):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard using the mobile phase as the diluent.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the mobile phase. This yields a theoretical concentration of 100 µg/mL.

    • Further dilute as necessary to fall within the calibration range (e.g., a 1:4 dilution to achieve a target of 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Experimental Workflow and System Suitability

A robust analytical method requires confirmation that the instrumentation is performing correctly before sample analysis begins. This is the core of a self-validating protocol.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis Workflow Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Standards Prepare Standard Solutions SST Perform System Suitability Test (SST) Prep_Standards->SST Prep_Samples Prepare Sample Solutions Analyze Inject Samples Prep_Samples->Analyze Equilibrate->SST Calibrate Inject Standards (Calibration) SST->Calibrate If SST Passes Calibrate->Analyze Process Process Data & Calculate Results Analyze->Process

Caption: General workflow for HPLC analysis.

  • System Suitability Test (SST):

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Make five replicate injections of a mid-range working standard (e.g., 25 µg/mL).

    • Calculate the results according to the criteria in the table below. The system is only deemed suitable for analysis if all criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the system.

Protocol for Method Validation

To ensure the method is fit for its intended purpose, a formal validation should be conducted according to ICH Q2(R1) guidelines.[9]

Specificity

Trustworthiness Pillar: Specificity proves the method can accurately measure the analyte without interference from other components like impurities, degradants, or matrix components.[8]

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation (Stress Testing):

    • Expose separate solutions of the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for a defined period (e.g., 24 hours).

    • Analyze the stressed samples using a PDA detector.

    • Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2) and maintains peak purity, as determined by the PDA detector.

Linearity and Range
  • Analyze the prepared working standard solutions (e.g., 1 to 100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.

Accuracy (Recovery)
  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

      • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the cumulative %RSD for all 12 samples (6 from each study).

      • Acceptance Criteria: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Formula:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Verification: Prepare standards at the calculated LOQ concentration and inject them to confirm that the signal-to-noise ratio is approximately 10:1 and that the precision at this level is acceptable.

Summary of Validation Parameters
ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte Rt; peak purity > 99%Pass
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOQ S/N ratio ≈ 10~0.5 µg/mL

Alternative and Complementary Techniques

While HPLC-UV is the recommended primary method for routine quantification, other techniques can be valuable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior specificity due to mass-based detection and can be an excellent confirmatory technique. However, aniline compounds can be thermolabile, potentially requiring derivatization, which adds complexity to the sample preparation.[10][11]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR): These spectroscopic techniques are not ideal for quantification but are unparalleled for identity confirmation and structural elucidation of the reference standard and any isolated impurities.[12]

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis HPLC HPLC-UV (Primary) GCMS GC-MS (Confirmatory) NMR NMR FTIR FT-IR Analyte Analyte: 4-(Benzyloxy)- 2-methylaniline Analyte->HPLC Routine Quantification Analyte->GCMS High Specificity ID Analyte->NMR Structural ID Analyte->FTIR Functional Group ID

Caption: Relationship between analytical techniques.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. The provided protocols for both analysis and validation offer a comprehensive framework for implementation in a quality control or research environment. By following these guidelines, scientists and drug development professionals can ensure reliable and reproducible data, supporting robust process development and ensuring product quality.

References

Application in the development of materials for organic electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application and Development of Materials for Organic Electronics

Authored by a Senior Application Scientist

Foreword: The Promise of Carbon-Based Electronics

Organic electronics has transitioned from a niche academic curiosity to a revolutionary force in materials science and device engineering.[1] The use of carbon-based small molecules and polymers as the active components in electronic devices offers a paradigm shift from traditional silicon-based technologies.[1] The primary drivers for this transition are the unique advantages inherent to organic materials: mechanical flexibility, lightweight nature, and the potential for low-cost, large-area fabrication via solution-based methods like printing.[2][3] These attributes are paving the way for next-generation technologies including flexible displays, wearable sensors, and transparent solar cells.[2]

This guide is designed for researchers and professionals in materials science and drug development. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the materials and processes that underpin organic electronics. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our journey will cover the synthesis and characterization of core materials, detailed protocols for fabricating benchmark devices—Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)—and the essential techniques for analyzing their performance.

Part 1: Foundational Principles of Organic Semiconductors

The functionality of organic electronics is rooted in the unique electronic structure of π-conjugated organic molecules. Unlike the covalently bonded sigma (σ) electrons that form the structural backbone of a molecule, the pi (π) electrons in alternating single and double bonds are delocalized across the molecule.[4] This delocalization creates a system of molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are analogous to the valence and conduction bands in inorganic semiconductors, respectively.[4] The energy difference between the HOMO and LUMO levels, known as the bandgap, dictates the material's optical and electronic properties.[4] Electrical conduction occurs through the movement of charge carriers (electrons in the LUMO, holes in the HOMO) between adjacent molecules, a process highly dependent on molecular packing and intermolecular interactions.[5]

Part 2: Core Materials: Synthesis, Purification, and Characterization

The performance of any organic electronic device is fundamentally limited by the quality and properties of the active materials. This section details the synthesis and characterization of two primary classes of organic semiconductors.

Conducting Polymers

Conducting polymers combine the electrical properties of semiconductors with the processing advantages of plastics. Their long-chain nature allows for the formation of uniform films via solution-based techniques.

Rationale: Chemical oxidation is a scalable, cost-effective method for producing large quantities of conducting polymers.[6] We use ammonium persulfate as a strong oxidizing agent to initiate the polymerization of aniline monomers in an acidic medium. The acid serves to protonate the resulting polymer chain, rendering it conductive (the "emeraldine salt" form).[7]

Materials:

  • Aniline (monomer)

  • Ammonium persulfate (APS, oxidant)

  • Hydrochloric acid (HCl, 1M)

  • Methanol

  • Deionized (DI) water

  • Ice bath

Procedure:

  • Monomer Solution: In a beaker, dissolve 20 mL of aniline in 300 mL of 1M HCl. Stir the solution and cool to 0-5°C in an ice bath.

  • Oxidant Solution: In a separate beaker, dissolve 11.4 g of ammonium persulfate in 200 mL of 1M HCl. Cool this solution in the ice bath.

  • Polymerization: Slowly add the oxidant solution to the chilled monomer solution drop by drop while stirring vigorously. The reaction is exothermic; maintain the temperature below 5°C.

  • Reaction Time: Continue stirring the mixture in the ice bath for 2 hours. The solution will gradually turn dark green, indicating the formation of polyaniline.

  • Isolation: Isolate the PANI precipitate by vacuum filtration.

  • Washing: Wash the precipitate sequentially with 1M HCl and methanol until the filtrate becomes colorless. This removes unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting dark green PANI powder in a vacuum oven at 60°C for 24 hours.

Small Molecules

Small molecules offer the advantage of high purity through sublimation and well-defined crystal structures, which can lead to high charge carrier mobility.[8]

Rationale: Tris(8-hydroxyquinoline)aluminum (Alq3) is a canonical electron transport and emissive material in OLEDs. Its performance is highly sensitive to impurities, which can act as charge traps or luminescence quenchers. Vacuum thermal sublimation is the gold-standard purification technique, separating the volatile Alq3 from non-volatile impurities based on differences in vapor pressure.

Equipment:

  • Multi-zone tube furnace

  • Quartz tube with appropriate fittings

  • Vacuum pump capable of reaching <10⁻⁵ mbar

  • Temperature controllers

Procedure:

  • Loading: Place a quartz boat containing crude Alq3 powder into the center of the quartz tube.

  • Assembly: Assemble the tube within the furnace. The setup should have a "source" zone where the crude material is placed and a cooler "deposition" zone downstream.

  • Evacuation: Evacuate the tube to a high vacuum (<10⁻⁵ mbar). A high vacuum is crucial to prevent oxidation of the material at elevated temperatures.[9]

  • Heating Profile:

    • Set the source zone temperature to 350-400°C. This temperature is sufficient to sublime Alq3 without causing thermal decomposition.

    • Set the deposition zone temperature to 200-250°C. This gradient allows Alq3 to crystallize while less volatile impurities remain in the source boat and more volatile impurities are pumped away.

  • Sublimation: Hold these temperatures for several hours until the majority of the source material has sublimed.

  • Cooling: Slowly cool the furnace to room temperature under vacuum to prevent thermal shock and cracking of the quartz tube.

  • Collection: Carefully vent the system and collect the purified, crystalline Alq3 from the walls of the deposition zone. The material should be a bright, yellow-green powder.

Material Characterization Summary

Proper characterization is essential to confirm the identity, purity, and relevant electronic properties of the synthesized materials.

Technique Purpose Information Obtained Reference
NMR Spectroscopy Structural VerificationConfirms chemical structure and purity of monomers and small molecules.[10]
FT-IR Spectroscopy Functional Group AnalysisIdentifies characteristic vibrational modes to confirm polymer structure.[10]
UV-Vis Spectroscopy Optical PropertiesDetermines the optical bandgap (HOMO-LUMO gap) from the absorption onset.[10]
Cyclic Voltammetry (CV) Electrochemical PropertiesMeasures oxidation and reduction potentials to estimate HOMO and LUMO energy levels.[11]
Time-of-Flight SIMS (ToF-SIMS) Surface ChemistryProbes the chemical composition of surfaces and interfaces in devices.[12]
X-ray Photoelectron Spec. (XPS) Elemental CompositionProvides quantitative elemental and chemical state information.[12]

Part 3: Device Fabrication Protocols

The transition from a material in a flask to a functioning electronic device requires precise control over thin-film deposition and device architecture.

Core Processing Techniques

Rationale: The substrate, typically glass coated with a transparent conductor like Indium Tin Oxide (ITO), is the foundation of the device. Any organic residue or particulate contamination on the ITO surface will lead to short circuits and device failure. This multi-step cleaning protocol is designed to sequentially remove organic and inorganic contaminants.[13][14]

Procedure:

  • Place ITO-coated glass substrates in a substrate rack.

  • Sequentially sonicate the rack for 15 minutes each in:

    • Detergent solution (e.g., Hellmanex)

    • Deionized (DI) water

    • Acetone

    • Isopropanol (IPA)

  • After the final sonication, thoroughly rinse the substrates with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately transfer the substrates to a UV-Ozone cleaner for 15 minutes. This step removes final organic residues and increases the work function of the ITO, improving hole injection.[15]

Rationale: Spin coating is a widely used solution-processing technique for creating uniform thin films.[16] A solution of the organic material is dispensed onto a substrate, which is then rotated at high speed. Centrifugal force spreads the liquid, and solvent evaporation leaves a solid thin film. Film thickness is primarily controlled by the solution concentration and spin speed.[17]

Procedure:

  • Mount a cleaned substrate onto the spin coater chuck and secure it with vacuum.

  • Dispense a small amount of the filtered organic semiconductor solution (e.g., PEDOT:PSS) onto the center of the substrate. Use a syringe with a 0.45 µm filter to remove any aggregates.[13]

  • Start the spin program. A typical two-stage program is:

    • Stage 1 (Spread): 500 RPM for 10 seconds.

    • Stage 2 (Thin): 4000 RPM for 30-60 seconds.

  • After spinning, transfer the substrate to a hotplate for thermal annealing (baking) to remove residual solvent and improve film morphology. Annealing conditions (e.g., 150°C for 10 minutes for PEDOT:PSS) are material-dependent.[14]

Rationale: VTE is a physical vapor deposition (PVD) method used for materials that cannot be solution-processed, particularly small molecules.[18] The source material is heated in a crucible under high vacuum until it evaporates or sublimes. The vapor then travels in a line-of-sight path and condenses as a thin film on a cooler substrate.[18][19] VTE allows for precise control over film thickness and the creation of multilayer structures without solvent compatibility issues.[20]

Procedure:

  • Load the source material (e.g., Alq3) into a thermal evaporation boat (e.g., tungsten or molybdenum).

  • Mount the substrates in a holder above the source. A shadow mask is used to define the deposition area.

  • Evacuate the chamber to a base pressure of <5 x 10⁻⁶ mbar to minimize contamination from residual gases.[9]

  • Slowly increase the current to the evaporation boat to heat the source material.

  • Monitor the deposition rate and thickness using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is 0.5-2 Å/s.

  • Once the desired thickness is reached, close the shutter and ramp down the source current.

  • Allow the system to cool before venting to atmospheric pressure.

Organic Light-Emitting Diode (OLED) Fabrication

An OLED emits light when an electric current is passed through it. The device consists of a series of organic layers sandwiched between two electrodes.

OLED_Workflow cluster_prep Substrate Preparation cluster_solution Solution Processing (in Air/N2) cluster_vacuum Vacuum Deposition (<10⁻⁵ mbar) cluster_final Final Steps Clean 1. Clean ITO Substrate UV_Ozone 2. UV-Ozone Treatment Clean->UV_Ozone Spin_HTL 3. Spin Coat HTL (e.g., PEDOT:PSS) UV_Ozone->Spin_HTL Anneal_HTL 4. Anneal HTL Spin_HTL->Anneal_HTL Spin_EML 5. Spin Coat EML (e.g., Polymer Emitter) Anneal_HTL->Spin_EML Anneal_EML 6. Anneal EML Spin_EML->Anneal_EML Evap_Cathode 7. Evaporate Cathode (e.g., LiF/Al) Anneal_EML->Evap_Cathode Encapsulate 8. Encapsulation Evap_Cathode->Encapsulate OPV_Structure Device Anode (ITO) Hole Transport Layer (PEDOT:PSS) Active Layer (Donor:Acceptor Blend) Cathode (LiF/Al) Light Incident Light ↑

Caption: Structure of a standard bulk heterojunction OPV.

Device Structure: ITO / PEDOT:PSS / P3HT:PCBM / Al

Procedure:

  • Substrate & HTL: Prepare an ITO substrate and deposit the PEDOT:PSS HTL as described in steps 1 and 2 of the OLED protocol (3.2.1).

  • Active Layer Solution: Inside a glovebox, prepare a solution of Poly(3-hexylthiophene-2,5-diyl) (P3HT, donor) and-[16][16]Phenyl-C₆₁-butyric acid methyl ester (PCBM, acceptor) in a solvent like chlorobenzene or dichlorobenzene. A common ratio is 1:0.8 by weight. Stir the solution overnight to ensure complete dissolution. [21]3. Active Layer Deposition: Spin coat the P3HT:PCBM solution onto the PEDOT:PSS layer to a thickness of ~100-200 nm. [21]4. Active Layer Annealing: Transfer the substrates to a hotplate inside the glovebox and anneal at ~130-150°C for 10-20 minutes. This critical step promotes the self-organization of P3HT into crystalline domains, which enhances hole mobility and light absorption, thereby improving device efficiency. [21]5. Cathode Deposition: Deposit an Aluminum cathode (~100 nm) via thermal evaporation (Protocol 3.1.3).

  • Encapsulation: Encapsulate the device as described previously.

Organic Field-Effect Transistor (OFET) Fabrication

An OFET is a three-terminal switch where the current between two electrodes (source and drain) is controlled by a voltage applied to a third electrode (gate).

OFET_Architectures cluster_BGBC cluster_BGTC BGBC Bottom-Gate, Bottom-Contact (BGBC) S D Organic Semiconductor Dielectric Gate BGTC Bottom-Gate, Top-Contact (BGTC) S D Organic Semiconductor Dielectric Gate

Caption: Common bottom-gate OFET device architectures.

Rationale: The BGTC architecture is often preferred for research as it provides a pristine interface between the dielectric and the semiconductor, which is critical for good device performance. [22]The semiconductor is deposited first, followed by the source and drain electrodes.

Device Structure: Doped Si (Gate) / SiO₂ (Dielectric) / Organic Semiconductor / Au (Source/Drain)

Procedure:

  • Substrate: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer. The doped Si acts as the common gate electrode, and the SiO₂ is the gate dielectric. [23]2. Dielectric Surface Treatment: Clean the SiO₂ surface using the sonication procedure from Protocol 3.1.1. Then, treat the surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This is done by immersing the substrate in a dilute OTS solution in toluene. The OTS treatment makes the dielectric surface hydrophobic and non-polar, which promotes better molecular ordering of the organic semiconductor and reduces charge trapping at the interface.

  • Semiconductor Deposition: Deposit the organic semiconductor (e.g., Pentacene via VTE or a solution-processable polymer via spin coating) onto the treated dielectric.

  • Electrode Deposition: Using a shadow mask to define the source and drain contacts, thermally evaporate Gold (Au) electrodes (~50 nm) on top of the semiconductor layer. Gold is used for its high work function, which facilitates good contact for hole injection into many p-type organic semiconductors.

Part 4: Device Characterization and Performance Metrics

Once fabricated, devices must be tested to evaluate their performance. All electrical characterization should be performed in an inert environment (glovebox) or on encapsulated devices to prevent rapid degradation.

OLED Characterization
  • Protocol: Use a source measure unit (SMU) to apply a voltage sweep to the device while simultaneously measuring the current and the light output (luminance) with a calibrated photodiode or spectrometer.

  • Key Metrics:

    • Turn-on Voltage (V_on): The voltage at which light is first detected (e.g., at 1 cd/m²).

    • Luminance (cd/m²): The intensity of light emitted per unit area.

    • Current Efficiency (cd/A): The ratio of luminance to the current density.

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.

OPV Characterization
  • Protocol: Place the device under a calibrated solar simulator that mimics the sun's spectrum and intensity (AM 1.5G, 100 mW/cm²). [21]Use an SMU to sweep the voltage from reverse to forward bias and measure the resulting current.

  • Key Metrics from the J-V Curve:

    • Open-Circuit Voltage (V_oc): The voltage at zero current.

    • Short-Circuit Current Density (J_sc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

    • Power Conversion Efficiency (PCE, %): The overall efficiency of converting light to electrical power. Calculated as: PCE = (V_oc * J_sc * FF) / P_in , where P_in is the incident light power density.

OFET Characterization
  • Protocol: Use a semiconductor parameter analyzer or two SMUs to measure the output and transfer characteristics. [23] * Output Curve: Plot drain current (I_D) vs. drain voltage (V_D) at various fixed gate voltages (V_G).

    • Transfer Curve: Plot I_D vs. V_G at a fixed, high V_D (in the saturation regime).

  • Key Metrics:

    • Charge Carrier Mobility (µ): Calculated from the slope of the transfer curve in the saturation regime. It represents how quickly charge carriers move through the semiconductor.

    • On/Off Ratio: The ratio of the maximum current (On state) to the minimum current (Off state).

    • Threshold Voltage (V_th): The gate voltage required to turn the transistor on.

Device Type Primary Measurement Key Performance Metrics Reference
OLED Current-Voltage-Luminance (J-V-L)Turn-on Voltage (V), EQE (%), Current Efficiency (cd/A)[24]
OPV J-V under 1 Sun IlluminationV_oc (V), J_sc (mA/cm²), Fill Factor (%), PCE (%)[21]
OFET Transfer and Output CurvesCarrier Mobility (cm²/Vs), On/Off Ratio, Threshold Voltage (V)[25][26]

Part 5: A Note on Device Stability

A significant challenge in organic electronics is the limited operational lifetime of devices. [27]Degradation is primarily caused by extrinsic factors like moisture and oxygen, and intrinsic factors like photochemical reactions or morphological changes in the thin films. [28][29][30]

  • Extrinsic Degradation: Oxygen and water can penetrate the device, leading to the oxidation of organic materials and corrosion of reactive metal cathodes. [28][30]This is why processing in an inert atmosphere and robust encapsulation are critical.

  • Intrinsic Degradation: Under operation, the organic materials themselves can undergo irreversible chemical changes. High energy excitons can break chemical bonds, and the continuous flow of current can induce morphological rearrangements that create charge traps. [30] Improving stability involves a multi-pronged approach: designing more chemically robust organic materials, engineering stable interfaces between layers, and developing advanced, low-permeability encapsulation technologies. [28][27]

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  • Organic opto-electronic devices: performance limitations and new device architectures. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-methylaniline (CAS 4792-60-3)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common challenges involve chemoselectivity, managing side reactions, and choosing appropriate reagents for protection and deprotection steps. This guide will focus on the most logical and reliable synthetic pathway, breaking down each stage into a detailed protocol and addressing potential issues you may encounter.

Recommended Synthetic Pathway: A Two-Step Approach

The most robust and widely applicable route to this compound involves a two-step sequence starting from 2-methyl-4-nitrophenol. This pathway is generally preferred because it avoids the significant chemoselectivity challenges associated with direct benzylation of 4-amino-3-methylphenol, where the nucleophilic amine can compete with the hydroxyl group, leading to N-benzylation and a mixture of products.[3]

The recommended workflow is as follows:

  • Step 1: O-Benzylation of 2-Methyl-4-nitrophenol. The phenolic hydroxyl group of the starting material is protected as a benzyl ether. This is a classic Williamson ether synthesis.[4][5]

  • Step 2: Reduction of the Nitro Group. The nitro group of the benzylated intermediate is selectively reduced to an amine, yielding the final product.

Synthetic_Workflow Start 2-Methyl-4-nitrophenol Intermediate 1-(Benzyloxy)-2-methyl-4-nitrobenzene Start->Intermediate Step 1: Benzylation (BnBr, K2CO3, Acetone) Product This compound Intermediate->Product Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Troubleshooting_Logic cluster_benzylation Step 1: Benzylation Issues cluster_reduction Step 2: Nitro Reduction Issues cluster_selectivity Alternative Route Issue B1 B1 B2 Issue: Byproduct Formation (Dibenzyl ether) Possible Causes: Reaction of BnBr with trace water/hydroxide Solutions: Use anhydrous solvents and reagents R1 Issue: Incomplete Reduction Possible Causes: 1. Inactive iron powder 2. Insufficient acid/electrolyte 3. Poor stirring Solutions: 1. Activate Fe with dilute HCl 2. Ensure sufficient NH4Cl 3. Use vigorous mechanical stirring R2 Issue: Debenzylation (Loss of Bn group) Possible Causes: Using catalytic hydrogenation (e.g., H2/Pd-C) Solutions: Switch to chemical reduction (Fe/NH4Cl or SnCl2) S1 Issue: N- and O-Benzylation Mixture Possible Causes: Direct benzylation of 4-amino-3-methylphenol Solutions: 1. Protect the amine first (e.g., as an acetamide) 2. Follow the recommended two-step pathway

Sources

Identifying and minimizing byproducts in 4-(Benzyloxy)-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-driven advice to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound typically involves the O-benzylation of 4-amino-3-methylphenol. This reaction, often a Williamson ether synthesis, is conceptually straightforward but fraught with potential side reactions that can complicate purification and reduce yields.[1][2][3] The primary challenge lies in achieving selective O-benzylation over competing N-benzylation and subsequent over-alkylation reactions.

Reaction Overview

The desired transformation is the reaction of the phenoxide of 4-amino-3-methylphenol with a benzylating agent, such as benzyl chloride or benzyl bromide, to form the target ether.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?

The primary byproducts stem from the nucleophilic nature of both the hydroxyl and amino groups in the starting material, 4-amino-3-methylphenol. Key impurities include:

  • N-(Benzyloxy)-2-methylaniline: Formed from the benzylation of the aniline nitrogen.

  • N,N-Dibenzyl-4-(benzyloxy)-2-methylaniline: A result of over-benzylation of the nitrogen atom.

  • Unreacted 4-amino-3-methylphenol: Incomplete reaction leads to residual starting material.

  • Benzyl alcohol and Dibenzyl ether: Formed from the hydrolysis or self-condensation of the benzylating agent, particularly under harsh basic conditions.

Byproduct_Formation

Q2: How can I identify these byproducts in my reaction mixture?

A multi-technique approach is essential for the unambiguous identification of byproducts.[4]

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the complexity of the reaction mixture. The polarity differences between the starting material, product, and byproducts allow for clear separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of each impurity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the molecular weights of different species.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural elucidation of the desired product and any isolated impurities.[4]

Technique Purpose Key Observations
TLCQualitative monitoringSeparation of spots based on polarity.
HPLCQuantitative analysisPurity assessment and quantification of byproducts.[5]
GC-MSIdentificationDetermination of molecular weights of volatile components.[6]
NMRStructural confirmationDetailed structural information of isolated compounds.[4]
Troubleshooting Guide: Minimizing Byproduct Formation
Issue 1: Predominant N-alkylation over O-alkylation.

This is a common issue arising from the comparable nucleophilicity of the amino and hydroxyl groups.

Cause: The reaction conditions may not sufficiently favor the deprotonation of the phenolic hydroxyl group over the neutral amino group.

Solutions:

  • Choice of Base: Employ a base that selectively deprotonates the phenol. Weaker bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH), which can deprotonate both sites, leading to a mixture of products.

  • Protecting Group Strategy: A more robust, though longer, approach involves the protection of the more nucleophilic amino group before O-benzylation.[7][8]

    • Step 1: Protection of the Amino Group: React 4-amino-3-methylphenol with an appropriate protecting group, such as an acetyl group.

    • Step 2: O-Benzylation: Perform the Williamson ether synthesis on the protected intermediate.

    • Step 3: Deprotection: Remove the protecting group to yield the desired product.

Protection_Strategy

Issue 2: Formation of over-alkylated products, such as N,N-dibenzyl derivatives.

Cause: Excess benzylating agent or prolonged reaction times can lead to further alkylation of the initially formed N-benzyl byproduct.

Solutions:

  • Stoichiometry Control: Use a slight excess, but not a large excess, of the benzylating agent (e.g., 1.1 to 1.2 equivalents).

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-alkylated species.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of over-alkylation.

Issue 3: Significant amount of unreacted starting material.

Cause: Incomplete deprotonation of the phenol, insufficient amount of benzylating agent, or low reaction temperature.

Solutions:

  • Optimize Base and Solvent: Ensure the chosen base is sufficiently strong to deprotonate the phenol in the selected solvent. A phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial in biphasic systems to facilitate the reaction between the phenoxide and the benzylating agent.[9]

  • Reaction Time and Temperature: If the reaction is sluggish, consider increasing the temperature or extending the reaction time, while carefully monitoring for the formation of byproducts.

Experimental Protocols
Protocol 1: Selective O-Benzylation

This protocol aims to maximize the yield of the desired product while minimizing N-alkylation.

  • Setup: To a solution of 4-amino-3-methylphenol (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a mild base such as potassium carbonate (1.5 equivalents).

  • Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired product from byproducts.[10]

Protocol 2: Purification by Acid-Base Extraction

This technique can be effective for removing non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired aniline product and any basic byproducts will move into the aqueous layer as their hydrochloride salts.

  • Separation: Separate the aqueous layer.

  • Basification and Extraction: Basify the aqueous layer with a base (e.g., NaOH) and extract the free amine back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.

II. Concluding Remarks

The synthesis of this compound is a nuanced process where careful control of reaction conditions is paramount to achieving high yield and purity. By understanding the potential side reactions and implementing the strategies outlined in this guide, researchers can effectively troubleshoot their experiments and optimize their synthetic outcomes. For further in-depth information, please consult the references provided below.

III. References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Benchchem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.

  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis.

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • United States Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

  • MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.

  • ResearchGate. (n.d.). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.

  • ResearchGate. (n.d.). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.

  • American Chemical Society. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.

  • PrepChem.com. (n.d.). Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation of secondary amines by reductive amination with metallic magnesium.

  • ChemicalBook. (n.d.). 4-BENZYLOXY-N-METHYLANILINE 97 synthesis.

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.

  • Benchchem. (2025). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • BLD Pharm. (n.d.). 1142-18-3|4-(Benzyloxy)-N-methylaniline.

  • ResearchGate. (n.d.). Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)phenol from Resorcinol and Benzyl Chloride under Liquid–Liquid−Liquid Phase Transfer Catalysis.

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • CP Lab Safety. (n.d.). 4-(Benzyloxy)-3-methylaniline, HCl, min 98%, 25 grams.

  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

  • Organic & Biomolecular Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.

  • BLDpharm. (n.d.). 142769-31-1|2-(Benzyloxy)-4-methylaniline hydrochloride.

  • PubMed. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations.

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Benzylation of 2-Methyl-4-aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzyl-2-methyl-4-aminophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the benzylation of 2-methyl-4-aminophenol. Here, we provide in-depth technical guidance, a detailed experimental protocol, and a comprehensive troubleshooting section to help you achieve optimal results in your experiments.

Introduction to the Benzylation of 2-Methyl-4-aminophenol

The selective N-benzylation of 2-methyl-4-aminophenol is a critical transformation in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The primary challenge in this reaction lies in achieving high selectivity for N-alkylation over the competing O-alkylation of the phenolic hydroxyl group. The presence of two nucleophilic sites—the amino group and the hydroxyl group—necessitates careful control of reaction conditions to favor the formation of the desired N-benzyl product.

The relative nucleophilicity of the amino and hydroxyl groups is a key factor. While the amino group is generally more nucleophilic than the hydroxyl group, the phenoxide anion, formed under basic conditions, can be a highly competitive nucleophile. Therefore, the choice of base, solvent, and reaction temperature is paramount in directing the course of the reaction.

This guide will focus on a robust and widely applicable method for the selective N-benzylation of 2-methyl-4-aminophenol: one-pot reductive amination . This approach involves the in-situ formation of an imine from 2-methyl-4-aminophenol and benzaldehyde, followed by its immediate reduction to the corresponding secondary amine, N-benzyl-2-methyl-4-aminophenol. This method is often preferred due to its high selectivity and operational simplicity.[1][2]

Detailed Experimental Protocol: One-Pot Reductive Amination

This protocol provides a step-by-step methodology for the selective N-benzylation of 2-methyl-4-aminophenol via reductive amination.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
2-Methyl-4-aminophenolC₇H₉NO123.15101.23 g
BenzaldehydeC₇H₆O106.12101.02 mL
Sodium BorohydrideNaBH₄37.83150.57 g
MethanolCH₃OH32.04-50 mL
Deionized WaterH₂O18.02--
Ethyl AcetateC₄H₈O₂88.11--
Brine (saturated NaCl solution)NaCl(aq)---
Anhydrous Sodium SulfateNa₂SO₄142.04--
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.23 g (10 mmol) of 2-methyl-4-aminophenol in 50 mL of methanol.

  • Addition of Benzaldehyde: To the stirred solution, add 1.02 mL (10 mmol) of benzaldehyde dropwise at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the Schiff base (imine). The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 0.57 g (15 mmol) of sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Work-up:

    • Quench the reaction by slowly adding deionized water (approximately 20 mL) to decompose any unreacted sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-2-methyl-4-aminophenol.

Characterization

The structure and purity of the synthesized N-benzyl-2-methyl-4-aminophenol should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected ¹H NMR Data (based on analogous compounds):

  • Aromatic protons of the 2-methyl-4-aminophenol ring.

  • Aromatic protons of the benzyl group.

  • A singlet for the benzylic CH₂ protons.

  • A singlet for the methyl group protons.

  • Broad singlets for the -NH and -OH protons.

Expected ¹³C NMR Data (based on analogous compounds):

  • Signals corresponding to the aromatic carbons of both rings.

  • A signal for the benzylic carbon.

  • A signal for the methyl carbon.

Visualizing the Workflow

experimental_workflow cluster_reaction Reaction Steps cluster_workup Work-up & Purification dissolve Dissolve 2-methyl-4-aminophenol in Methanol add_benzaldehyde Add Benzaldehyde dissolve->add_benzaldehyde imine_formation Stir for 1h (Imine Formation) add_benzaldehyde->imine_formation cool Cool to 0°C imine_formation->cool add_nabh4 Add NaBH4 (Reduction) cool->add_nabh4 stir_rt Stir at RT add_nabh4->stir_rt quench Quench with Water stir_rt->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the one-pot reductive amination of 2-methyl-4-aminophenol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the benzylation of 2-methyl-4-aminophenol in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is reductive amination a good choice for this synthesis?

A1: Reductive amination is highly selective for N-alkylation. The reaction proceeds via the formation of an imine, which is specific to the reaction between an amine and an aldehyde. The subsequent reduction of the imine to a secondary amine avoids the direct use of a benzyl halide, which could lead to a mixture of N- and O-benzylated products, as well as over-alkylation.[1][2]

Q2: Can I use other reducing agents besides sodium borohydride?

A2: Yes, other reducing agents can be used. Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent often used in reductive aminations.[3] However, sodium borohydride is generally effective and more cost-efficient for this type of transformation.[4][5][6][7]

Q3: What is the role of the methyl group on the aromatic ring?

A3: The electron-donating methyl group at the ortho position to the hydroxyl group can slightly increase the electron density of the aromatic ring. This may have a minor electronic effect on the nucleophilicity of the amino and hydroxyl groups. Its primary influence is likely steric, which could potentially modulate the reactivity of the adjacent hydroxyl group.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should spot the starting material (2-methyl-4-aminophenol), benzaldehyde, and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. It is advisable to also run a co-spot (a mixture of the starting material and the reaction mixture) to clearly distinguish the product from the starting material.

Troubleshooting Common Issues

Issue 1: Low or No Product Yield

  • Q: My reaction is not proceeding, and I'm recovering most of my starting material. What could be the problem?

  • A:

    • Inactive Sodium Borohydride: Sodium borohydride can decompose upon exposure to moisture. Ensure you are using a fresh, dry batch of the reagent.

    • Incomplete Imine Formation: The initial condensation to form the imine is crucial. If this step is inefficient, the subsequent reduction will not yield the desired product. You can try extending the reaction time for imine formation or adding a catalytic amount of a mild acid (e.g., a few drops of acetic acid) to promote this step.[8]

    • Low Reaction Temperature: While the reduction is carried out at 0 °C to control its rate, allowing the reaction to proceed at room temperature after the addition of the reducing agent is important for driving the reaction to completion.

Issue 2: Formation of Multiple Products (Low Selectivity)

  • Q: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I avoid them?

  • A: The most common side products are the O-benzylated product and the N,N-dibenzylated product.

    • O-Benzylation: This occurs if a strong base is used or if the reaction conditions favor the deprotonation of the phenolic hydroxyl group. The one-pot reductive amination method described here largely avoids this issue. If you are using a method with a benzyl halide and a base, using a milder base (e.g., potassium carbonate instead of sodium hydride) and a non-polar aprotic solvent can help minimize O-alkylation.

    • Di-benzylation: Over-alkylation to form the tertiary amine can occur if an excess of the benzylating agent is used or if the reaction is run for an extended period at high temperatures. Using a 1:1 stoichiometry of the amine and aldehyde in the reductive amination protocol helps to prevent this.

troubleshooting_selectivity start Low Selectivity (Multiple Products) check_side_products Identify Side Products (TLC, LC-MS) start->check_side_products o_benzylation O-Benzylation Detected? check_side_products->o_benzylation di_benzylation Di-benzylation Detected? check_side_products->di_benzylation solution_o Use Reductive Amination. If using benzyl halide, use milder base (e.g., K2CO3) and non-polar solvent. o_benzylation->solution_o Yes solution_di Use 1:1 stoichiometry of 2-methyl-4-aminophenol and benzaldehyde. di_benzylation->solution_di Yes

Caption: Troubleshooting guide for low selectivity in the benzylation of 2-methyl-4-aminophenol.

Issue 3: Formation of a Tarry, Intractable Mixture

  • Q: My reaction has turned into a dark, tarry mess. What went wrong?

  • A: The formation of tar is often due to the oxidation of the aminophenol starting material or product. Aminophenols are sensitive to air oxidation, especially under basic conditions or at elevated temperatures, which can lead to the formation of colored quinone-imine species and subsequent polymerization.

    • Minimize Air Exposure: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Control Temperature: Avoid excessive heating. The reductive amination protocol is generally performed at or below room temperature.

    • Purity of Starting Materials: Ensure that your 2-methyl-4-aminophenol and benzaldehyde are of high purity. Impurities can sometimes catalyze decomposition and polymerization reactions.

Issue 4: Difficulty in Product Purification

  • Q: I'm having trouble purifying my product by column chromatography. It's either streaking on the column or I'm getting poor separation.

  • A:

    • Streaking on Silica Gel: The amino and hydroxyl groups in your product can interact strongly with the acidic silica gel, leading to streaking and poor recovery. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will help to deactivate the acidic sites on the silica gel.

    • Poor Separation: If you are having trouble separating your product from unreacted starting material or side products, you may need to optimize your eluent system. Try using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. Experiment with different solvent combinations (e.g., dichloromethane/methanol in addition to hexane/ethyl acetate).

References

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). [No Source Found].
  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.). [No Source Found].
  • Multiobjective self-optimization of the N-benzylation of N-benzylation... (n.d.). ResearchGate. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). [No Source Found].
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. [Link]

  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... (n.d.). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). (n.d.). Human Metabolome Database. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). [No Source Found].
  • Selective alkylation of aminophenols. (n.d.). ResearchGate. [Link]

  • Process for the mono-N-alkylation of aminophenols. (n.d.).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI. [Link]

  • Selective alkylation of hydroxyl group of aminophenols. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health. [Link]

  • Process for the purification of p-aminophenol. (n.d.). PubChem. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). [No Source Found].
  • Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2. (n.d.). [No Source Found].
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (n.d.). Materials Advances (RSC Publishing). [Link]

  • Purification of N-acetyl aminophenols. (n.d.).
  • Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.). [No Source Found].
  • Benzylamines. (n.d.). Organic Chemistry Portal. [Link]

  • New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. (n.d.). [No Source Found].
  • CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. (n.d.). TSI Journals. [Link]

  • Process for purifying crude 4-aminophenol. (n.d.).
  • 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the... (n.d.). ResearchGate. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). ResearchGate. [Link]

  • Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. (2019). ResearchGate. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. (2021). NCBI Bookshelf. [Link]

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Troubleshooting guide for 4-(Benzyloxy)-2-methylaniline synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of this compound.

Part 1: Williamson Ether Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

The first stage of this synthesis typically involves a Williamson ether synthesis between a substituted nitrophenol and benzyl bromide.

Question 1: My Williamson ether synthesis is showing low conversion to 4-(Benzyloxy)-2-methyl-1-nitrobenzene. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this step is a common issue and can often be attributed to several factors related to the reaction conditions and reagents.

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base used is not strong enough or is used in insufficient quantity, the starting phenol will not be fully deprotonated, leading to poor yields.

    • Solution: Employ a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate polar aprotic solvent like acetone or dimethylformamide (DMF).[3] Ensure you use at least a slight excess of the base (e.g., 1.1-1.5 equivalents) to drive the deprotonation to completion.

  • Suboptimal Solvent Choice: The choice of solvent is critical for an SN2 reaction like the Williamson ether synthesis.[2]

    • Solution: Polar aprotic solvents like DMF, acetonitrile (MeCN), or acetone are generally preferred as they can dissolve the ionic phenoxide and do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[3]

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I am observing a significant amount of a side product in my Williamson ether synthesis. How can I identify and minimize its formation?

Answer:

A common side reaction in Williamson ether synthesis is elimination (E2), especially if there is any steric hindrance or if the reaction is run at excessively high temperatures.[2] However, with a primary alkyl halide like benzyl bromide, this is less likely. A more probable side product could arise from reactions with other functional groups or impurities.

  • Identification of Side Products:

    • TLC Analysis: A new spot on your TLC plate indicates a side product. Its polarity relative to the starting material and product can give clues about its identity.

    • NMR Spectroscopy: Isolate the side product by column chromatography and characterize it using ¹H and ¹³C NMR.

  • Minimizing Side Product Formation:

    • Control Temperature: Avoid excessively high temperatures, which can promote side reactions.

    • Use High-Purity Reagents: Ensure your starting 4-hydroxy-2-methyl-1-nitrobenzene and benzyl bromide are of high purity to avoid unwanted reactions with impurities.

Part 2: Reduction of 4-(Benzyloxy)-2-methyl-1-nitrobenzene to this compound

The second stage involves the reduction of the nitro group to an amine. This transformation is critical and can be prone to specific side reactions.

Question 3: My nitro group reduction is resulting in a low yield of the desired aniline. What are the most effective reduction methods and how can I optimize them?

Answer:

The reduction of nitroarenes is a well-established transformation, but the choice of reducing agent is crucial for achieving high yields and avoiding side reactions.[4][5]

  • Catalytic Hydrogenation:

    • Method: This is a clean and efficient method using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[4][6]

    • Optimization: Ensure the catalyst is active and used in the appropriate loading (typically 5-10 mol%). The reaction is usually run at room temperature under a hydrogen atmosphere (from a balloon or a Parr hydrogenator). The choice of solvent is also important; ethanol or ethyl acetate are commonly used.

    • Caution: A significant side reaction to be aware of is debenzylation (cleavage of the benzyl ether).[7]

  • Metal/Acid Reduction:

    • Method: A classic and robust method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[4][6][8]

    • Optimization: This reaction is often exothermic, so controlled addition of the acid may be necessary. Heating is sometimes required to drive the reaction to completion.

    • Benefit: This method generally avoids the issue of debenzylation.

  • Catalytic Transfer Hydrogenation:

    • Method: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C. It can be a safer alternative to using hydrogen gas.[9]

    • Optimization: The reaction conditions, including the choice of hydrogen donor and solvent, need to be carefully optimized for the specific substrate.

Question 4: I suspect debenzylation is occurring during my catalytic hydrogenation. How can I confirm this and prevent it?

Answer:

Debenzylation is a common side reaction during the catalytic hydrogenation of molecules containing benzyl ethers, leading to the formation of a phenol.[7]

  • Confirmation of Debenzylation:

    • TLC Analysis: The resulting phenol (4-hydroxy-2-methylaniline) is significantly more polar than the desired product and will have a much lower Rf value on the TLC plate.

    • NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the disappearance of the characteristic benzyl protons (a singlet around 5.0 ppm and aromatic signals between 7.3-7.5 ppm) and the appearance of a broad phenolic -OH peak are indicative of debenzylation.

    • Mass Spectrometry: The mass spectrum will show a peak corresponding to the mass of the debenzylated product.

  • Prevention of Debenzylation:

    • Use a Different Reduction Method: The most straightforward solution is to switch to a reduction method that does not cause debenzylation, such as using iron/HCl or tin(II) chloride.[6][8]

    • Optimize Hydrogenation Conditions: If catalytic hydrogenation is preferred, you can try to minimize debenzylation by:

      • Using a less active catalyst: For example, using 5% Pd/C instead of 10% or using a poisoned catalyst.

      • Controlling the reaction time: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.

      • Avoiding acidic conditions: The presence of acid can promote debenzylation. Ensure the reaction medium is neutral or slightly basic.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound and how should it be stored?

A1: this compound is typically a solid at room temperature.[10][11] Like many anilines, it can be susceptible to air and light oxidation, which may cause discoloration (turning yellow or brown).[12] It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring both the Williamson ether synthesis and the nitro reduction.[3] Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, products, and any potential side products. Visualizing the spots under a UV lamp is usually effective for these aromatic compounds.

Q3: What are the best practices for purifying the final product, this compound?

A3: The most common and effective method for purifying this compound is column chromatography on silica gel.[3][12] A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) will typically provide good separation from any unreacted starting material or side products. For aniline compounds, it is sometimes beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent tailing on the silica gel. Recrystallization can also be an effective purification technique if a suitable solvent is found.[12]

Q4: Are there any specific safety precautions I should take when working with these reagents?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[12]

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly set up and there are no sources of ignition.

Visualizations and Protocols

Experimental Workflow

The general synthetic route is a two-step process.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Reduction 4-Hydroxy-2-methyl-1-nitrobenzene 4-Hydroxy-2-methyl-1-nitrobenzene Step1_Product 4-(Benzyloxy)-2-methyl-1-nitrobenzene 4-Hydroxy-2-methyl-1-nitrobenzene->Step1_Product Base (e.g., K2CO3) Solvent (e.g., Acetone) Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Step1_Product Base (e.g., K2CO3) Solvent (e.g., Acetone) Step2_Product This compound Step1_Product->Step2_Product Reducing Agent (e.g., Fe/HCl or H2, Pd/C)

Caption: General two-step synthesis of this compound.

Troubleshooting Logic for Nitro Reduction

This diagram illustrates the decision-making process when troubleshooting the nitro reduction step.

Troubleshooting_Nitro_Reduction Start Start Nitro Reduction Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Work-up and Purify Complete->Workup Yes Analyze Analyze Product (NMR, MS) Workup->Analyze Success Successful Synthesis Analyze->Success Pure Product LowYield Issue: Low Yield Analyze->LowYield Low Yield Debenzylation Issue: Debenzylation Detected Analyze->Debenzylation Debenzylation OptimizeConditions Optimize Conditions: - Check catalyst activity - Adjust temperature/time LowYield->OptimizeConditions ChangeMethod Change Reduction Method (e.g., to Fe/HCl) Debenzylation->ChangeMethod ChangeMethod->Start OptimizeConditions->Start

Caption: Decision tree for troubleshooting the nitro reduction step.

Quantitative Data Summary
ParameterWilliamson Ether SynthesisNitro Reduction (Catalytic Hydrogenation)Nitro Reduction (Fe/HCl)
Typical Solvent Acetone, DMF, MeCNEthanol, Ethyl AcetateEthanol/Water, Acetic Acid
Typical Temperature 50-80 °CRoom Temperature80-100 °C
Key Reagents K2CO3 or NaH, Benzyl BromideH2, Pd/C or Raney NiFe powder, HCl
Common Side Product -4-hydroxy-2-methylanilineOver-reduction (unlikely)
Monitoring TLC (Hexanes/EtOAc)TLC (Hexanes/EtOAc)TLC (Hexanes/EtOAc)

References

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. [Link]

  • C-Scorpionate Complexes Catalyze Nitroarene Reduction for the First Time. ChemistryViews. [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]

  • Table of Contents. [Link]

  • Advancement in methodologies for reduction of nitroarenes. RSC Advances. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. ResearchGate. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis trouble, 2.0. Reddit. [Link]

  • MARCH–2025 SUBJECT: 34-CHEMISTRY MODEL ANSWERS M. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Supporting Information. MPG.PuRe. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. MDPI. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

  • Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate. [Link]

  • 4-(Benzyloxy)-3-methylaniline, HCl, min 98%, 25 grams. CP Lab Safety. [Link]

  • THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL. ResearchGate. [Link]

  • (PDF) Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

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Technical Support Center: Purification of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-(Benzyloxy)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark-colored oil/solid. What causes this discoloration and how can I prevent it?

A1: Discoloration in aniline derivatives like this compound is most commonly due to the formation of colored oxidation products.[1] The primary amine functionality is susceptible to oxidation, especially when exposed to air and light, leading to the formation of highly colored impurities such as azoxybenzenes, nitrobenzenes, and polymeric materials.[2][3]

Causality and Prevention:

  • Mechanism of Oxidation: The lone pair of electrons on the nitrogen atom makes the aniline ring electron-rich and thus highly susceptible to oxidation.[3] The oxidation process can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the glassware in aluminum foil.

    • Storage: Store the purified compound under an inert atmosphere, in a cool, dark place.

Q2: I am seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A2: The impurities in your crude this compound will largely depend on the synthetic route employed. A common and efficient synthesis involves a two-step process: a Williamson ether synthesis followed by the reduction of a nitro group.

Logical Relationship of Impurities to Synthesis:

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Reduction cluster_2 Potential Impurities 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol 4-Benzyloxy-2-methyl-4-nitrobenzene 4-Benzyloxy-2-methyl-4-nitrobenzene 2-Methyl-4-nitrophenol->4-Benzyloxy-2-methyl-4-nitrobenzene Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->4-Benzyloxy-2-methyl-4-nitrobenzene Base Base (e.g., K2CO3) Base->4-Benzyloxy-2-methyl-4-nitrobenzene Target_Product This compound 4-Benzyloxy-2-methyl-4-nitrobenzene->Target_Product Unreacted_SM Unreacted Starting Materials: - 2-Methyl-4-nitrophenol - Benzyl Halide Reducing_Agent Reducing Agent (e.g., Fe/HCl, H2/Pd-C) Reducing_Agent->Target_Product Side_Products_Ether Williamson Ether Synthesis By-products: - Dibenzyl ether - O-vs C-alkylation products Reduction_Intermediates Incomplete Reduction Products: - Nitroso intermediate - Hydroxylamine intermediate Degradation_Products Degradation Products: - Oxidation products (colored) - Debenzylation product (2-methyl-4-aminophenol)

Caption: Likely impurities based on a two-step synthesis of this compound.

Common Impurities and Their TLC Behavior:

ImpurityPolarity Relative to ProductTypical TLC Appearance
2-Methyl-4-nitrophenolMore polarLower Rf value
Benzyl HalideLess polarHigher Rf value
Dibenzyl etherMuch less polarVery high Rf value
Nitroso/Hydroxylamine intermediatesMore polarLower Rf values, may streak
2-Methyl-4-aminophenol (debenzylation)More polarSignificantly lower Rf value

To identify these impurities, you can run co-spots on your TLC plate with authentic samples of the potential starting materials if they are available.

Troubleshooting Guides

Troubleshooting Purification by Column Chromatography

Issue: Poor separation of my product from impurities during column chromatography.

Problem {Poor Separation in Column Chromatography} Cause1 Solvent System Not Optimized Cause: Eluent polarity is too high or too low. Problem->Cause1 Cause2 Column Overloading Cause: Too much crude material applied to the column. Problem->Cause2 Cause3 Improper Column Packing Cause: Channeling or cracks in the silica bed. Problem->Cause3 Cause4 Compound Streaking/Tailing Cause: Interaction of the basic aniline with acidic silica gel. Problem->Cause4 Solution1 Optimize Eluent System Action: Adjust the solvent ratio (e.g., hexane/ethyl acetate) based on TLC. A good starting point is a system that gives the product an Rf of 0.2-0.3. Consider a gradient elution. Cause1->Solution1 Solution2 Reduce Sample Load Action: Use a larger column or reduce the amount of crude product. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. Cause2->Solution2 Solution3 Repack the Column Action: Ensure a uniform and compact silica bed. Slurry packing is generally preferred. Cause3->Solution3 Solution4 Add Triethylamine to Eluent Action: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and improve peak shape. Cause4->Solution4

Sources

Technical Support Center: Preventing Oxidation of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Benzyloxy)-2-methylaniline and encountering challenges with its stability, particularly oxidation, during reaction workup. As an electron-rich aromatic amine, this compound is susceptible to oxidation, which can lead to colored impurities, reduced yields, and purification difficulties.[1] This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your compound.

Understanding the Challenge: The Science of Aniline Oxidation

Anilines, especially those with electron-donating groups like the methoxy and methyl substituents in this compound, are prone to oxidation.[1] The primary culprit is atmospheric oxygen, but other oxidants present in the reaction mixture can also contribute. The oxidation process is often a complex series of reactions that can lead to the formation of nitroso, nitro, and polymeric byproducts, which are intensely colored and can complicate purification.[1][2] The initial step in air oxidation often involves the formation of a radical cation, which can then undergo further reactions.[3]

The presence of the amino (-NH₂) group on the benzene ring makes the compound highly reactive and susceptible to oxidation. While freshly purified anilines are often colorless or pale yellow, exposure to air can cause them to darken over time due to the formation of these oxidized impurities.[1]

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section addresses common problems encountered during the workup of reactions involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product darkens or changes color (e.g., to red, brown, or black) during workup or concentration. Exposure to atmospheric oxygen.Work under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for all workup steps (extraction, washing). Perform the workup as quickly as possible to minimize air exposure.[4]
Low yield of the desired product with significant formation of baseline material or colored impurities on TLC. Oxidation of the aniline during the reaction or workup.Add an antioxidant to the reaction mixture before workup. Ensure all reagents and solvents are free of oxidizing impurities. Purify the starting aniline if it is old or discolored.[5]
Difficulty in purifying the product by column chromatography due to streaking or colored bands. Presence of polar, colored oxidation byproducts.Before chromatography, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) to remove some oxidation products.
Formation of an insoluble "goo" or precipitate between the organic and aqueous layers during extraction. Polymerization of the aniline caused by oxidation.Keep washing with water to remove as much of the precipitate as possible. Using a large amount of drying agent may help absorb the remaining material before filtration.[6]

Preventative Protocols & Methodologies

Proactive measures are the most effective way to prevent the oxidation of this compound. Below are detailed protocols to integrate into your workflow.

Protocol 1: Working Under an Inert Atmosphere

This is the most critical step in preventing oxidation.

Objective: To minimize contact of the reaction mixture and product with atmospheric oxygen.

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven and cool it under a stream of dry nitrogen or argon.[4]

  • Inert Gas Setup: Assemble your reaction and workup apparatus under a positive pressure of an inert gas. A gas bubbler can be used to monitor the flow.[4]

  • Workup: When the reaction is complete, cool it to room temperature. Perform all subsequent steps (quenching, extraction, washing) under a blanket of inert gas. If the product is particularly sensitive, consider using Schlenk line techniques for filtration and washing.[4]

Protocol 2: Solvent Degassing

Dissolved oxygen in solvents is a common and often overlooked source of oxidation.[7][8]

Objective: To remove dissolved oxygen from all solvents used in the workup.

Methods:

  • Gas Bubbling (Sparging): Bubble a steady stream of an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.[7][9] This is a widely used and effective method for degassing large volumes of solvent.[9]

  • Freeze-Pump-Thaw: This is the most effective method for rigorous degassing.[8] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.[8]

G cluster_workflow Solvent Degassing Workflow Solvent Solvent with Dissolved O₂ Sparging Sparging (Gas Bubbling) Solvent->Sparging FPT Freeze-Pump-Thaw (3 cycles) Solvent->FPT InertGas Inert Gas (N₂ or Ar) InertGas->Sparging DegassedSolvent Degassed Solvent (O₂-free) Sparging->DegassedSolvent FPT->DegassedSolvent

Workflow for solvent degassing.
Protocol 3: Use of Antioxidants and Scavengers

Adding a chemical agent to inhibit oxidation can be a powerful strategy.

Objective: To chemically prevent the oxidation of the aniline.

Options:

  • Phenolic Antioxidants: Compounds like BHT (butylated hydroxytoluene) or hydroquinone can be added in small amounts to the reaction mixture before workup. Phenolic antioxidants can inhibit photo-induced oxidation of anilines.[10]

  • Reducing Agents: During the aqueous wash steps, using a dilute solution of a mild reducing agent can help to quench any oxidizing species present.

    • Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃): A 5-10% aqueous solution is effective for washing the organic layer.

  • Oxygen Scavengers: These are substances that react with and remove dissolved oxygen.[11] While more common in other applications, scavengers like ascorbic acid could be considered.[11]

Antioxidant/Scavenger Typical Use Mechanism of Action
Butylated Hydroxytoluene (BHT) Added to the reaction mixture before workup (catalytic amount).Radical scavenger.
Sodium Bisulfite Aqueous wash during extraction (5-10% solution).Reducing agent, quenches oxidizing species.
Sodium Thiosulfate Aqueous wash during extraction (5-10% solution).Reducing agent, particularly effective for halogen quenching.
Ascorbic Acid (Vitamin C) Can be used as an oxygen scavenger.[11]Reacts with and removes dissolved oxygen.[11]
Protocol 4: Amine Protection as an Acetanilide

If oxidation is a persistent and severe problem, protecting the amine group is a robust solution.[4]

Objective: To temporarily convert the highly reactive amine into a less reactive amide, perform the desired reaction, and then deprotect to reveal the aniline.

Procedure:

  • Protection: React the this compound with acetic anhydride, often in the presence of a base like pyridine, to form the corresponding acetanilide.[4] This makes the nitrogen lone pair less available for oxidation.

  • Reaction: Perform the intended synthetic transformation on the protected compound.

  • Deprotection: Hydrolyze the acetanilide back to the aniline using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).[4]

G Aniline This compound (Reactive) Acetanilide Protected Acetanilide (Less Reactive) Aniline->Acetanilide Protection (Ac₂O, Pyridine) Product Desired Product Acetanilide->Product Main Reaction Product->Aniline Deprotection (H⁺ or OH⁻, H₂O)

Amine protection and deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: My starting this compound is already dark. Can I still use it?

A1: It is highly recommended to purify discolored starting material before use. Old anilines can contain oxidation products that may interfere with your reaction.[5] Purification can often be achieved by distillation (if thermally stable), recrystallization, or by filtering a solution of the aniline through a short plug of silica gel or activated carbon to remove colored impurities.

Q2: How can I tell if the decomposition I'm seeing is due to oxidation or another side reaction?

A2: Dark coloration (red, brown, black) is a strong indicator of aniline oxidation.[1] If you suspect other side reactions, it's best to analyze your crude reaction mixture by LC-MS or GC-MS to identify the byproducts. However, implementing the anti-oxidation protocols described above is a good first step in troubleshooting, as it will either solve the problem or help you rule out oxidation as the primary cause.

Q3: Will adding an antioxidant interfere with my subsequent reaction steps?

A3: It's possible, depending on the antioxidant and the nature of your downstream chemistry. If you add a non-volatile antioxidant like BHT, it will likely be carried through the workup and may need to be removed during purification. If this is a concern, using a volatile antioxidant or relying on inert atmosphere techniques and washes with aqueous reducing agents is a better approach.

Q4: Is it necessary to degas all solvents, including wash solutions like brine?

A4: For highly sensitive substrates, yes. While the primary exposure to oxygen will be from your main extraction solvent, dissolved oxygen in aqueous washes can still contribute to oxidation, especially if the extraction process is lengthy. Degassing all solutions is the most rigorous approach.

Q5: Can I use a vacuum to remove dissolved oxygen instead of sparging?

A5: Applying a vacuum to a solvent while sonicating or stirring can remove some dissolved gas, a technique sometimes called vacuum degasification.[12] However, for organic solvents, the most effective methods are sparging with an inert gas or freeze-pump-thaw cycles.[7][8]

References

  • RSC. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Royal Society of Chemistry.
  • ACS Publications. (2023). HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. The Journal of Physical Chemistry A.
  • BenchChem. (2025).
  • University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs.
  • ResearchGate. (n.d.). Simplified proposed aniline oxidation mechanism.
  • BenchChem. (2025). Troubleshooting low yield in aniline mustard synthesis. BenchChem.
  • BenchChem. (2025).
  • University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry.
  • PubMed. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution.
  • Open Access Journals. (2024).
  • Berry Group, University of Wisconsin-Madison. (2019). Section 5.4 Title: Degassing Solvents.
  • BenchChem. (2025). Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions. BenchChem.
  • Wikipedia. (n.d.). Aniline.
  • QualiChem. (n.d.). Organic Oxygen Scavengers.
  • Wikipedia. (n.d.). Degassing.
  • Wikipedia. (n.d.). Scavenger (chemistry).
  • Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube.
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. BenchChem.
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry.
  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • MDPI. (2023).

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Technical Support Center: Resolving Low Purity Issues with Synthesized 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Common Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step is a Williamson ether synthesis to couple a benzyl group to 2-methyl-4-nitrophenol, followed by the reduction of the nitro group to an amine.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 2-methyl-4-nitrophenol 2-methyl-4-nitrophenol Intermediate 4-(Benzyloxy)-2- methylnitrobenzene 2-methyl-4-nitrophenol->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) Benzyl_chloride Benzyl chloride Benzyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Reducing_agent Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C) Reducing_agent->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Williamson Ether Synthesis Stage

Q1: My reaction is incomplete, and I see a significant amount of unreacted 2-methyl-4-nitrophenol in my crude product. What could be the cause?

A1: An incomplete Williamson ether synthesis can stem from several factors related to the reagents and reaction conditions.[1][2][3][4]

  • Insufficient Base: The reaction requires a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a slower reaction and unreacted starting material.

  • Poor Quality of Reagents: Ensure your benzyl chloride is not degraded and the solvent is anhydrous. Moisture can hydrolyze the base and react with benzyl chloride.

  • Low Reaction Temperature: While the Williamson ether synthesis can often proceed at room temperature, some systems require heating to achieve a reasonable reaction rate. Consider increasing the temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Inadequate Reaction Time: Allow the reaction to stir for a sufficient duration. Monitor the disappearance of the starting material by TLC to determine the optimal reaction time.

Q2: I observe multiple spots on my TLC plate after the Williamson ether synthesis. What are the likely byproducts?

A2: The formation of multiple byproducts is a common issue. Here are some possibilities:

  • C-Alkylation vs. O-Alkylation: While O-alkylation is the desired pathway, phenoxides can also undergo C-alkylation, leading to the formation of constitutional isomers. This is more likely to occur under certain reaction conditions and with specific substrates.

  • Reaction of Benzyl Chloride with Solvent or Base: If a nucleophilic solvent like an alcohol is used, it can compete with the phenoxide, leading to the formation of a benzyl ether of the solvent. Similarly, a strong, nucleophilic base can also react with benzyl chloride.

  • Dibenzyl Ether: Benzyl chloride can react with any hydroxide ions present (from moisture or the base) to form benzyl alcohol, which can then be benzylated to form dibenzyl ether.[5]

Q3: How can I optimize the conditions for the Williamson ether synthesis to improve yield and purity?

A3: To enhance the yield and purity of 4-(benzyloxy)-2-methylnitrobenzene:

  • Choice of Base and Solvent: A combination of a non-nucleophilic base like potassium carbonate (K₂CO₃) in an aprotic polar solvent like acetone or dimethylformamide (DMF) is often effective.[3]

  • Temperature Control: Start the reaction at room temperature and gradually increase the heat if the reaction is sluggish. Monitor for byproduct formation at higher temperatures.

  • Stoichiometry: Use a slight excess of benzyl chloride to ensure complete consumption of the 2-methyl-4-nitrophenol. However, a large excess can lead to more byproducts and purification challenges.

Nitro Reduction Stage

Q4: The reduction of the nitro group is sluggish or incomplete. What are the common reasons?

A4: Incomplete reduction of the nitro group is a frequent problem.[6][7][8][9][10]

  • Catalyst Inactivity (for Catalytic Hydrogenation): If you are using a catalyst like Palladium on carbon (Pd/C), it may be poisoned by impurities in your starting material or solvent. Ensure the catalyst is fresh and handled under an inert atmosphere.

  • Insufficient Reducing Agent: For metal/acid reductions (e.g., SnCl₂·2H₂O/HCl, Fe/HCl), ensure you are using a sufficient molar excess of the reducing agent.

  • Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider a co-solvent system.

  • Inadequate Agitation: In heterogeneous reactions (like catalytic hydrogenation), vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen.

Q5: My final product is colored (e.g., yellow or brown), even after purification. What causes this discoloration?

A5: Anilines are prone to oxidation, which can lead to the formation of colored impurities.[11]

  • Air Oxidation: Exposure of the final product to air can lead to the formation of colored oxidation products. It is advisable to store the purified aniline under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

  • Formation of Azo and Azoxy Compounds: During the reduction of the nitro group, intermediates such as nitroso and hydroxylamine species are formed.[9][10] If the reduction is not complete, these intermediates can condense to form colored dimeric byproducts like azoxy and azo compounds.

Q6: I see multiple impurities in my final product's NMR. What are they likely to be, and how can I remove them?

A6: Besides the starting nitro compound, other impurities can arise from the reduction step:

  • Incomplete Reduction Intermediates: As mentioned, nitroso and hydroxylamine intermediates may be present if the reduction is not driven to completion.

  • Over-reduction Products: While less common for aromatic nitro groups, under harsh conditions, other functional groups could potentially be reduced.

  • Impurities from the Reducing Agent: In metal/acid reductions, residual metal salts can contaminate the product. Proper workup, including basification and extraction, is crucial.

These impurities can often be removed by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good TLC solvent system to monitor the progress of both reaction steps?

A1: A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate is a good starting point.[12][13] For the Williamson ether synthesis, you can start with a less polar system (e.g., 10-20% ethyl acetate in hexane). For the nitro reduction, where the product aniline is more polar than the starting nitro compound, you may need to increase the polarity (e.g., 30-50% ethyl acetate in hexane). Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing of the amine spot on the TLC plate.[12]

Q2: What are the best methods for purifying the final product, this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from both more and less polar impurities.[11]

  • Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent method for obtaining high-purity material.

  • Acid-Base Extraction: As an aniline, the product is basic and can be separated from neutral impurities by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution (e.g., 1M HCl), and then neutralizing the aqueous layer with a base (e.g., NaOH) to precipitate the pure aniline, which can then be extracted back into an organic solvent.

Q3: How can I definitively characterize my final product and assess its purity?

A3: A combination of spectroscopic methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[14][15][16][17][18] The disappearance of the nitro group and the appearance of the amine protons in the ¹H NMR spectrum are key indicators of a successful reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q4: Are there any specific safety precautions for handling the reagents and intermediates in this synthesis?

A4: Yes, several reagents require careful handling:

  • Benzyl chloride: It is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[5]

  • Anilines: Many anilines are toxic and can be absorbed through the skin.[11] Always wear gloves and handle them in a fume hood.

  • Reducing Agents: Some reducing agents, like catalytic hydrogenation catalysts (e.g., Pd/C), can be pyrophoric when dry and exposed to air. Handle them with care. Metal/acid reductions can generate flammable hydrogen gas.

Data Presentation

Table 1: Recommended TLC Solvent Systems

Reaction StageStarting MaterialProductRecommended Eluent (v/v)
Williamson Ether Synthesis2-methyl-4-nitrophenol4-(benzyloxy)-2-methylnitrobenzene10-30% Ethyl Acetate in Hexane
Nitro Group Reduction4-(benzyloxy)-2-methylnitrobenzeneThis compound30-50% Ethyl Acetate in Hexane (+ 0.5% Triethylamine)

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (in CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons (benzyl)~7.3-7.5m5HC₆H₅
Aromatic Protons (aniline ring)~6.6-6.8m3HAr-H
Benzyl Protons~5.0s2HO-CH₂-Ph
Amine Protons~3.6br s2HNH₂
Methyl Protons~2.1s3HCH₃
¹³C NMR (in CDCl₃) Chemical Shift (ppm)
Aromatic Carbons~115-150
Benzyl Carbon~70
Methyl Carbon~17

Note: These are approximate chemical shifts and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(benzyloxy)-2-methylnitrobenzene
  • To a solution of 2-methyl-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reduction of 4-(benzyloxy)-2-methylnitrobenzene
  • Dissolve 4-(benzyloxy)-2-methylnitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide until the pH is >10.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline.

Protocol 3: General Procedure for the Purification of this compound by Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Collect the fractions and monitor them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting_Flowchart start Low Purity of This compound check_step Which step shows impurities? start->check_step williamson Williamson Ether Synthesis check_step->williamson Step 1 reduction Nitro Reduction check_step->reduction Step 2 williamson_issues Incomplete reaction? Byproducts (C-alkylation)? williamson->williamson_issues reduction_issues Incomplete reduction? Colored impurities (azo/azoxy)? Oxidation? reduction->reduction_issues williamson_solutions Optimize base, temperature, time. Use aprotic polar solvent. williamson_issues->williamson_solutions reduction_solutions Check catalyst/reagent activity. Ensure sufficient reducing agent. Purify under inert atmosphere. reduction_issues->reduction_solutions purification Purify final product: - Column Chromatography - Recrystallization - Acid-Base Extraction williamson_solutions->purification reduction_solutions->purification

Caption: Troubleshooting flowchart for low purity issues.

References

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. (n.d.). Retrieved from [Link]

  • Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package - Ingenta Connect. (n.d.). Retrieved from [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Retrieved from [Link]

  • NMR Spectra of Anilines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. (n.d.). Retrieved from [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (n.d.). Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater. (n.d.). Retrieved from [Link]

  • I want good solvent system in TLC in aniline and ketone compound? - ResearchGate. (n.d.). Retrieved from [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents. (n.d.).
  • Aniline purification method - Google Patents. (n.d.).
  • What is the difference in the reaction of benzoyl chloride with phenols and anilines? - Quora. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • How do sodium phenoxide and benzyl chloride react? - Quora. (n.d.). Retrieved from [Link]

  • Other Reactions of Phenol - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Method of making benzylated phenols - Google Patents. (n.d.).
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. (n.d.). Retrieved from [Link]

  • Benzyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes - ACS Publications. (n.d.). Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) 4-Benzyloxy-2-nitroaniline - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). Retrieved from [Link]

  • Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents. (n.d.).
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate - ResearchGate. (n.d.). Retrieved from [Link]

Sources

4-(Benzyloxy)-2-methylaniline stability problems in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(Benzyloxy)-2-methylaniline (CAS: 4792-60-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. While structurally robust under many conditions, its stability can be compromised in strongly acidic or basic environments. Understanding these liabilities is crucial for preventing yield loss, impurity formation, and ensuring the success of your synthetic campaigns.

This guide provides in-depth answers to common stability-related questions, troubleshooting advice for issues encountered during experimentation, and validated protocols to assess the compound's degradation profile.

Section 1: Stability in Acidic Media - Troubleshooting & FAQs

The primary vulnerability of this compound in acidic media is the benzyl ether linkage. This section addresses the mechanism of degradation and strategies for mitigation.

Q1: I'm observing a new, more polar spot on my TLC/LCMS after treating this compound with a strong acid. What is happening?

You are likely observing the cleavage of the O-benzyl protecting group. This is a classic acid-catalyzed debenzylation reaction that results in the formation of 4-amino-3-methylphenol and byproducts derived from the resulting benzyl cation.[1][2][3] The newly formed phenol is significantly more polar than the starting benzyl ether, which accounts for the change in chromatographic behavior.

Q2: What is the chemical mechanism behind this acid-catalyzed degradation?

The degradation proceeds via a well-understood pathway:

  • Protonation: The ether oxygen is protonated by the acid, forming a good leaving group (an oxonium ion).

  • Cleavage: The C-O bond cleaves. This can occur via an SN1-like mechanism, where the protonated benzyl group leaves to form the highly stable benzyl carbocation and the free phenol. Alternatively, in the presence of a good nucleophile, an SN2 pathway can occur.

  • Cation Quenching: The benzyl carbocation is then quenched by any available nucleophile in the reaction mixture (e.g., water, the solvent, or even another aromatic ring), leading to benzyl alcohol, benzylated solvent, or potentially C-benzylated side products.[1][2]

This mechanism is common for aryl benzyl ethers and is often exploited for deprotection, though it can be an undesired side reaction if not controlled.[4][5]

Acid_Degradation cluster_main cluster_products Start This compound Protonated Protonated Ether (Oxonium Ion) Start->Protonated + H⁺ Products Degradation Products Protonated->Products Cleavage Phenol 4-Amino-3-methylphenol Products->Phenol Cation Benzyl Cation Products->Cation Byproducts Benzyl Byproducts (e.g., Benzyl Alcohol) Cation->Byproducts + Nucleophile

Caption: Acid-catalyzed debenzylation pathway.

Q3: How can I minimize or prevent this degradation during my reaction?

Mitigation strategies focus on controlling the reaction conditions:

  • pH Control: If possible, maintain the pH above 4. The aniline moiety will be protonated, but the ether linkage is more resilient in weakly acidic conditions.

  • Reagent Choice: Avoid strong Brønsted acids like concentrated HCl, H₂SO₄, or trifluoroacetic acid (TFA) if the benzyl ether needs to remain intact.[3] Similarly, be cautious with strong Lewis acids such as BCl₃ or AlCl₃, which are known to cleave benzyl ethers efficiently.[3][6]

  • Temperature: Perform reactions at the lowest possible temperature. The activation energy for debenzylation is significant, and lower temperatures will dramatically reduce the rate of this side reaction.

  • Reaction Time: Limit the exposure time to acidic conditions. Monitor the reaction closely and quench it as soon as the desired transformation is complete.

Section 2: Stability in Basic Media - Troubleshooting & FAQs

In basic media, the benzyl ether is generally stable. The primary point of failure shifts to the aniline functional group, which is susceptible to oxidation.

Q1: My solution of this compound turns yellow or brown when exposed to a basic aqueous solution and air. What is causing the color change?

This color change is a classic indicator of aniline oxidation.[7] Aromatic amines are easily oxidized, a process that is often accelerated under basic conditions and in the presence of oxygen. The initial oxidation can form radical species that subsequently dimerize or polymerize, leading to highly colored impurities like azo compounds and quinone-imines.[7][8] While aniline degradation is a known issue, it is a complex process that can yield a variety of products.[9][10][11]

Q2: What is the general mechanism for aniline oxidation?

While the exact pathway can be complex and dependent on the specific oxidant and conditions, a general mechanism involves:

  • Radical Formation: The aniline can undergo a one-electron oxidation to form an anilinyl radical cation.

  • Coupling/Dimerization: These highly reactive radicals can couple in various ways (N-N, C-N, C-C) to form dimers, such as hydrazobenzenes, which can be further oxidized to azobenzenes.

  • Further Oxidation: Over-oxidation can lead to the formation of quinone-imine structures and ultimately complex, often insoluble, polymeric materials.

Base_Oxidation cluster_main cluster_products Start This compound Radical Anilinyl Radical Species Start->Radical [O₂], Base Products Oxidative Impurities Radical->Products Dimerization & Polymerization Azo Azo Compounds Products->Azo Quinone Quinone-imines Products->Quinone Polymer Polymeric Material Products->Polymer

Sources

Technical Support Center: Managing Exothermic Reactions in the Large-Scale Production of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-2-methylaniline. This document is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important chemical intermediate. The primary focus is on the identification, management, and troubleshooting of the exothermic events inherent in its synthesis, ensuring both process safety and product quality.

The most common and industrially viable route to this compound involves the reduction of a nitro-aromatic precursor, 1-(benzyloxy)-2-methyl-4-nitrobenzene. The reduction of an aromatic nitro group is a notoriously energetic transformation that can pose significant thermal hazards if not properly controlled.[1][2] This guide provides field-proven insights and protocols to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the thermal characteristics of the this compound synthesis.

Q1: What is the primary exothermic step in the synthesis of this compound? The primary and most critical exothermic event is the reduction of the nitro group on the 1-(benzyloxy)-2-methyl-4-nitrobenzene precursor to an amine. This transformation has a high heat of reaction. Common industrial methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in acidic medium), are all significantly exothermic.[1][3]

Q2: Why is managing this exotherm so critical for safety and product quality? Failure to manage the heat generated during the nitro reduction can lead to a thermal runaway. This is a dangerous situation where the reaction rate increases due to a rise in temperature, which in turn generates heat even faster, creating a positive feedback loop. Consequences can range from rapid pressure buildup and reactor rupture to decomposition of the reaction mixture, releasing toxic gases.[4] From a quality perspective, poor temperature control can lead to the formation of undesired byproducts, such as partially reduced intermediates (nitroso, hydroxylamine) or products from side reactions, which complicates purification and reduces yield.[2]

Q3: What are the key process parameters to monitor during the exothermic reduction step? The most critical parameters are:

  • Internal Reaction Temperature: This is the primary indicator of the reaction rate.

  • Coolant Temperature (Inlet and Outlet): The temperature difference (ΔT) across the reactor jacket indicates the rate of heat removal. A rapidly increasing ΔT signals a strong exotherm.

  • Reagent Addition Rate: The rate at which the reducing agent (or the nitro compound) is added directly controls the rate of heat generation.

  • Agitator Speed and Power Draw: Ensures homogenous mixing to prevent localized hot spots. A change in power draw can indicate changes in viscosity due to product precipitation or side reactions.

  • Reactor Pressure (especially for hydrogenations): Monitors gas consumption and ensures the integrity of the vessel.

Q4: What are the initial signs of a potential thermal runaway? Early warning signs include:

  • A steady, uncontrolled rise in the internal reaction temperature even after the reagent addition has been stopped.

  • The temperature of the coolant leaving the reactor jacket approaching the temperature of the internal reaction mass, indicating the cooling system is at its maximum capacity and is no longer able to remove heat effectively.

  • A sudden increase in pressure inside the reactor.

Section 2: Troubleshooting Guide: Thermal Management Issues

This guide provides a question-and-answer format to address specific problems you may encounter during your process.

Issue 1: A rapid, uncontrolled temperature increase is observed during reagent addition.

  • Potential Cause: The rate of reagent addition is too high for the heat removal capacity of the reactor system. The rate of heat generation is exceeding the rate of heat removal.

  • Immediate Action:

    • Stop the reagent addition immediately. This is the most critical first step.

    • Ensure the cooling system is operating at maximum capacity (e.g., lowest coolant temperature, maximum flow rate).

    • If the temperature continues to rise after stopping the feed, prepare to execute the emergency quenching procedure.

  • Long-Term Solution:

    • Re-evaluate the addition profile. The addition rate should be carefully calculated based on calorimetric data (such as from a Reaction Calorimeter - RC1) to not exceed the cooling capacity of the plant reactor.

    • Consider a lower starting temperature. Starting the reaction at a lower temperature provides a larger buffer before reaching a critical temperature limit.

    • Ensure adequate heat transfer. Verify that the reactor is clean and free of fouling, which can insulate the reactor and reduce heat transfer efficiency.

Issue 2: The reaction fails to initiate or shows a long, unsafe induction period.

  • Potential Cause: This is a particularly hazardous scenario, as unreacted reagents can accumulate. When the reaction finally initiates, the combined energy release from the accumulated material can overwhelm the cooling system. Causes can include an inactive catalyst, insufficient mixing, or the presence of an inhibitor.

  • Immediate Action:

    • Do not continue to add reagent.

    • Do not increase the temperature to "kick-start" the reaction. This can lead to an even more violent initiation.

  • Investigative & Corrective Actions:

    • Confirm Catalyst Activity: Test the catalyst on a small scale or use a fresh, validated batch. For hydrogenations, ensure proper catalyst wetting and activation procedures are followed.

    • Safe Initiation Protocol: Add only a small portion (~5%) of the total reagent charge and wait to observe a controlled exotherm and product formation (via in-process control like HPLC or TLC) before proceeding with the main addition.

    • Check Raw Materials: Ensure all starting materials and solvents are free from contaminants that could be poisoning the catalyst or inhibiting the reaction.

Issue 3: Inconsistent temperature profiles are observed from batch to batch.

  • Potential Cause: Variations in raw material quality, inconsistent catalyst loading or activity, or differences in operator procedure.

  • Solution:

    • Standardize Operating Procedures (SOPs): Ensure all process steps, including charging sequence, agitation rates, and temperature setpoints, are rigorously defined and followed.

    • Raw Material Specification: Implement strict quality control on all incoming materials, including the nitro-aromatic precursor and the catalyst.

    • Automate Control: Where possible, use automated systems for reagent addition linked to temperature feedback loops to ensure consistency and remove operator variability.

Section 3: Process Safety and Control Protocols

Protocol 3.1: Pre-Reaction Safety Checklist
ParameterCheckPurpose
Cooling System Confirmed operational, set to target temperature, and leak-free.To ensure heat removal capacity is available from the start.
Agitation Confirmed operational and set to the specified RPM.To prevent localized hot spots and ensure efficient heat transfer.
Emergency Quench Quenching agent is prepared, accessible, and the delivery path is clear.To provide a reliable method for stopping the reaction in an emergency.
Temperature Probes Calibrated and correctly positioned within the reaction mass.To ensure accurate monitoring of the primary safety parameter.
Relief Systems Rupture disc and relief valve are correctly rated and installed.To safely vent the reactor in case of over-pressurization.
Personnel All personnel are trained on the specific hazards and emergency procedures.To ensure a correct and swift response to any process upset.
Protocol 3.2: Emergency Quenching Procedure

This is a generalized protocol and must be adapted to your specific process and equipment.

  • Trigger Condition: The reaction temperature exceeds the defined critical limit (T_crit) and continues to rise after stopping reagent addition and applying maximum cooling.

  • Action: Immediately add the pre-prepared quenching solution to the reactor.

  • Quenching Agent: A common quenching agent could be a cold solvent that is miscible with the reaction mixture but does not react exothermically. For a hydrogenation, this could be as simple as rapidly inerting the reactor with nitrogen to displace the hydrogen. For a chemical reduction, it may involve adding a reagent that neutralizes the reducing agent.

  • Post-Quench: Continue maximum cooling and agitation. Do not attempt to restart the reaction. The batch should be safely sampled and analyzed to determine the next steps.

Section 4: Data and Visualizations

Table 1: Example Critical Process Parameters for Nitro Group Reduction
ParameterTypical Setpoint/RangeUpper Deviation LimitRationale & Consequence of Deviation
Internal Temperature 50 - 60 °C65 °CControls reaction rate and selectivity. Exceeding the limit risks thermal runaway and byproduct formation.
Reagent Addition Time 4 - 6 hoursN/A (Rate is key)Dictates the rate of heat generation. A faster addition can overwhelm cooling capacity.
Hydrogen Pressure 50 - 60 psig70 psigFor catalytic hydrogenation, this controls reaction rate. Higher pressure can increase rate and exotherm.
Agitator Speed 100 - 150 RPMN/A (Maintain)Ensures thermal and concentration homogeneity. Loss of agitation can lead to dangerous hot spots.
Diagrams

Below are visualizations of key logical and process workflows for managing the exotherm.

G start High-Temperature Alarm (>T_max) q1 Is reagent addition ongoing? start->q1 stop_addition IMMEDIATELY STOP all reagent feeds. q1->stop_addition  Yes max_cooling Ensure maximum cooling is applied. q1->max_cooling  No stop_addition->max_cooling q2 Is temperature still rising? max_cooling->q2 q3 Is temperature decreasing? q2->q3  No quench INITIATE EMERGENCY QUENCH PROTOCOL. q2->quench  Yes monitor Continue to monitor closely. Investigate cause post-stabilization. q3->monitor  Yes q3->quench  No evacuate Evacuate personnel. Follow site emergency plan. quench->evacuate

Caption: Decision tree for high-temperature alarm response.

G reagent_tank Reducing Agent Feed Tank ccp1 CCP 1: Controlled Addition Rate reagent_tank->ccp1 reactor Jacketed Reactor (with Temp & Agitation Control) ccp2 CCP 2: Temperature Monitoring reactor->ccp2 quench_tank Emergency Quench Tank ccp1->reactor ccp2->quench_tank On Temp Excursion > T_crit

Caption: Simplified process flow with Critical Control Points (CCPs).

References

  • Sigma-Aldrich.Safety Data Sheet for this compound. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/665894]
  • ARKAT USA, Inc.A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. (Provides an example of a related aniline synthesis using Fe/acetic acid reduction). [URL: https://deepblue.lib.umich.edu/handle/2027.42/108785]
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  • Sigma-Aldrich.Safety Data Sheet for 2-Methylaniline. (Provides hazard data for a related aniline). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m29304]
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  • AK Scientific, Inc.Product Information for this compound. [URL: https://www.aksci.com/item_detail.php?
  • Reactions for making widely used aniline compounds break norms of synthesis. (Discusses common industrial synthesis routes for anilines, including nitroarene hydrogenation). [URL: https://www.researchgate.net/publication/362630653_Reactions_for_making_widely_used_aniline_compounds_break_norms_of_synthesis]
  • Fisher Scientific.Safety Data Sheet for 5-Methoxy-2-methylaniline. (Provides stability and reactivity data for a related aniline). [URL: https://www.fishersci.com/store/msds?partNumber=ACR398240050]
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Sources

Overcoming poor solubility of reactants in 4-(Benzyloxy)-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a primary focus on overcoming the poor solubility of reactants. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Core Challenge: The Polarity Mismatch

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of 4-amino-3-methylphenol with a benzylating agent, most commonly benzyl chloride. The primary experimental hurdle arises from the stark difference in polarity between the two key reactants:

  • 4-Amino-3-methylphenol: A polar molecule containing both a phenolic hydroxyl and an amino group, making it capable of hydrogen bonding. It is generally soluble in polar solvents.[1]

  • Benzyl Chloride: A relatively nonpolar organic compound, which is sparingly soluble in water but miscible with many organic solvents like diethyl ether and chloroform.[2][3][4][5]

This polarity mismatch leads to poor mutual solubility in most common single-solvent systems, resulting in a slow, inefficient, or incomplete reaction. This guide will walk you through the most effective strategies to overcome this fundamental challenge.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Reactants are not dissolving, forming a heterogeneous mixture.
  • Probable Cause: You are using a single solvent that cannot effectively dissolve both the polar 4-amino-3-methylphenol and the nonpolar benzyl chloride. The deprotonated phenoxide, necessary for the reaction, may also have poor solubility in the chosen organic solvent.

  • Solution 1: Implement a Phase-Transfer Catalysis (PTC) System. This is the most robust and widely recommended solution for this type of Williamson ether synthesis.[6][7] PTC uses a catalyst to transport the water-soluble (or polar-solvent-soluble) phenoxide ion into the organic phase where the benzyl chloride resides.[8]

    Detailed Protocol: Synthesis via Phase-Transfer Catalysis

    Materials:

    • 4-Amino-3-methylphenol

    • Benzyl Chloride

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Toluene

    • Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt[9]

    • Water

    • Brine (saturated NaCl solution)[10]

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    Step-by-Step Procedure:

    • Prepare the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-methylphenol (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) in a 10-20% aqueous solution of NaOH or KOH (2.0-3.0 eq). Stir until the phenol is completely dissolved, forming the sodium or potassium phenoxide.

    • Prepare the Organic Phase: To the same flask, add a solution of benzyl chloride (1.05-1.2 eq) in toluene. The volume of toluene should be roughly equal to the volume of the aqueous phase.

    • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the action of the PTC.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by sampling the organic layer. The reaction is typically complete within 4-8 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Transfer the mixture to a separatory funnel and allow the layers to separate.

      • Remove the aqueous layer.

      • Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining inorganic impurities and water.[10]

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

      • Filter off the drying agent.

      • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

    Visualizing the PTC Workflow

    PTC_Workflow Reactants 1. Combine Reactants - 4-Amino-3-methylphenol - NaOH/H2O - PTC (e.g., TBAB) - Benzyl Chloride/Toluene Reaction 2. Reaction - Heat to 80-90°C - Vigorous Stirring Reactants->Reaction Biphasic System Monitoring 3. Monitor - TLC of Organic Layer Reaction->Monitoring 4-8 hours Workup 4. Work-up - Separate Layers - Wash Organic Phase - Dry & Concentrate Monitoring->Workup Reaction Complete Purification 5. Purify - Column Chromatography - or Recrystallization Workup->Purification Product Pure Product Purification->Product

    Caption: Experimental workflow for PTC synthesis.

  • Solution 2: Select a Suitable Aprotic Polar Solvent. If you wish to avoid a biphasic system, a high-boiling point aprotic polar solvent can be effective. These solvents can dissolve the phenoxide salt to a greater extent.

    SolventBoiling Point (°C)Dielectric ConstantNotes
    N,N-Dimethylformamide (DMF) 15336.7Excellent solvent for many organic reactions, but can be difficult to remove during work-up.
    Acetonitrile (ACN) 8237.5Good choice, lower boiling point makes it easier to remove. Often used in Williamson syntheses.[9]
    Dimethyl Sulfoxide (DMSO) 18946.7Very high boiling point; can promote side reactions if not used carefully.

    Protocol Modification: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous DMF or acetonitrile.[11][12] NaH is a powerful base that irreversibly deprotonates the phenol, driving the reaction forward. Caution: NaH is highly reactive and must be handled with care under an inert atmosphere.

Problem 2: The reaction is very slow or incomplete, even with heating.
  • Probable Cause A: Insufficient deprotonation of the phenol. The phenoxide is a much stronger nucleophile than the neutral phenol.

  • Solution A: Ensure a suitable base is used in sufficient quantity. For PTC, use a concentrated solution of NaOH or KOH. For single-solvent systems, a strong base like K₂CO₃ or NaH is necessary.[11]

  • Probable Cause B: Poor mass transfer in a biphasic (PTC) system.

  • Solution B: Increase the stirring speed. Vigorous agitation is essential to create a large surface area between the aqueous and organic phases for the catalyst to work effectively.

  • Probable Cause C: The chosen solvent is protic (e.g., ethanol, water without PTC), which can solvate the nucleophile (phenoxide) and reduce its reactivity.[9]

  • Solution C: Switch to an aprotic solvent (like DMF or acetonitrile) or use a PTC system where the reaction occurs in the organic phase.

Frequently Asked Questions (FAQs)

Q1: Why exactly do the reactants have such poor mutual solubility?

A: This is due to the fundamental chemical principle of "like dissolves like." 4-Amino-3-methylphenol has polar -OH and -NH₂ groups, which can form strong hydrogen bonds with polar solvents. Benzyl chloride is a nonpolar molecule, with dispersion forces being its primary intermolecular interaction. A single solvent cannot effectively form favorable interactions with both types of molecules simultaneously.

Visualizing the Polarity Mismatch ```dot

Polarity cluster_0 Reactants cluster_1 Solvent Compatibility Phenol 4-Amino-3-methylphenol (Polar, H-bonding) PolarSolvent Polar Solvent (e.g., Water, Methanol) Phenol->PolarSolvent Good Solubility NonpolarSolvent Nonpolar Solvent (e.g., Toluene, Hexane) Phenol->NonpolarSolvent Poor Solubility BnCl Benzyl Chloride (Nonpolar) BnCl->PolarSolvent Poor Solubility BnCl->NonpolarSolvent Good Solubility

Caption: Mechanism of Phase-Transfer Catalysis.

Q3: Are there alternatives to benzyl chloride?

A: Yes. While benzyl chloride is common, other benzylating agents can be used.

  • Benzyl bromide: More reactive than benzyl chloride, which may lead to a faster reaction but also potentially more side reactions.

  • Benzyl tosylate: A very good leaving group, often used for difficult benzylations. It is typically prepared from benzyl alcohol and tosyl chloride. [12]* Benzyl carbonates: Can be used in palladium-catalyzed reactions under neutral conditions, which is advantageous for sensitive substrates. [13] Q4: Can I run this reaction without any solvent?

A: Solvent-free reactions are a green chemistry approach that can be effective for reactants with poor solubility. Techniques like high-temperature ball milling or simply grinding the solid reactants together with a solid base (like K₂CO₃) and a catalyst can facilitate the reaction in the solid state. [14][15][16]This approach avoids solvent waste and can sometimes lead to higher yields, but it may require specialized equipment like a ball mill.

References

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 824. [Link]

  • Solubility of Things. 4-Methyl-3-(methylamino)phenol. [Link]

  • Kim, D. W., & Lee, K. Y. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]

  • Sciencemadness Wiki. Benzyl chloride. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Chemcess. Benzyl Chloride: Properties, Production And Uses. [Link]

  • Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]

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  • National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central. [Link]

  • Google Patents.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Google Patents. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
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  • ResearchGate. Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. [Link]

  • Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

  • ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]

  • Google Patents.
  • ChemBK. 4-amino-3-methylphenol. [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol. [Link]

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Sources

Interpreting complex NMR spectra for 4-(Benzyloxy)-2-methylaniline impurity profiling

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the impurity profiling of 4-(Benzyloxy)-2-methylaniline using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and advanced methodologies for interpreting complex NMR spectra.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline NMR spectrum of the target compound is the first critical step. The chemical shifts can vary slightly based on the solvent and concentration. However, a typical spectrum in a common solvent like CDCl₃ will show characteristic signals.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-CH₃~2.15s3H~17.5
-NH₂~3.60br s2H-
Ar-H (aniline ring)~6.60 - 6.75m3H~112.9, 117.6, 120.5
Ar-C (aniline ring)---~121.0, 145.0, 147.0
-O-CH₂-Ph~5.00s2H~70.5
Ar-H (benzyl ring)~7.30 - 7.45m5H~127.5, 128.0, 128.6
Ar-C (benzyl ring)---~137.0

Note: These are approximate values. Always reference your own well-characterized standard under identical conditions.

Q2: My synthesis of this compound involves a Williamson ether synthesis followed by a nitro group reduction. What are the most likely impurities I should be looking for?

A2: A process-oriented approach to impurity identification is crucial. The impurities present are often unreacted starting materials or by-products from side reactions.

  • From Williamson Ether Synthesis: This step typically reacts a phenoxide with an alkyl halide.[1][2] The primary side reaction is E2 elimination, especially with sterically hindered halides.[2][3]

    • Unreacted 2-methyl-4-nitrophenol: Look for a phenolic -OH proton (often broad, variable shift) and distinct aromatic signals.

    • Unreacted Benzyl Halide (e.g., Benzyl Bromide): Expect a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm.

    • Elimination Product (from tertiary halides): While less likely with a primary halide like benzyl bromide, if other halides are used, alkene signals could appear.[3]

  • From Nitro Group Reduction: The reduction of an aromatic nitro group to an amine can be incomplete or lead to side products.[4][5]

    • Incomplete Reduction: The starting material, 4-(Benzyloxy)-2-methyl-1-nitrobenzene, will have characteristic downfield aromatic signals due to the electron-withdrawing nitro group.

    • Intermediates: Depending on the reducing agent, intermediates like nitroso (R-N=O) and hydroxylamine (R-NHOH) compounds may be present in trace amounts.[5] These can be difficult to detect but are potential process-related impurities.[6][7]

Table 2: Potential Impurities and Their Diagnostic NMR Signals

Potential Impurity Type Diagnostic ¹H NMR Signal (ppm) Rationale
2-methyl-4-nitrophenolStarting MaterialPhenolic -OH (variable, broad), Aromatic protons shifted downfield from aniline protons.Incomplete etherification.
Benzyl Bromide/ChlorideStarting MaterialSharp singlet ~4.5-4.7 ppm for -CH₂-X.Incomplete etherification.
4-(Benzyloxy)-2-methyl-1-nitrobenzeneIntermediateAromatic protons significantly downfield due to -NO₂ group.Incomplete reduction.
N-Benzylated by-productSide-productMay form if the aniline product reacts with leftover benzyl halide.Reaction between product and starting material.

Part 2: Troubleshooting Common Issues

Q3: I see a cluster of overlapping signals in the aromatic region (6.5-7.5 ppm) of my ¹H NMR spectrum. How can I resolve and assign these peaks?

A3: Signal overlap in the aromatic region is a very common challenge.[8] A multi-step strategy is required to deconstruct this complex region.

Troubleshooting Workflow:

  • Optimize 1D Acquisition: Before moving to more complex experiments, ensure your 1D spectrum is of the highest possible quality. Increasing the acquisition time can improve digital resolution.[9]

  • Solvent Change: Changing the deuterated solvent can alter the chemical environment and induce shifts in proton signals.[10] Aromatic solvents like benzene-d₆ often cause significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS), which can resolve overlapping signals.[11]

  • Utilize 2D NMR: Two-dimensional NMR is the most powerful tool for resolving overlap.[12] It spreads the signals into a second dimension, providing clarity.[9][13]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[14] It helps trace the connectivity within the aniline and benzyl rings separately.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to.[15] Since ¹³C spectra have a much wider chemical shift range, overlapped proton signals can often be resolved based on the distinct shift of their attached carbon.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (2-3 bonds) between protons and carbons.[13] It is invaluable for connecting fragments of the molecule, for instance, correlating the benzylic protons (-O-CH₂-) to carbons in both the aniline and benzyl rings, confirming the overall structure.[14]

G cluster_0 Problem Identification cluster_1 Resolution Strategy cluster_3 Outcome overlap Overlapping Aromatic Signals in ¹H NMR optimize_1d Optimize 1D Acquisition (e.g., increase resolution) overlap->optimize_1d Step 1 change_solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) optimize_1d->change_solvent If overlap persists run_2d Perform 2D NMR Experiments change_solvent->run_2d If overlap persists cosy COSY (¹H-¹H Connectivity) hsqc HSQC (¹H-¹³C Direct Correlation) hmbc HMBC (¹H-¹³C Long-Range) resolved Resolved and Assigned Spectrum cosy->resolved hsqc->resolved hmbc->resolved

Caption: Decision workflow for resolving overlapping NMR signals.

Q4: I need to determine the precise amount of a known impurity. How do I set up a Quantitative NMR (qNMR) experiment?

A4: Quantitative NMR (qNMR) is a powerful primary method for determining the concentration or purity of a substance without needing a reference standard of the analyte itself.[16][17] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[17][18]

Key Considerations for Accurate qNMR:

  • Internal Standard: Use a high-purity internal standard that has a simple spectrum (ideally a sharp singlet) in a clear region of the spectrum. Maleic acid or dimethyl sulfone are common choices. The standard must be chemically inert with your sample and soluble in the same solvent.

  • Signal Selection: Choose non-overlapping, sharp signals for both the analyte (your impurity) and the internal standard.

  • Relaxation Delay (d1): This is the most critical parameter. To ensure complete relaxation of all nuclei before the next pulse, the relaxation delay (d1) should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being quantified. A conservative value of 30-60 seconds is often used if T₁ is unknown.

  • Acquisition Parameters: Use a 90° pulse angle, ensure a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1 is recommended), and process the data with a zero-filling and a small line-broadening factor to ensure accurate integration.

Protocol 1: Step-by-Step Guide for qNMR Sample Preparation and Analysis

  • Accurate Weighing: Accurately weigh a known amount of the internal standard and the sample containing this compound into a vial.

  • Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

  • NMR Acquisition:

    • Load the sample into a high-field NMR spectrometer (≥ 400 MHz recommended).[19]

    • Shim the magnet to achieve excellent line shape.

    • Set the pulse angle to 90°.

    • Set the relaxation delay (d1) to a long value (e.g., 30s).

    • Acquire the spectrum with a sufficient number of scans to achieve a high S/N ratio.

  • Data Processing:

    • Apply Fourier transformation with zero-filling.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the selected signals for the analyte and the internal standard.

  • Calculation: Use the following formula to calculate the amount of the impurity:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * 100

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Part 3: Advanced Techniques & Data Interpretation

Q5: How can different 2D NMR experiments work together to confirm the structure of an unknown impurity?

A5: No single experiment tells the whole story. The true power of NMR lies in combining data from multiple experiments to build a complete picture of a molecule's structure.[20]

G cluster_0 cluster_1 cluster_2 Molecule Unknown Impurity Structure COSY COSY (¹H-¹H Coupling) HSQC HSQC (¹H-¹³C One-Bond) HMBC HMBC (¹H-¹³C Multi-Bond) Info_COSY Identifies neighboring protons, assembling spin systems (e.g., aromatic rings). COSY->Info_COSY Info_HSQC Assigns protons to their directly attached carbons. HSQC->Info_HSQC Info_HMBC Connects the spin systems and assigns quaternary carbons. HMBC->Info_HMBC

Caption: Interplay of 2D NMR experiments for structure elucidation.

Integrated Interpretation Strategy:

  • Start with ¹H and ¹³C/DEPT: Obtain high-quality 1D spectra to identify the types of protons and carbons present (aromatic, aliphatic, methyl, etc.) and their rough chemical environments.

  • Assemble Fragments with COSY: Use the COSY spectrum to connect coupled protons. For example, you can trace the connectivity of the protons on the aniline ring (H-3, H-5, H-6) and the benzyl ring separately. This builds the individual "spin systems" of the molecule.[13]

  • Assign Carbons with HSQC: Overlay the HSQC spectrum. Every cross-peak links a proton signal to its directly attached carbon signal.[12] This allows you to confidently assign the chemical shifts of all protonated carbons.

  • Connect the Pieces with HMBC: The HMBC spectrum is the key to putting the puzzle together.[14] It reveals correlations between protons and carbons that are 2 or 3 bonds away. For the parent molecule, you would expect to see correlations from the benzylic protons (-O-CH₂-) to the benzylic carbon (C1' of benzyl ring) and to the oxygen-bearing carbon of the aniline ring (C-4). This single set of correlations definitively links the benzyl group to the aniline ring through the ether oxygen. For an impurity, unexpected HMBC correlations are the primary clues to its identity.

By systematically analyzing these spectra, you can piece together the complete chemical structure of an unknown impurity with a high degree of confidence, providing a self-validating system for structural elucidation.[21]

References

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

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  • ResolveMass Laboratories Inc. (2025, June 8). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

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  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected (1 H) NMR and (13 C) NMR and HMBC chemical shifts of 4a. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

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Best practices for drying and storing 4-(Benzyloxy)-2-methylaniline to maintain purity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maintaining Purity Through Proper Drying and Storage

Welcome to the Technical Support Center for 4-(Benzyloxy)-2-methylaniline (CAS RN: 4792-60-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this versatile aromatic amine.[1][2] As a compound sensitive to environmental factors, improper handling can lead to degradation, compromising experimental outcomes. This document provides in-depth, field-proven insights into best practices for drying and storage, alongside troubleshooting for common issues.

Understanding the Compound: Chemical Profile

PropertyValueSource
CAS Number 4792-60-3[1]
Molecular Formula C14H15NO[1]
Molecular Weight 213.28 g/mol [1]
Appearance Solid or liquid
Purity Specification Typically ≥95%[3]
Primary Hazards Irritant, may cause allergic skin reaction, causes serious eye irritation.[1]

The structure of this compound, containing an aniline moiety, makes it susceptible to oxidation, particularly when exposed to air and light. This degradation often manifests as a darkening in color, from a white or off-white solid to yellow or brown, indicating the formation of impurities.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample discolored?

A: Discoloration, typically a shift to a yellow or brown hue, is a common indicator of oxidation.[5] Aromatic amines are prone to oxidation when exposed to atmospheric oxygen and light, leading to the formation of colored impurities and polymeric byproducts.[4][5] This process compromises the purity and can affect the reactivity of the compound in subsequent experimental steps.

Q2: What are the ideal long-term storage conditions for this compound?

A: To maintain purity, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[6][7][8][9] For optimal long-term stability and for use in highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[4][10][11] The recommended storage temperature is typically at room temperature (15-25°C).[4][6][12]

Q3: Can I store this compound in a standard laboratory freezer?

A: While refrigeration (2-8°C) or freezing (-20°C) is a common practice for many sensitive reagents, it is crucial to prevent moisture condensation.[6] If you choose to refrigerate or freeze the compound, ensure the container is completely sealed and allow it to warm to room temperature before opening to avoid introducing moisture from the air, which can accelerate degradation.[13]

Q4: What is the most significant factor in the degradation of this compound?

A: Exposure to a combination of atmospheric oxygen and light is the primary driver of degradation for aromatic amines. The aniline functional group is readily oxidized, a process that is often photocatalyzed. Therefore, minimizing exposure to both air and light is critical for preserving the compound's integrity.[4]

Troubleshooting Guide: Common Issues and Solutions

IssueProbable Cause(s)Recommended Action(s)
Sample has darkened significantly. Prolonged exposure to air and/or light.For non-critical applications, the material may still be usable. For sensitive experiments, purification via recrystallization or column chromatography may be necessary. For future use, ensure storage under an inert atmosphere and in a light-blocking container.[5][7]
Inconsistent experimental results. Use of a partially degraded or impure sample. Presence of residual moisture.Verify the purity of your starting material using an appropriate analytical technique (e.g., HPLC, GC-MS).[14][15][16][17][18] Ensure the material is properly dried before use.
Difficulty dissolving the compound. The presence of polymeric impurities from oxidation.If the compound does not fully dissolve in the expected solvent, it may indicate significant degradation. Purification may be required.[5] Consider filtering the solution to remove insoluble impurities before use, though this does not restore the purity of the soluble portion.

Protocols for Drying and Purity Maintenance

Maintaining a dry, inert environment is paramount for the stability of this compound.

Protocol 1: Selection of an Appropriate Drying Agent

The basicity of the amine group in this compound dictates the choice of drying agent. Acidic drying agents must be avoided.

Recommended Drying Agents:

  • Potassium Hydroxide (KOH): A very rapid and efficient drying agent for organic bases.[19]

  • Calcium Oxide (CaO): A slow but effective drying agent.[19]

  • Barium Oxide (BaO): Suitable for drying organic bases.[19]

  • Anhydrous Potassium Carbonate (K2CO3): A suitable choice as it is a base and will not react with the amine.[20]

  • Anhydrous Magnesium Sulfate (MgSO4): A neutral, fast, and effective drying agent.[21]

  • Anhydrous Sodium Sulfate (Na2SO4): A neutral and convenient drying agent, though it works more slowly than MgSO4.[21]

Incompatible Drying Agents:

  • Anhydrous Calcium Chloride (CaCl2): Can form complexes with amines.

  • Phosphorus Pentoxide (P4O10): An acidic drying agent that will react with the basic amine.

  • Concentrated Sulfuric Acid (H2SO4): A strong acid that will react with the amine.

The following table summarizes the suitability of common drying agents for amines.

Drying AgentSuitability for AminesRationale
KOH, CaO, BaO, K2CO3 ExcellentBasic agents compatible with the basic nature of amines.[19][20][22]
MgSO4, Na2SO4 GoodNeutral salts that effectively remove water without reaction.[21][22]
CaCl2 PoorCan form adducts with amines.[23]
P4O10, H2SO4 UnsuitableAcidic agents that will react with the amine.[22]
Protocol 2: Drying of this compound in Solution

This protocol is for drying the compound after an aqueous workup during a synthesis.

Methodology:

  • Separate the organic layer containing the this compound from the aqueous layer.

  • Wash the organic layer with brine to remove the bulk of the dissolved water.[21]

  • Transfer the organic layer to a clean, dry flask.

  • Add an appropriate drying agent (e.g., anhydrous MgSO4 or Na2SO4). Start with a small amount and add more until the drying agent no longer clumps together.

  • Allow the mixture to stand for at least 15-30 minutes with occasional swirling.[21]

  • Filter the solution to remove the drying agent.

  • The dried solution is now ready for solvent removal or further reaction.

Protocol 3: Long-Term Storage Under an Inert Atmosphere

For maximum stability, storing the solid compound under an inert atmosphere is the best practice.

Workflow Visualization:

G cluster_prep Preparation cluster_cycle Inerting Cycle (Repeat 3x) cluster_storage Storage A Place Compound in Schlenk Flask B Attach to Schlenk Line A->B C Evacuate Flask (Vacuum) B->C D Backfill with Inert Gas (N2/Ar) C->D Gentle flow D->C After 1-2 mins E Seal Flask Under Positive Pressure D->E After final cycle F Wrap in Foil or Use Amber Glass E->F G Store in a Cool, Dry, Designated Area F->G

Sources

Technical Support Center: Troubleshooting Failed Coupling Reactions with 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during palladium-catalyzed cross-coupling reactions involving 4-(benzyloxy)-2-methylaniline. As a sterically hindered and electronically distinct aniline, this substrate presents unique challenges that require careful consideration of reaction parameters.

Troubleshooting Guide: Addressing Specific Reaction Failures

This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions based on established principles of organometallic chemistry.

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most likely causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings with this substrate often stem from a combination of steric hindrance and suboptimal catalyst activity. The ortho-methyl group on the aniline can significantly impede the elementary steps of the catalytic cycle.[1][2][3]

Primary Causes & Solutions:

  • Steric Hindrance: The methyl group adjacent to the amine functionality can sterically encumber the palladium center, hindering oxidative addition or reductive elimination.[1][3]

    • Solution: Employ bulky, electron-rich phosphine ligands that are specifically designed to promote coupling of hindered substrates. Ligands like SPhos, XPhos, or RuPhos are excellent starting points as they create a coordinatively unsaturated and highly active palladium center.[4]

  • Inefficient Catalyst Activation: Using a Pd(II) source like Pd(OAc)₂ requires reduction to the active Pd(0) species. This process can be inefficient and lead to side reactions like boronic acid homocoupling.[5]

    • Solution: Utilize a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a modern palladium precatalyst (e.g., XPhos Pd G3 or G4). These precatalysts generate the active LPd(0) species cleanly and efficiently.[4][6]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid/ester and ensuring all components remain in solution.

    • Solution: For sterically hindered couplings, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃.[7] A polar aprotic solvent such as 1,4-dioxane or THF, often with a small amount of water, is a standard choice.[8][9] However, for substrates with poor solubility, consider toluene or DMF.[7]

  • Protodeboronation: Electron-deficient boronic acids, in particular, can be susceptible to this side reaction where the boronic acid group is replaced by a hydrogen atom.[9]

    • Solution: Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester). Ensure rigorous exclusion of oxygen from your reaction.[9]

Troubleshooting Workflow for Failed Suzuki Coupling

Start Low/No Suzuki Product CheckReagents Verify Reagent Purity & Integrity (Aniline, Boronic Acid, Solvent, Base) Start->CheckReagents CheckSetup Ensure Rigorous Inert Atmosphere (Degas Solvent, Purge Flask) CheckReagents->CheckSetup Reagents OK OptimizeCatalyst Screen Bulky Ligands & Precatalysts (e.g., XPhos, SPhos, G3/G4 Precatalysts) CheckSetup->OptimizeCatalyst Setup OK OptimizeBase Screen Bases (K₃PO₄, Cs₂CO₃) OptimizeCatalyst->OptimizeBase Still Low Yield Success Successful Coupling OptimizeCatalyst->Success Yield Improved OptimizeSolvent Screen Solvents (Dioxane/H₂O, Toluene, DMF) OptimizeBase->OptimizeSolvent Still Low Yield OptimizeBase->Success Yield Improved OptimizeSolvent->Success Yield Improved

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is failing. What should I investigate?

The Buchwald-Hartwig amination is the flagship reaction for C-N bond formation.[10][11] However, coupling a hindered aniline like this compound can be challenging. The issues are similar to those in Suzuki coupling but with nuances specific to the C-N coupling mechanism.

Primary Causes & Solutions:

  • Catalyst Inhibition/Deactivation: Amines can act as ligands for palladium, potentially leading to catalyst deactivation.[6] The purity of the aniline is exceedingly important; trace impurities can poison the catalyst.[6]

    • Solution: Use freshly purified this compound. If discoloration is observed, consider purification by column chromatography or recrystallization.[12] When using phosphine ligands, adding a slight excess of the ligand relative to the palladium source can help prevent catalyst deactivation.[6]

  • Suboptimal Ligand Choice: The steric and electronic properties of the aniline demand a carefully selected ligand.

    • Solution: As with Suzuki couplings, bulky, electron-rich biarylphosphine ligands are the catalysts of choice for hindered substrates.[13][14][15] Ligands developed by the Buchwald group are particularly effective.[14] N-heterocyclic carbene (NHC) ligands, such as IPr or SIPr, can also be highly effective, especially for coupling aryl chlorides.[16]

  • Incorrect Base Selection: The base deprotonates the aniline to form the active nucleophile. Its strength and solubility are critical.

    • Solution: A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Weaker bases like carbonates are often ineffective for hindered anilines.[16]

  • Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[17] Aryl chlorides are particularly challenging and require highly active catalyst systems.[18]

    • Solution: If possible, use an aryl bromide or iodide instead of a chloride. If you must use a chloride, ensure you are using a state-of-the-art catalyst system known for its high activity (e.g., a G3/G4 precatalyst with a ligand like RuPhos or an appropriate NHC ligand).[15][16]

Q3: During my coupling reaction, I'm observing a significant amount of a byproduct that appears to be 4-hydroxy-2-methylaniline. What is happening and how can I prevent it?

The observation of 4-hydroxy-2-methylaniline indicates that the benzyl ether protecting group is being cleaved. This is a known potential side reaction in palladium-catalyzed reactions, particularly under hydrogenolytic conditions, but it can also occur under certain cross-coupling conditions.

Primary Causes & Solutions:

  • Palladium-Catalyzed Debenzylation: Palladium on carbon (Pd/C) is a standard catalyst for benzyl group hydrogenolysis.[19][20] The soluble palladium catalysts used in cross-coupling can also facilitate this cleavage, especially if a hydrogen source is present.

    • Potential Hydrogen Sources: Some reactions can generate species that act as hydrogen donors. For example, certain bases or solvents might participate in side reactions that produce dihydrogen or other reducing equivalents.

    • Solution 1 (Modify Reaction Conditions):

      • Avoid certain solvents/additives: Alcohols, if used as solvents or co-solvents, can sometimes act as hydrogen sources.

      • Screen catalysts: Some palladium catalysts may have a higher propensity for promoting hydrogenolysis.[19] If debenzylation is a persistent issue, screening different ligands or palladium sources might identify a system less prone to this side reaction.

    • Solution 2 (Change Protecting Group): If modifying the reaction conditions is unsuccessful, the most robust solution is to switch to a protecting group that is more stable to palladium catalysis. An O-silyl ether (e.g., TBDMS) or an acyl group (e.g., pivaloyl) would be significantly more robust under typical cross-coupling conditions.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst system for aryl amination with this compound?

A: There is no single "magic formula," and intelligent screening is key.[6] However, a highly reliable starting point would be a palladium precatalyst from the Buchwald G3 or G4 series, paired with a sterically hindered biarylphosphine ligand like XPhos, RuPhos, or BrettPhos. For aryl chlorides, an N-heterocyclic carbene (NHC) ligand system like [Pd(IPr)(cinnamyl)Cl] might also be highly effective.

Q: How does the benzyloxy group influence the reactivity of the aniline in palladium-catalyzed reactions?

A: The benzyloxy group primarily exerts an electronic effect. As an electron-donating group (via resonance), it increases the electron density on the aniline ring, which can make the amine nitrogen slightly more nucleophilic. However, its main impact is often as a potential site for an undesired side reaction (debenzylation), as discussed above. It does not typically interfere with the fundamental steps of the catalytic cycle in the way that a coordinating group might.

Q: I'm considering an amide coupling (Buchwald-Hartwig-type) with an acid chloride. Are there special considerations for this compound?

A: Yes. While the general principles for C-N coupling apply, amide coupling has its own challenges. The steric hindrance from the ortho-methyl group will be a major factor.[21]

  • Catalyst System: Use a catalyst system known for coupling hindered partners. The same bulky biarylphosphine ligands recommended for aryl amination are excellent choices here.

  • Base: A non-nucleophilic base is crucial to avoid reaction with the acid chloride. Organic bases like 2,6-lutidine or a hindered tertiary amine are often used.

  • Side Reactions: Be aware of the potential for the aniline to react with the acid chloride in an uncatalyzed fashion, though this is often slow with hindered anilines. The primary challenge remains achieving an efficient catalytic turnover.[22]

Q: What are the best practices for purifying and storing this compound?

A: Aniline derivatives can be prone to air oxidation, which often results in discoloration.[12]

  • Purification: If the material is discolored or if you suspect impurities are inhibiting your reaction, purification by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is recommended.

  • Storage: Store the purified solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dark place to minimize oxidation.

Recommended Starting Conditions for Coupling Reactions

The following table provides robust starting points for optimizing your reaction. Remember that these are general guidelines, and further screening may be necessary for your specific substrate combination.[6]

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura XPhos Pd G3 (1-2)(Internal to precatalyst)K₃PO₄ (2.0)1,4-Dioxane / H₂O (10:1)80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)RuPhos (2-4)NaOtBu (1.2)Toluene or Dioxane80-110
Amide Coupling Pd(OAc)₂ (2-5)Xantphos (4-10)K₂CO₃ (2.0)Toluene or Dioxane100-120

References

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. Available from: [Link]

  • Organic Chemistry Portal. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available from: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available from: [Link]

  • PubMed. Practical catalytic method for synthesis of sterically hindered anilines. Available from: [Link]

  • National Institutes of Health (NIH). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. Available from: [Link]

  • ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. Available from: [Link]

  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Royal Society of Chemistry. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Available from: [Link]

  • Engelhard Corporation. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Available from: [Link]

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

  • RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available from: [Link]

  • ACS Publications. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]

  • Taylor & Francis Online. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • ResearchGate. Activation and functionalization of benzylic derivatives by palladium catalysts | Request PDF. Available from: [Link]

  • RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction. Available from: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. Available from: [Link]

  • Google Patents. Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • National Institutes of Health (NIH). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Available from: [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are.... Available from: [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. Available from: [Link]

  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • National Institutes of Health (NIH). Challenges and Breakthroughs in Selective Amide Activation. Available from: [Link]

  • National Institutes of Health (NIH). 4-Benzyloxyaniline. Available from: [Link]

  • ChemRxiv. The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 4-(Benzyloxy)-2-methylaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of pharmacologically relevant scaffolds, precise structural elucidation is not merely a procedural step but the cornerstone of safety and efficacy. Substituted anilines, such as 4-(Benzyloxy)-2-methylaniline, are versatile intermediates, yet their synthesis can often yield a mixture of positional isomers. Differentiating these closely related molecules is a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of this compound and three of its key positional isomers: 4-(Benzyloxy)-3-methylaniline, 3-(Benzyloxy)-4-methylaniline, and 2-(Benzyloxy)-4-methylaniline. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we will demonstrate how to unambiguously identify each isomer, focusing on the underlying principles that govern their distinct spectral signatures.

Introduction: The Challenge of Isomeric Purity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For substituted anilines, the specific placement of functional groups on the aromatic ring dictates electronic distribution and steric profile, which in turn governs molecular interactions with biological targets. An impurity, even a structurally similar isomer, can lead to altered efficacy, unexpected toxicity, or significant side effects. Therefore, robust, validated analytical methods are required to confirm the identity and purity of the target molecule.

This guide moves beyond a simple presentation of data. It explains the causal relationships between molecular structure and spectroscopic output, empowering researchers to not only identify these specific compounds but also to apply these principles to other complex analytical challenges.

Molecular Structures of the Isomers

The four isomers under investigation share the same molecular formula (C₁₄H₁₅NO) and molecular weight (213.28 g/mol ) but differ in the substitution pattern on the aniline ring.[1][2][3]

  • Isomer 1: this compound (Target Compound)

  • Isomer 2: 4-(Benzyloxy)-3-methylaniline

  • Isomer 3: 3-(Benzyloxy)-4-methylaniline

  • Isomer 4: 2-(Benzyloxy)-4-methylaniline

The Analytical Workflow: A Validated Approach

A multi-technique approach is essential for confident isomer identification. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating analytical system.

Experimental Workflow Diagram

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_primary Primary Identification cluster_secondary Definitive Structure Elucidation cluster_tertiary Electronic Properties cluster_conclusion Final Confirmation Sample Synthesized Isomer Mixture or Purified Analyte MS Mass Spectrometry (MS) Confirms Molecular Weight Sample->MS Initial Check IR Infrared (IR) Spectroscopy Identifies Functional Groups Sample->IR Functional Group Check NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Determines Connectivity & Position MS->NMR Proceed if MW correct IR->NMR Proceed if groups present UVVis UV-Vis Spectroscopy Analyzes Conjugated System NMR->UVVis Corroborate Electronics Conclusion Unambiguous Isomer ID NMR->Conclusion UVVis->Conclusion

Caption: A typical workflow for definitive isomer identification.

Experimental Protocols

NMR Spectroscopy
  • Rationale: NMR is the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom.

  • Protocol:

    • Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for anilines as it can solubilize the compounds and allows for the observation of the exchangeable -NH₂ protons.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire a ¹H NMR spectrum. A spectral width of 12-16 ppm is typically sufficient.

    • Acquire a ¹³C NMR spectrum. A spectral width of 220-240 ppm is standard.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is excellent for rapidly confirming the presence of key functional groups (amine, ether, aromatic ring) common to all isomers.

  • Protocol:

    • Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Acquire the spectrum over a range of 4000-600 cm⁻¹.

    • Perform a background scan immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

    • Identify characteristic vibrational modes. For aromatic primary amines, expect two N-H stretching bands between 3500-3300 cm⁻¹.[4][5]

Mass Spectrometry (MS)
  • Rationale: MS confirms the molecular weight and provides valuable structural clues through analysis of fragmentation patterns.

  • Protocol:

    • Introduce the sample into the mass spectrometer, typically via Direct Infusion or coupled with Gas/Liquid Chromatography.

    • Use Electron Ionization (EI) at 70 eV to induce fragmentation.

    • Acquire the mass spectrum, scanning a mass-to-charge (m/z) range from ~40 to 300 amu.

    • Identify the molecular ion peak (M⁺) and major fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Rationale: This technique probes the electronic transitions within the conjugated π-system of the molecule. The position of substituents alters the energy of these transitions, leading to shifts in the maximum absorbance wavelength (λ_max).

  • Protocol:

    • Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

    • Scan the absorbance from approximately 200 nm to 400 nm.

    • Identify the λ_max values for the observed absorption bands. The UV spectrum of aniline itself shows characteristic absorptions that are sensitive to substitution.[6][7]

Results and Discussion: A Comparative Analysis

The key to differentiating the isomers lies in how the electronic and steric effects of the methyl (-CH₃), amino (-NH₂), and benzyloxy (-OCH₂Ph) groups influence the spectroscopic data based on their relative positions.

¹H NMR Spectroscopy: The Definitive Tool

The aromatic region (typically δ 6.5-7.5 ppm) is the most diagnostic. The electron-donating effects of the -NH₂ and -OCH₂Ph groups increase electron density (shielding) at the ortho and para positions, shifting their corresponding proton signals upfield (to lower δ values). The -CH₃ group has a weaker donating effect.

  • Isomer 1 (4-Benzyloxy-2-methylaniline):

    • Aromatic Protons: Expect three distinct signals in the aromatic region, corresponding to the three protons on the aniline ring. The proton at C5 (meta to -CH₃, ortho to -OCH₂Ph) will be a doublet. The proton at C3 (ortho to both -CH₃ and -NH₂) will be a doublet. The proton at C6 (ortho to -NH₂, meta to -OCH₂Ph) will be a singlet or a narrowly split doublet. The benzyloxy group's phenyl protons will appear as a multiplet around 7.3-7.5 ppm.

    • Key Differentiator: The presence of three distinct, well-resolved signals for the aniline ring protons.

  • Isomer 2 (4-Benzyloxy-3-methylaniline):

    • Aromatic Protons: Expect three signals. The proton at C2 (ortho to -NH₂) will be a doublet. The proton at C5 (ortho to -OCH₂Ph) will be a doublet of doublets. The proton at C6 (meta to both groups) will be a doublet. The relative positions will be influenced by the combined donating effects.

    • Key Differentiator: A more complex splitting pattern compared to Isomer 1 due to different meta/ortho relationships.

  • Isomer 3 (3-Benzyloxy-4-methylaniline):

    • Aromatic Protons: Expect three signals. The proton at C2 (ortho to -NH₂) will show a small splitting. The proton at C5 (ortho to the -CH₃ group) will also be distinct. The proton at C6 will be influenced by both groups.

    • Key Differentiator: The chemical shifts will differ significantly from isomers 1 and 2, as the powerful -OCH₂Ph group is now at the 3-position.

  • Isomer 4 (2-Benzyloxy-4-methylaniline):

    • Aromatic Protons: Expect three signals. The proton at C3 (ortho to -OCH₂Ph) will be a doublet. The proton at C5 (ortho to -CH₃) will be a doublet of doublets. The proton at C6 (para to -OCH₂Ph) will be a doublet.

    • Key Differentiator: The benzyloxy group at the 2-position will exert a strong influence on the adjacent C3 proton.

Table 1: Predicted ¹H NMR Chemical Shifts (Aromatic Region)
Isomer Proton Predicted δ (ppm) Splitting Pattern Key Influence
1: 4-O-Bn, 2-MeH-3~6.7dOrtho to -NH₂, -CH₃
H-5~6.8ddOrtho to -OBn, Meta to -CH₃
H-6~6.6dOrtho to -NH₂, Meta to -OBn
2: 4-O-Bn, 3-MeH-2~6.6dOrtho to -NH₂
H-5~6.7ddOrtho to -OBn, Ortho to -CH₃
H-6~6.5dMeta to -NH₂, Meta to -OBn
3: 3-O-Bn, 4-MeH-2~6.3dOrtho to -NH₂, Ortho to -OBn
H-5~6.9dOrtho to -CH₃
H-6~6.8ddMeta to -NH₂, Ortho to -CH₃
4: 2-O-Bn, 4-MeH-3~6.8dOrtho to -OBn, Meta to -NH₂
H-5~6.6ddOrtho to -CH₃, Meta to -OBn
H-6~6.7dPara to -OBn, Meta to -CH₃
Note: These are estimated values. Actual shifts depend on solvent and concentration.
IR Spectroscopy: Functional Group Confirmation

All four isomers will exhibit similar characteristic IR peaks, confirming their shared functional groups.

  • N-H Stretch: Two distinct bands in the 3450-3250 cm⁻¹ region, characteristic of a primary amine (R-NH₂).[5] One band is for asymmetric stretching and the other for symmetric stretching.[4]

  • C-O Stretch: A strong band for the aryl-alkyl ether linkage, typically found around 1250-1200 cm⁻¹.[5]

  • Aromatic C=C Stretch: Medium to weak bands in the 1620-1450 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane (OOP) bending bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern, but are often complex in polysubstituted rings.

Table 2: Key IR Absorption Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3450 - 3250 (two bands)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (CH₃, CH₂)2960 - 2850
Aromatic C=C Stretch1620 - 1450
N-H Bend (Scissoring)1650 - 1580
C-N Stretch (Aromatic)1335 - 1250
C-O Stretch (Aryl Ether)1275 - 1200

While IR confirms the presence of the correct building blocks, it generally cannot, by itself, distinguish between these positional isomers.

Mass Spectrometry: Unraveling Fragmentation

All isomers will show a molecular ion (M⁺) peak at m/z = 213 . The primary diagnostic tool in EI-MS is the fragmentation pattern.

  • Benzylic Cleavage: The most characteristic fragmentation for all isomers will be the cleavage of the benzylic ether bond. This will produce an intense peak at m/z = 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺). The presence of a dominant m/z 91 peak is strong evidence for the benzyloxy moiety.

  • Loss of the Amino-Methylphenyl Fragment: The other part of the molecule, the radical cation of the corresponding aminomethylphenol, will form the complementary fragment. For example, for Isomer 1, this would be at m/z = 122 ([M - 91]⁺).

  • Subtle Differences: While the primary fragments are the same, the relative intensities of secondary fragments arising from the substituted aniline ring may differ slightly, but these differences are often too minor for unambiguous identification without authentic standards for comparison.

Structure-Spectra Correlation Diagram

Structure_Spectra_Correlation cluster_isomers Isomeric Structures cluster_spectra Key Spectroscopic Signatures Isomer1 Isomer 1 4-OBn, 2-Me NMR ¹H NMR Aromatic Splitting Pattern (Most Diagnostic) Isomer1->NMR Unique 3H pattern MS Mass Spec M⁺ at m/z 213 Fragment at m/z 91 Isomer1->MS IR IR Spec N-H stretch (~3400 cm⁻¹) C-O stretch (~1250 cm⁻¹) Isomer1->IR UV UV-Vis Shift in λ_max (Confirmatory) Isomer1->UV Subtle shifts Isomer2 Isomer 2 4-OBn, 3-Me Isomer2->NMR Different coupling Isomer2->MS Isomer2->IR Isomer2->UV Subtle shifts Isomer3 Isomer 3 3-OBn, 4-Me Isomer3->NMR Distinct shifts Isomer3->MS Isomer3->IR Isomer3->UV Subtle shifts Isomer4 Isomer 4 2-OBn, 4-Me Isomer4->NMR Unique shifts Isomer4->MS Isomer4->IR Isomer4->UV Subtle shifts

Caption: Correlation of isomers with their most telling spectroscopic features.

UV-Visible Spectroscopy: Corroborating Electronic Effects

The benzene ring exhibits characteristic UV absorptions around 204 nm and 256 nm.[8] The presence of auxochromes (substituents with non-bonding electrons) like -NH₂ and -OCH₂Ph causes a bathochromic shift (shift to longer wavelengths, or "red shift") and a hyperchromic effect (increase in absorption intensity).[6]

  • General Trend: All four isomers will show λ_max values significantly higher than benzene due to the two strong electron-donating groups.

  • Isomeric Differences:

    • Isomers with para-disposed donating groups (like Isomer 1 and Isomer 2, which have a para-relationship between -NH₂ and -OCH₂Ph) are expected to have the largest bathochromic shifts. This is because the resonance effect is maximized, extending the conjugated system most effectively.

    • Isomers with meta-disposed groups (like Isomer 3) will likely have a smaller shift, as the groups cannot engage in direct resonance with each other.

    • The exact λ_max will be a complex function of all substituents, but the para-substituted isomers are predicted to absorb at the longest wavelengths.

Table 3: Predicted UV-Vis Absorption Characteristics
Isomer Predicted λ_max Shift
1: 4-O-Bn, 2-MeStrongest bathochromic shift
2: 4-O-Bn, 3-MeStrong bathochromic shift
3: 3-O-Bn, 4-MeModerate bathochromic shift
4: 2-O-Bn, 4-MeStrong bathochromic shift

Conclusion

While IR and Mass Spectrometry are crucial for confirming the molecular formula and the presence of required functional groups, they fall short in unambiguously differentiating the positional isomers of this compound. ¹H NMR spectroscopy stands out as the definitive technique. The chemical shifts and, more importantly, the spin-spin splitting patterns of the aromatic protons provide a unique fingerprint for each isomer, directly reflecting the distinct electronic and spatial arrangement of the substituents. UV-Vis spectroscopy serves as a valuable corroborating technique, with the position of λ_max aligning with the electronic effects predicted from the substitution patterns. By employing this multi-faceted, logical workflow, researchers can confidently establish the precise structure and isomeric purity of their target compounds.

References

  • Wester, R. T., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]

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  • LookChem. (n.d.). 3-(Benzyloxy)-4-methylaniline. Retrieved from LookChem. [Link]

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  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

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  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

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A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-methylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of substituted anilines is a cornerstone for the creation of novel therapeutic agents. Among these, 4-(benzyloxy)-2-methylaniline serves as a crucial building block for a variety of biologically active molecules. Its structural motif, featuring a protected phenol and a substituted aniline, offers a versatile scaffold for further chemical modifications. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. In this guide, we will explore and compare three robust and commonly employed methodologies:

  • Route 1: Williamson Ether Synthesis and Subsequent Nitro Group Reduction. A classic and reliable two-step approach.

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination. A modern and powerful cross-coupling strategy.

  • Route 3: One-Pot Reductive Amination. An efficient and convergent synthesis.

Each route will be evaluated based on its chemical principles, experimental feasibility, and overall efficiency, providing a comprehensive framework for selecting the optimal path for your specific research needs.

Route 1: The Classic Approach - Williamson Ether Synthesis and Nitro Reduction

This well-established, two-step sequence is often the first consideration for chemists due to its predictable nature and the use of readily available starting materials. The strategy involves the initial protection of the phenolic hydroxyl group of 2-methyl-4-nitrophenol via a Williamson ether synthesis, followed by the reduction of the nitro group to the desired aniline.

Mechanism and Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide.[1][2] The choice of a non-nucleophilic base, such as potassium carbonate, is crucial to prevent competing reactions.

The subsequent nitro group reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and cleanliest.[3][4] In this process, the nitro group is reduced in a stepwise manner, first to a nitroso group, then to a hydroxylamine, and finally to the amine, with molecular hydrogen or a hydrogen donor and a metal catalyst like palladium on carbon (Pd/C).[5][6][7]

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-2-methyl-1-nitrobenzene

  • Materials: 2-methyl-4-nitrophenol, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.2 eq).

    • Heat the mixture to 70°C for 1 hour to ensure complete formation of the phenoxide.

    • Cool the reaction mixture to room temperature and add benzyl bromide (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to afford 4-benzyloxy-2-methyl-1-nitrobenzene as a solid.[8]

Step 2: Synthesis of this compound

  • Materials: 4-Benzyloxy-2-methyl-1-nitrobenzene, palladium on carbon (10% Pd/C), ethanol, hydrogen gas or hydrazine hydrate.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 4-benzyloxy-2-methyl-1-nitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

    • Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr shaker).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.[9][10]

Visualization of Route 1

Route 1: Williamson Ether Synthesis and Nitro Reduction start 2-Methyl-4-nitrophenol intermediate 4-Benzyloxy-2-methyl-1-nitrobenzene start->intermediate Williamson Ether Synthesis (Benzyl bromide, K₂CO₃, DMF) product This compound intermediate->product Nitro Group Reduction (H₂, Pd/C, Ethanol)

Caption: A two-step synthesis of this compound.

Route 2: The Modern Approach - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This methodology offers a more convergent approach compared to the classical multi-step synthesis. For the synthesis of this compound, two plausible disconnections can be envisioned: the coupling of 4-bromo-2-methylaniline with benzyl alcohol or the coupling of a benzyloxy-substituted aryl halide with an ammonia surrogate.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination.[13][14][15] A Pd(0) catalyst first undergoes oxidative addition into the aryl halide bond. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired aniline and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[16][17]

Experimental Protocol (Hypothetical)
  • Materials: 4-Bromo-2-methylaniline, benzyl alcohol, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos or SPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.5-2.0 eq).

    • Add 4-bromo-2-methylaniline (1.0 eq) and benzyl alcohol (1.2 eq).

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by GC-MS or LC-MS.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Route 2

Route 2: Buchwald-Hartwig Amination reactants 4-Bromo-2-methylaniline + Benzyl Alcohol product This compound reactants->product Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base)

Caption: A convergent synthesis via palladium-catalyzed C-N bond formation.

Route 3: The Efficient Approach - One-Pot Reductive Amination

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[18][19] This route involves the in-situ formation of an imine from 4-(benzyloxy)-2-methylbenzaldehyde and an ammonia source, which is then immediately reduced to the target aniline.

Mechanism and Rationale

The reaction proceeds through the initial formation of a hemiaminal intermediate upon the addition of ammonia to the aldehyde. This is followed by the acid-catalyzed dehydration to form an imine or an iminium ion. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, present in the reaction mixture then selectively reduces the C=N double bond to afford the amine.[20][21][22] The choice of a mild reducing agent is key to avoid the reduction of the starting aldehyde.

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)-2-methylbenzaldehyde

  • Materials: 2-Methyl-4-hydroxybenzaldehyde, benzyl bromide, potassium carbonate, ethanol.

  • Procedure:

    • Dissolve 2-methyl-4-hydroxybenzaldehyde (1.0 eq) in ethanol.

    • Add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).

    • Reflux the mixture for 12-16 hours.[23]

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Purify the residue by column chromatography or recrystallization to obtain 4-(benzyloxy)-2-methylbenzaldehyde.[24][25]

Step 2: One-Pot Reductive Amination

  • Materials: 4-(Benzyloxy)-2-methylbenzaldehyde, an ammonia source (e.g., ammonium acetate or aqueous ammonia), sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol, and a weak acid catalyst (e.g., acetic acid).

  • Procedure:

    • Dissolve 4-(benzyloxy)-2-methylbenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol.

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 30°C.

    • Stir the reaction for an additional 12-24 hours at room temperature.[26][27]

    • Quench the reaction by carefully adding dilute HCl.

    • Basify the mixture with aqueous NaOH and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Visualization of Route 3

Route 3: Reductive Amination start 2-Methyl-4-hydroxybenzaldehyde aldehyde 4-(Benzyloxy)-2-methylbenzaldehyde start->aldehyde Williamson Ether Synthesis product This compound aldehyde->product Reductive Amination (NH₄OAc, NaBH₃CN)

Caption: An efficient one-pot synthesis of the target aniline.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Williamson Ether Synthesis & Nitro ReductionRoute 2: Buchwald-Hartwig AminationRoute 3: Reductive Amination
Number of Steps Two distinct stepsOne-pot (potentially)Two steps (including aldehyde synthesis)
Starting Materials Readily available and inexpensiveMore specialized (e.g., aryl halides, phosphine ligands)Readily available aldehydes and amines
Reagents & Catalysts Common lab reagents, Pd/C catalystExpensive palladium catalysts and ligandsMild reducing agents, no precious metals
Reaction Conditions Generally mild to moderateCan require elevated temperatures and inert atmosphereGenerally mild, room temperature
Typical Yield Good to excellent overall yieldCan be high, but sensitive to catalyst and ligand choiceGood to excellent yield
Scalability Readily scalable, well-understood processesCan be challenging to scale due to catalyst cost and sensitivityGenerally scalable and robust
Atom Economy Lower due to the two-step naturePotentially higher in a convergent synthesisGood, especially in the one-pot amination step
Safety Considerations Use of flammable hydrogen gas or toxic hydrazineAir- and moisture-sensitive reagentsUse of toxic cyanoborohydride (can be replaced with less toxic alternatives)

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research project, including scale, budget, and available expertise.

  • Route 1 (Williamson Ether Synthesis and Nitro Reduction) is a highly reliable and cost-effective method, particularly for large-scale synthesis where the cost of reagents is a primary concern. Its two-step nature, however, reduces the overall efficiency.

  • Route 2 (Buchwald-Hartwig Amination) offers a modern and elegant solution, with the potential for a highly convergent synthesis. This route is particularly advantageous for medicinal chemistry applications where rapid access to analogues is desired. However, the cost and sensitivity of the palladium catalyst system may be a limiting factor.

  • Route 3 (Reductive Amination) provides a balance of efficiency and practicality. The one-pot nature of the key transformation makes it an attractive option for both small- and large-scale preparations. The synthesis of the starting aldehyde is an additional step to consider.

Ultimately, the selection of the most appropriate synthetic strategy requires a careful evaluation of these factors. This guide provides the necessary foundational knowledge and experimental insights to make an informed decision, empowering researchers to efficiently access the valuable synthetic intermediate, this compound.

References

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A Definitive Guide to the Structural Validation of 4-(Benzyloxy)-2-methylaniline using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent work. The slightest ambiguity in connectivity or substitution patterns can invalidate biological data and derail a research program. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 4-(Benzyloxy)-2-methylaniline, a compound featuring multiple key structural questions that 1D NMR alone cannot resolve.

The core challenge with this compound lies in its isomeric possibilities. While 1D ¹H and ¹³C NMR can confirm the presence of the constituent parts—a disubstituted aniline ring, a monosubstituted benzyl ring, a methyl group, and a methylene bridge—they cannot, with absolute certainty, establish the precise connectivity. Key questions remain:

  • Is the methyl group ortho or meta to the amine?

  • Is the benzyloxy group para or meta to the amine?

  • How can we unequivocally assign the signals from two distinct aromatic rings that may have overlapping chemical shifts?

This guide moves beyond a simple recitation of methods to present a logical, self-validating workflow that leverages a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to systematically and irrefutably assemble the molecular puzzle.

The Strategic Application of 2D NMR: A Three-Pillar Approach

G cluster_0 The Structural Puzzle cluster_1 2D NMR Toolkit cluster_2 Validation mol This compound (Proposed Structure) cosy ¹H-¹H COSY (Identify Proton Spin Systems) mol->cosy Which protons are coupled? hsqc ¹H-¹³C HSQC (Assign Protonated Carbons) cosy->hsqc Provides assigned proton groups validated Unambiguous Structural Confirmation cosy->validated Synthesize all correlations hmbc ¹H-¹³C HMBC (Map the Molecular Skeleton) hsqc->hmbc Provides assigned C-H pairs hsqc->validated Synthesize all correlations hmbc->validated Synthesize all correlations

Caption: Overall workflow for structural validation.

Pillar 1: ¹H-¹H COSY – Mapping the Proton Neighborhoods

Causality: The first step is to establish proton-proton connectivity. The Correlation Spectroscopy (COSY) experiment identifies protons that are scalar-coupled, typically through two or three bonds.[4][5] For this compound, this is critical for separating the signals of the two aromatic rings into distinct spin systems.

Expected Correlations:

  • Aniline Ring System: We expect to see correlations between the three adjacent protons on the substituted aniline ring.

  • Benzyl Ring System: We expect correlations between the ortho, meta, and para protons of the monosubstituted benzyl ring.

  • No Correlation Between Rings: Crucially, no cross-peaks should be observed between the aniline ring protons and the benzyl ring protons, confirming they are isolated spin systems.

Caption: Expected ¹H-¹H COSY correlations.

Experimental Protocol: COSY-90

A standard COSY-90 experiment provides robust cross-peaks for identifying J-coupled protons.[6][7]

  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • 1D ¹H Acquisition: Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).

  • Pulse Program: Select a gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Key Parameters:

    • ns (Number of Scans): 2 to 4

    • ds (Dummy Scans): 16

    • td (Time Domain points in F2): 2048

    • ni (Number of Increments in F1): 256 to 512

    • d1 (Relaxation Delay): 1.5 - 2.0 s

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier Transform. Symmetrize the spectrum to reduce artifacts.

Pillar 2: ¹H-¹³C HSQC – The Direct Connection Map

Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most sensitive method for revealing one-bond correlations between protons and the carbons they are directly attached to.[8][9][10] This allows for the unambiguous assignment of all protonated carbons (CH, CH₂, and CH₃ groups). An edited HSQC can further differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).[8]

Expected Correlations: This experiment acts as a bridge between the ¹H and ¹³C spectra. Every proton signal (except the exchangeable N-H proton) will show a single cross-peak to its corresponding carbon signal.

Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations
PositionGroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)HSQC Correlation
N-HNH~3.6 (broad)-None
C-CH₃CH₃~2.1~17Yes
Ar-CH₂-OCH₂~5.0~70Yes
3CH~6.7~115Yes
5CH~6.8~116Yes
6CH~6.6~112Yes
Benzyl oCH~7.4~128Yes
Benzyl mCH~7.35~129Yes
Benzyl pCH~7.3~128Yes
1C-~128No (Quaternary)
2C-~145No (Quaternary)
4C-~152No (Quaternary)
Benzyl ipsoC-~137No (Quaternary)

Note: Predicted shifts are estimates based on similar structures and may vary with solvent and concentration.

Experimental Protocol: Edited HSQC
  • Setup: Use the same sample. The ¹H spectral width from the COSY setup is used for the F2 dimension. A ¹³C spectrum is not strictly required beforehand, but a predicted range (e.g., 0-160 ppm) is needed for the F1 dimension.

  • Pulse Program: Select a sensitivity-enhanced, edited HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp on Bruker systems).

  • Key Parameters:

    • ns (Number of Scans): 2 to 8

    • ni (Number of Increments in F1): 256

    • d1 (Relaxation Delay): 1.5 s

    • J¹CH (Coupling Constant): Set to an average value of 145 Hz for polarization transfer.

  • Processing: Apply a squared sine-bell (QSINE) window function in both dimensions followed by a 2D Fourier Transform.

Pillar 3: ¹H-¹³C HMBC – Forging the Molecular Skeleton

Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of structural validation. It detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[8] This is the experiment that connects the isolated spin systems identified by COSY and the C-H pairs from HSQC into a complete, unambiguous molecular structure.

Expected Key Correlations to Validate this compound:

  • Benzylic CH₂ to Aniline Ring: The protons of the benzylic methylene (-CH₂-O-) should show a correlation to the oxygen-bearing carbon of the aniline ring (C4 ). This is the definitive link confirming the ether bond and its position.

  • Methyl Protons to Aniline Ring: The protons of the methyl group (-CH₃) should show correlations to the carbon it is attached to (C2 ) and the adjacent carbons (C1 and C3 ). This unequivocally establishes its ortho position relative to the amine at C1.

  • Aniline Protons to Other Carbons: Protons H5 and H6 should show correlations to C4, confirming the para substitution of the benzyloxy group.

Caption: Key HMBC correlations confirming connectivity.

Experimental Protocol: HMBC
  • Setup: Use the same sample and spectral widths as the HSQC experiment.

  • Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Key Parameters:

    • ns (Number of Scans): 4 to 16 (requires more scans than HSQC).

    • ni (Number of Increments in F1): 512

    • d1 (Relaxation Delay): 1.5 - 2.0 s

    • Long-Range Coupling Delay: The delay for evolution of long-range couplings is optimized for a JⁿCH of ~8 Hz. This is a crucial parameter for detecting 2- and 3-bond correlations.[11]

  • Processing: Typically processed in magnitude mode. Apply a sine-bell window function before the 2D Fourier Transform.

Synthesis and Comparison: The Final Verdict

By overlaying the data from these three experiments, a complete and self-consistent picture emerges:

  • COSY isolates the two aromatic rings as separate proton systems.

  • HSQC links each proton to its directly attached carbon, providing assigned C-H units.

  • HMBC provides the final, critical connections. The correlation from the benzylic CH₂ protons to C4 irrefutably places the benzyloxy group at the para-position. The correlations from the methyl protons to C1, C2, and C3 definitively place the methyl group at the ortho-position.

This multi-faceted approach leaves no room for structural ambiguity. While other techniques like X-ray crystallography provide definitive solid-state structures, they require a suitable single crystal, which is often a significant hurdle. Mass spectrometry can confirm the molecular weight and suggest fragmentation patterns but cannot distinguish between isomers like the one studied here. The solution-state 2D NMR workflow described is therefore the most powerful and accessible method for the routine and definitive validation of such molecules in a typical research environment.

References

Sources

A Comparative Guide to Benzylating Agents for the Synthesis of 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Benzyloxy)-2-methylaniline is a valuable intermediate in the synthesis of various high-value molecules, including pharmaceuticals and materials.[1][2] Its synthesis typically involves the O-benzylation of a phenolic precursor, most commonly 4-amino-3-methylphenol or a protected/precursor equivalent like 2-methyl-4-nitrophenol. The choice of benzylating agent is a critical decision that dictates reaction efficiency, selectivity, scalability, and safety. While benzyl halides are the conventional workhorses for this transformation, a range of alternative reagents have emerged, offering distinct advantages for specific applications, particularly when dealing with sensitive substrates or when aiming to minimize side reactions and hazardous waste.

This guide provides an in-depth comparison of common and alternative benzylating agents for the synthesis of this compound. We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide validated protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific needs.

The Synthetic Challenge: O- vs. N-Alkylation

The primary challenge in benzylating an aminophenol is achieving selective O-alkylation over N-alkylation. The phenolic hydroxyl group is more acidic than the aniline nitrogen, allowing for selective deprotonation under carefully controlled basic conditions to form the more nucleophilic phenoxide. However, strong bases or highly reactive benzylating agents can lead to competing N-benzylation or even di-benzylation. Therefore, the choice of base, solvent, and benzylating agent is a delicate balance to maximize the yield of the desired O-benzylated product. A common strategy involves benzylating a nitrophenol precursor, where the electron-withdrawing nitro group enhances the acidity of the phenol and the amine is not yet present, followed by reduction of the nitro group.[3]

Comparative Analysis of Benzylating Agents

The selection of a benzylating agent is a trade-off between reactivity, cost, safety, and the specific demands of the substrate. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide (or sulfonate), is the most common pathway.[4]

The Conventional Choice: Benzyl Halides (BnCl, BnBr)

Benzyl chloride (BnCl) and benzyl bromide (BnBr) are the most frequently used agents for benzylation due to their high reactivity and commercial availability.[5] The reaction proceeds via a classical Williamson ether synthesis mechanism.

  • Mechanism of Action: The reaction is a nucleophilic substitution (SN2) where a phenoxide ion, generated by a base, attacks the benzylic carbon, displacing the halide leaving group.[4]

  • Reactivity: Benzyl bromide is generally more reactive than benzyl chloride because bromide is a better leaving group than chloride.[6] This can lead to faster reaction times or the ability to use milder conditions.

  • Common Conditions: Typically performed with a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).[7][8] For less reactive substrates or to increase reaction rates, a stronger base like sodium hydride (NaH) in THF or DMF may be employed.[9][10]

  • Advantages:

    • High reactivity and reliability.

    • Widely available and relatively inexpensive.

  • Disadvantages:

    • Safety: Both are potent lachrymators (tear-inducing) and irritants.[5][11] Benzyl chloride is also a suspected carcinogen.[11]

    • Side Reactions: Can lead to C-alkylation, especially with electron-rich phenols.[12]

    • Waste: Generates halide salt waste.

Williamson_Ether_Synthesis ArOH Phenol (4-hydroxy-2-methylaniline precursor) Base Base (e.g., K₂CO₃, NaH) ArO- Phenoxide Ion (Nucleophile) ArOH->ArO- + Base BnX Benzyl Halide (Bn-X, X=Cl, Br) ArOBn Benzyl Ether (this compound precursor) ArO-->ArOBn + Bn-X X- Halide Ion

Caption: General mechanism for Williamson Ether Synthesis.

The Selectivity-Enhanced Alternative: Benzyl Tosylate (BnOTs)

Benzyl p-toluenesulfonate, or benzyl tosylate, serves as an excellent alternative to benzyl halides, particularly when C-alkylation is a competing side reaction.[12]

  • Mechanism of Action: The mechanism is identical to the Williamson ether synthesis, but with tosylate (⁻OTs) as the leaving group.

  • Preparation: Typically prepared fresh by reacting benzyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[13]

  • Reactivity: Benzyl tosylate is a highly reactive alkylating agent due to the excellent leaving group ability of the tosylate anion.

  • Common Conditions: Similar to benzyl halides, using bases like K₂CO₃ in acetone or DMF.[12][13]

  • Advantages:

    • Significantly reduces or eliminates C-alkylation side reactions observed with benzyl halides in electron-rich systems.[12]

    • Useful when high selectivity for O-alkylation is paramount.

  • Disadvantages:

    • Not as commercially available as halides and often requires fresh preparation.

    • Can be unstable upon storage.[13]

The Mild Condition Alternative: Benzyl Mesylate (BnOMs)

Similar to benzyl tosylate, benzyl mesylate offers a reactive alternative with a good leaving group (mesylate, ⁻OMs). Recent studies have shown its utility under nearly neutral conditions, expanding its applicability to base-sensitive substrates.

  • Mechanism of Action: Can proceed via a standard SN2 pathway. However, it can also be activated by Lewis acids, allowing for benzylation under milder, non-basic conditions.[14]

  • Common Conditions: Can be used with standard bases. Alternatively, catalytic amounts of activators like lithium tetrakis(pentafluorophenyl)borate [LiB(C₆F₅)₄] can promote benzylation of alcohols under almost neutral conditions, which is ideal for substrates with alkali-labile functional groups.[14]

  • Advantages:

    • Enables benzylation of base-sensitive substrates when used with a Lewis acid catalyst.[14]

    • High reactivity.

  • Disadvantages:

    • Requires synthesis from benzyl alcohol and methanesulfonyl chloride.

    • The catalyst system adds cost and complexity.

The Acid-Tolerant Alternative: Benzyl Trichloroacetimidate (BTCA)

For substrates that are unstable under the basic conditions of the Williamson ether synthesis, benzyl trichloroacetimidate provides a powerful solution by enabling benzylation under acidic conditions.[10]

  • Mechanism of Action: The reaction is catalyzed by a strong acid (e.g., trifluoromethanesulfonic acid, TfOH). The imidate nitrogen is protonated, making the benzyl group highly electrophilic and activating it for nucleophilic attack by the phenol's hydroxyl group.

  • Common Conditions: A catalytic amount of a strong acid (TfOH, TMSOTf) in an aprotic solvent like dichloromethane (DCM) or acetonitrile at low temperatures.[10][15]

  • Advantages:

    • Avoids the use of strong bases, preserving base-sensitive functional groups.

    • The only major byproduct is trichloroacetamide, which is often easily removed.

  • Disadvantages:

    • The reagent must be prepared from benzyl alcohol and trichloroacetonitrile.

    • Not suitable for acid-labile substrates.

BTCA_Mechanism BTCA Benzyl Trichloroacetimidate (BnO-C(=NH)CCl₃) H+ Acid Catalyst (e.g., TfOH) Activated Protonated Intermediate [BnO-C(=N⁺H₂)CCl₃] BTCA->Activated + H⁺ ArOH Phenol (Ar-OH) ArOBn Benzyl Ether (Ar-O-Bn) Activated->ArOBn + Ar-OH Byproduct Trichloroacetamide Workflow_Decision start Start: Synthesize this compound substrate_check Is the substrate base-sensitive? start->substrate_check cost_check Is cost/simplicity the primary concern? substrate_check->cost_check No use_btca Use Benzyl Trichloroacetimidate (BTCA) with acid catalyst substrate_check->use_btca Yes selectivity_check Is C-alkylation a major concern? cost_check->selectivity_check No use_halide Use Benzyl Bromide or Chloride with K₂CO₃ or NaH cost_check->use_halide Yes selectivity_check->use_halide No use_tosylate Use Benzyl Tosylate with K₂CO₃ selectivity_check->use_tosylate Yes optimize_ptc Consider Phase-Transfer Catalysis (PTC) to improve rate/yield use_halide->optimize_ptc

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activity of 4-(benzyloxy)-2-methylaniline against a panel of structurally related aniline compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the critical structure-activity relationships (SAR) that govern the efficacy and safety profiles of this chemical class. We will explore key biological parameters, including cytotoxicity and metabolic stability, providing detailed experimental protocols and the scientific rationale behind them.

Introduction: The Significance of Aniline Scaffolds in Drug Discovery

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Their versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution on the aromatic ring and the amino group. The subject of our focus, this compound, is an interesting analogue that incorporates a bulky, lipophilic benzyloxy group and a methyl substituent. This unique combination suggests it may act as a mimic of the amino acid tyrosine's side chain, potentially enabling it to interact with proteins that recognize this motif.[1]

To understand the specific contributions of its structural features, we will compare this compound against the following compounds:

  • Aniline: The parent compound, serving as our baseline.

  • 2-Methylaniline (o-Toluidine): To assess the effect of the ortho-methyl group.

  • 4-Benzyloxyaniline: To isolate the impact of the para-benzyloxy group without the methyl substituent.

  • 4-Chloroaniline: To contrast the electron-donating benzyloxy group with an electron-withdrawing halogen, a common substituent in drug candidates.[2]

This comparative approach is crucial for elucidating the SAR, which dictates how subtle molecular changes can profoundly impact biological outcomes.[3]

Comparative Cytotoxicity: A Measure of Cellular Perturbation

Cytotoxicity is a critical initial checkpoint in assessing a compound's therapeutic potential and toxicological risk. It measures the degree to which an agent is toxic to cells. The structure, including the nature and position of substituents on the aniline ring, significantly influences cytotoxic potential.[2] Generally, the presence of electron-withdrawing groups, such as nitro or chloro groups, tends to increase the cytotoxic effects of anilines.[2][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human hepatocellular carcinoma cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Rationale: HepG2 cells are derived from the liver, the primary site of aniline metabolism, making them a highly relevant model.

  • Compound Treatment: Prepare serial dilutions of the test anilines (and a vehicle control, e.g., 0.1% DMSO) in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Causality: Only viable cells with active mitochondrial reductases can convert MTT to formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed 1. Seed HepG2 Cells (1x10⁴ cells/well) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 prepare_cpd 3. Prepare Serial Dilutions of Aniline Compounds treat 4. Treat Cells with Compounds prepare_cpd->treat incubate2 5. Incubate 48h treat->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 8. Solubilize Formazan incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read calculate 10. Calculate IC₅₀ Values read->calculate

Caption: Experimental workflow for determining aniline cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical IC₅₀ values, providing a basis for SAR discussion.

CompoundStructureKey FeaturesHypothetical IC₅₀ (µM) on HepG2 Cells
AnilineC₆H₅NH₂Parent Molecule1900
2-MethylanilineCH₃C₆H₄NH₂ortho-Methyl Group1500
4-ChloroanilineClC₆H₄NH₂para-Chloro (EWG)110
4-BenzyloxyanilineC₆H₅CH₂OC₆H₄NH₂para-Benzyloxy Group350
This compound CH₃(C₆H₅CH₂O)C₆H₃NH₂ Combined Groups 280

Structure-Activity Relationship Insights:

  • Aniline serves as the low-potency benchmark.

  • 2-Methylaniline shows slightly increased cytotoxicity, potentially due to altered lipophilicity or metabolic profile.

  • 4-Chloroaniline demonstrates significantly higher cytotoxicity, consistent with the principle that electron-withdrawing groups (EWGs) enhance the toxicity of anilines.[2]

  • 4-Benzyloxyaniline is considerably more cytotoxic than aniline, likely due to its increased lipophilicity, which facilitates cell membrane penetration.

  • This compound exhibits potent cytotoxicity, similar to 4-benzyloxyaniline. The ortho-methyl group appears to slightly modulate the activity of the benzyloxy-substituted parent, possibly through steric effects on target binding or metabolic pathways.

Metabolic Stability: Predicting a Compound's Fate In Vivo

The metabolism of a xenobiotic is a primary determinant of its pharmacokinetic profile and duration of action. For anilines, metabolism is largely mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] Key metabolic pathways include N-oxidation, ring hydroxylation, and N-dealkylation (in this case, N-debenzylation).[7][8] These processes can lead to the formation of reactive metabolites capable of binding to macromolecules, a common mechanism of aniline-induced toxicity.[5]

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay quantifies the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes, which are vesicle-like artifacts rich in CYP enzymes.

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat or human) and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the test compound (at a final concentration of 1 µM) to the mixture. Split the mixture into two aliquots: one for the "zero" time point and one for the main reaction.

  • Start Metabolism: To the main reaction aliquot, add a pre-warmed NADPH-regenerating solution to initiate the metabolic process. Rationale: CYP enzymes require NADPH as a cofactor for their catalytic activity. For the "zero" time point aliquot, add a "stop" solution (e.g., cold acetonitrile) immediately.

  • Time-Course Incubation: Incubate the main reaction mixture at 37°C. At various time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot and add it to a stop solution.

  • Sample Processing: Centrifuge all samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the intrinsic clearance and the metabolic half-life (T½).

Metabolic Activation and Toxicity Pathway

Metabolic_Pathway Aniline Substituted Aniline P450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) Aniline->P450 N-Hydroxylation N_Hydroxy N-Hydroxyarylamine (Reactive Metabolite) P450->N_Hydroxy Acetylation O-Acetylation (NAT) or O-Sulfonation (SULT) N_Hydroxy->Acetylation Nitrenium Arylnitrenium Ion (Electrophilic Intermediate) DNA DNA Nitrenium->DNA Covalent Binding Acetylation->Nitrenium Adducts DNA Adducts DNA->Adducts Toxicity Genotoxicity & Carcinogenesis Adducts->Toxicity

Caption: Metabolic activation of substituted anilines leading to potential DNA adduct formation and toxicity.[5]

Comparative Metabolic Stability Data (Hypothetical)
CompoundKey FeaturesHypothetical T½ in Human Liver Microsomes (min)Predicted Metabolic Fate
AnilineUnsubstituted45Ring hydroxylation, N-acetylation
2-Methylanilineortho-Methyl30Ring and methyl hydroxylation
4-Chloroanilinepara-Chloro> 60More resistant to oxidation
4-BenzyloxyanilineBulky para-Group25O-debenzylation, ring hydroxylation
This compound Bulky Groups 35 O-debenzylation, methyl hydroxylation

Structure-Activity Relationship Insights:

  • The benzyloxy group provides a clear site for metabolism via O-debenzylation, leading to a shorter half-life for 4-benzyloxyaniline compared to aniline.

  • The ortho-methyl group on 2-methylaniline also presents a site for oxidative metabolism, resulting in rapid clearance.

  • For This compound , the presence of both the methyl and benzyloxy groups offers multiple metabolic handles. Its stability is intermediate, suggesting that the ortho-methyl group may sterically hinder the CYP enzymes' access to the benzyloxy group to some extent, slowing metabolism compared to 4-benzyloxyaniline alone.

  • 4-Chloroaniline is more metabolically stable, as the electron-withdrawing nature of chlorine deactivates the aromatic ring towards oxidative metabolism.

Conclusion and Future Directions

This comparative analysis demonstrates the profound impact of substitution on the biological profile of anilines. The introduction of a benzyloxy group, as seen in this compound, significantly increases cytotoxicity compared to the parent aniline, likely by enhancing lipophilicity. This group also introduces a soft spot for metabolism via O-debenzylation. The additional ortho-methyl group further modulates these properties, influencing both cytotoxicity and metabolic stability through a combination of electronic and steric effects.

The data underscores a classic trade-off in drug design: features that enhance potency (like lipophilicity) can also introduce metabolic liabilities. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics. Future work should focus on experimental validation of these findings, exploring a wider range of cell lines, and elucidating the specific metabolic pathways and downstream mechanisms of toxicity for this compound.

References

  • A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines. BenchChem.
  • Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil.
  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. Xenobiotica.
  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C - PubMed. PubMed.
  • Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed. PubMed.
  • This compound | 4792-60-3 | FB170004. Biosynth.
  • A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide. BenchChem.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
  • Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed. PubMed.

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A Comparative Guide to Structure-Activity Relationships of 4-(Benzyloxy)-2-methylaniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the identification of privileged scaffolds that can be systematically modified to optimize therapeutic efficacy is a cornerstone of medicinal chemistry. The 4-(benzyloxy)-2-methylaniline core has emerged as a significant pharmacophore, frequently incorporated into kinase inhibitors and other targeted anticancer agents. Its diaryl ether-like structure provides a versatile framework for establishing critical interactions with biological targets, while offering numerous avenues for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore the causal relationships behind experimental design choices in the synthesis and biological evaluation of these compounds, grounded in authoritative research and presented with the scientific integrity expected by researchers, scientists, and drug development professionals.

The 4-Anilino Heterocycle: A Privileged Scaffold in Kinase Inhibition

The broader class of 4-anilinoquinolines and 4-anilinoquinazolines has been extensively validated as a source of potent kinase inhibitors.[1] These scaffolds act as ATP-competitive inhibitors by occupying the adenine binding pocket of protein kinases. The aniline moiety typically extends into a more solvent-exposed region, providing a vector for modifications that can enhance affinity and selectivity for the target kinase. The strategic incorporation of a benzyloxy group on the aniline ring has proven to be a particularly fruitful approach for improving the anticancer activity of these compounds.[2]

Core Structure and Rationale for Modification

The this compound scaffold can be systematically dissected for SAR studies. The key points of modification include:

  • The Benzyloxy Ring (Ring A): Substituents on this ring can modulate electronic properties, steric bulk, and hydrogen bonding potential, influencing interactions with the target protein.

  • The Methylene Linker: While less commonly modified, the flexibility and length of this linker can be altered.

  • The Aniline Ring (Ring B): The methyl group at the 2-position influences the conformation of the molecule. The amino group is the key attachment point to a larger heterocyclic scaffold in many kinase inhibitors.

The following sections will delve into a comparative analysis of derivatives where these positions have been modified, supported by experimental data from published studies.

Comparative Analysis of 4-(Benzyloxy)aniline Derivatives in Anticancer Activity

A notable example of the application of the 4-(benzyloxy)aniline scaffold is in the development of 4-anilinoquinolinylchalcone derivatives as potent anticancer agents.[3][4] A systematic study of these compounds provides valuable SAR insights that can be extrapolated to other derivatives of the core scaffold.

Impact of Substituents on the Benzyloxy Ring

The electronic nature of substituents on the benzyloxy ring has a significant impact on the cytotoxic activity of these compounds. The following table summarizes the IC50 values of a series of 4-anilinoquinolinylchalcone derivatives against the Huh-7 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.[3][4]

Compound IDR2 (Substitution on Benzyloxy Ring)Huh-7 IC50 (µM)MDA-MB-231 IC50 (µM)
4a H1.470.11
4d 3-Cl0.690.18
4f 3-OMe1.411.94

From this data, a clear SAR can be established:

  • Electron-withdrawing groups are favorable: The presence of a 3-chloro substituent (compound 4d ) on the benzyloxy ring enhances the cytotoxic activity against the Huh-7 cell line compared to the unsubstituted analog (4a ).[4]

  • Electron-donating groups can be detrimental: The introduction of a 3-methoxy group (compound 4f ) leads to a decrease in activity against the MDA-MB-231 cell line compared to the unsubstituted analog.[4]

This suggests that modulating the electronic properties of the benzyloxy ring is a key strategy for optimizing the anticancer potency of this class of compounds.

Mechanism of Action: Beyond Simple Cytotoxicity

Further investigation into the mechanism of action of the lead compound 4a revealed that its anticancer effects are mediated through the induction of apoptosis and the depletion of cellular ATP.[3] This dual mechanism is a desirable characteristic for an anticancer agent, as it can overcome resistance mechanisms that may arise from targeting a single pathway.

The induction of apoptosis was confirmed by flow cytometry analysis, which showed an increase in the population of apoptotic cells after treatment with compound 4a .[3] The depletion of ATP suggests that these compounds may interfere with mitochondrial function or other energy-producing pathways within the cancer cells.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 4-Anilinoquinoline Derivatives

A common synthetic route to 4-anilinoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline with the desired this compound. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[5]

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • This compound derivative (1.2 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-chloroquinoline derivative (e.g., 0.5 mmol, 1.0 eq).

  • Add the this compound derivative (0.6 mmol, 1.2 eq).

  • Add a 1:1 mixture of THF and water (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-anilinoquinoline product.[5]

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Huh-7, MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathways and Future Directions

The this compound scaffold has been incorporated into inhibitors targeting various signaling pathways crucial for cancer cell survival and proliferation. These include the STAT3 signaling pathway and receptor tyrosine kinases such as EGFR and VEGFR.[6]

The development of dual inhibitors that can simultaneously target multiple pathways is a promising strategy to overcome drug resistance. The this compound core, with its synthetic tractability and favorable biological profile, represents a valuable starting point for the design of such multi-targeted agents.

Future research in this area should focus on:

  • Systematic SAR studies of simpler this compound derivatives to de-convolute the structural requirements for potent and selective inhibition of specific kinases.

  • Exploration of a wider range of substituents on both the benzyloxy and aniline rings to expand the chemical space and identify novel compounds with improved drug-like properties.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation of the most promising candidates in relevant animal models of cancer to assess their therapeutic potential.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_of_4_benzyloxy_2_methylaniline cluster_scaffold This compound Scaffold cluster_activity Biological Activity Scaffold Core Scaffold RingA Benzyloxy Ring (Ring A) Scaffold->RingA Modification Site Linker Methylene Linker Scaffold->Linker Modification Site RingB 2-Methylaniline Ring (Ring B) Scaffold->RingB Modification Site Potency Potency (IC50) RingA->Potency Substituent Effects Selectivity Selectivity RingB->Selectivity Conformational Effects Activity Anticancer Activity Activity->Potency Activity->Selectivity Mechanism Mechanism of Action Activity->Mechanism

Caption: SAR workflow for this compound derivatives.

Experimental_Workflow start Design of Derivatives synthesis Chemical Synthesis (e.g., Microwave-assisted) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro cell_viability Cell Viability Assays (MTT) in_vitro->cell_viability kinase_assay Kinase Inhibition Assays in_vitro->kinase_assay moa Mechanism of Action Studies (Apoptosis, ATP levels) in_vitro->moa sar Structure-Activity Relationship (SAR) Analysis cell_viability->sar kinase_assay->sar moa->sar

Caption: General experimental workflow for SAR studies.

References

  • Lin, Y.-C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]

  • Chen, Y.-F., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]

  • Hsieh, P.-W., et al. (2024). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. Chemical Biology & Drug Design, 103(5), e14509. [Link]

  • Hsieh, P.-W., et al. (2025). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. ResearchGate. [Link]

  • Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558. [Link]

  • Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. ResearchGate. [Link]

  • Lin, Y.-C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link]

  • Lin, Y.-C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PubMed Central. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Zhang, H., et al. (2017). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Mini-Reviews in Medicinal Chemistry, 17(11), 994-1004. [Link]

  • Li, X., et al. (2022). 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer. PubMed Central. [Link]

  • Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(22), 10136-10153. [Link]

  • Seve, M., et al. (2010). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Methods in Molecular Biology, 665, 149-161. [Link]

  • Zhang, X., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 110, 217-227. [Link]

Sources

A Senior Application Scientist's Guide to Elucidating the Reaction Mechanism of 4-(Benzyloxy)-2-methylaniline Synthesis using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricacies of synthetic reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel therapeutics. 4-(Benzyloxy)-2-methylaniline is a key structural motif in various pharmacologically active compounds, and its synthesis presents a classic case of regioselectivity that is ideally suited for exploration by computational chemistry.

This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches to elucidate the reaction mechanism for the synthesis of this compound. Moving beyond a mere recitation of protocols, this document delves into the causal relationships behind experimental and computational choices, offering a self-validating framework for robust scientific inquiry.

The Synthetic Challenge: Regioselectivity in the Alkylation of 4-Amino-3-methylphenol

The synthesis of this compound typically proceeds through the reaction of 4-amino-3-methylphenol with a benzylating agent, such as benzyl bromide, in the presence of a base. This reaction is a variation of the well-established Williamson ether synthesis.[1][2] However, the starting material, 4-amino-3-methylphenol, is an ambident nucleophile, possessing two potentially reactive sites: the hydroxyl group (O-alkylation) and the amino group (N-alkylation).

The preferential formation of the desired O-alkylated product, this compound, over the N-alkylated isomer, N-benzyl-4-amino-3-methylphenol, is the critical challenge. While nitrogen is generally more nucleophilic than oxygen, the selectivity can be influenced by various factors, including the choice of base, solvent, and the nature of the electrophile.[3][4]

This guide will explore how DFT calculations can be employed to predict and rationalize this regioselectivity by comparing the activation energy barriers for the competing O-alkylation and N-alkylation pathways.

Visualizing the Competing Reaction Pathways

The reaction begins with the deprotonation of 4-amino-3-methylphenol by a base, generating an ambident anion. This anion can then attack the benzyl bromide in an SN2 fashion via either the oxygen or the nitrogen atom.

Reaction_Pathways cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Start 4-Amino-3-methylphenol + Benzyl Bromide + Base Intermediate Ambident Phenoxide-Anilide Anion Start->Intermediate Deprotonation TS_O Transition State (O-Alkylation) Intermediate->TS_O O-Attack TS_N Transition State (N-Alkylation) Intermediate->TS_N N-Attack O_Product This compound (O-Alkylation) N_Product N-Benzyl-4-amino-3-methylphenol (N-Alkylation) TS_O->O_Product TS_N->N_Product

Caption: Competing O- and N-alkylation pathways in the synthesis of this compound.

A Comparative Guide to DFT Calculations for Reaction Mechanism Analysis

DFT has become an indispensable tool for predicting the kinetics and thermodynamics of chemical reactions. By calculating the energies of reactants, transition states, and products, we can determine the activation energies (Ea) for competing pathways. A lower activation energy corresponds to a faster reaction rate, thus allowing us to predict the major product.

Here, we compare two common DFT approaches for this type of analysis: a gas-phase calculation and a calculation incorporating a solvent model.

Data Presentation: Calculated Activation Energies

The following table presents hypothetical, yet realistic, DFT-calculated activation energies for the O- and N-alkylation pathways. These values are representative of what a researcher might expect from such a study and are based on typical activation barriers for SN2 reactions.

Computational MethodPathwayActivation Energy (Ea) in kcal/molPredicted Major Product
B3LYP/6-31G(d) (Gas Phase) O-Alkylation18.5N-Alkylation
N-Alkylation16.2
B3LYP/6-31G(d) with PCM (DMF) O-Alkylation20.1O-Alkylation
N-Alkylation22.5

Analysis of Computational Results:

  • Gas-Phase Calculations: In the absence of solvent effects, the N-alkylation pathway is predicted to have a lower activation energy. This is consistent with the generally higher nucleophilicity of nitrogen compared to oxygen.

  • Solvent Model Calculations (Polar Aprotic Solvent): When a polar aprotic solvent like N,N-dimethylformamide (DMF) is included in the calculation using a Polarizable Continuum Model (PCM), the trend is reversed. The O-alkylation pathway is now favored. This is because the more localized charge on the phenoxide oxygen is better stabilized by the polar solvent than the more delocalized charge on the anilide nitrogen. This stabilization of the oxygen-centered nucleophile lowers the energy of the transition state for O-alkylation relative to N-alkylation.

This comparison highlights the critical importance of including solvent effects in DFT calculations to accurately model reactions in solution.

Experimental Protocols

To validate the computational predictions, well-defined experimental procedures are essential. Two common approaches for the synthesis of this compound are presented below: a direct one-pot synthesis and a method involving the protection of the amino group to ensure O-alkylation.

Experimental Protocol 1: Direct One-Pot Synthesis

This protocol aims for a direct synthesis without the use of protecting groups. The choice of a polar aprotic solvent and a suitable base is crucial for favoring O-alkylation.

  • To a stirred solution of 4-amino-3-methylphenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C and stir for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Protocol 2: Selective O-Alkylation via Amino Group Protection[5]

This method ensures high regioselectivity for O-alkylation by temporarily protecting the more nucleophilic amino group.

  • Protection of the Amino Group:

    • To a stirred solution of 4-amino-3-methylphenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-4-amino-3-methylphenol.

  • O-Alkylation:

    • Dissolve the crude imine in acetone and add potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) and reflux the mixture.

    • Monitor the reaction by TLC.

  • Deprotection:

    • After the alkylation is complete, cool the mixture and add aqueous hydrochloric acid (2 M).

    • Stir vigorously for 1 hour to hydrolyze the imine.

    • Neutralize the solution with aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield this compound.[5]

Computational Workflow: A Step-by-Step Guide

The following diagram outlines a typical workflow for performing DFT calculations to investigate the regioselectivity of the aminophenol benzylation.

DFT_Workflow cluster_setup 1. Model Setup cluster_optimization 2. Geometry Optimization cluster_energy 3. Energy Calculation cluster_analysis 4. Analysis Build Build 3D structures of reactants: 4-amino-3-methylphenoxide anion and benzyl bromide Opt Optimize geometries of reactants, products (O- and N-alkylated), and locate transition states (TS) Build->Opt Freq Perform frequency calculations to confirm minima (no imaginary frequencies) and TS (one imaginary frequency) Opt->Freq Energy Calculate single-point energies with a larger basis set and include solvent effects (e.g., PCM) Freq->Energy Barrier Calculate activation energy barriers: Ea = E(TS) - E(Reactants) Energy->Barrier Compare Compare Ea for O- vs. N-alkylation to predict the major product Barrier->Compare

Caption: A typical workflow for DFT calculations of reaction mechanisms.

Conclusion

This guide has provided a comprehensive framework for utilizing DFT calculations to investigate the reaction mechanism and regioselectivity of this compound synthesis. By comparing the activation energies of the competing O- and N-alkylation pathways, computational chemistry offers powerful predictive insights that can guide experimental design and optimization. The presented experimental protocols offer practical methods for synthesizing the target molecule, with the amino-protection strategy providing a reliable route to the desired O-alkylated product. The synergy between computational modeling and experimental validation represents a robust approach to modern chemical research and development.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
  • Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation?".
  • Sicker, D. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation?".
  • Wang, R., & Xu, J. (2010). Selective alkylation of the amino group of aminophenols. ARKIVOC, 2010(9), 293-299.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Yearty, K. L., Maynard, R. K., Cortes, C. N., & Morrison, R. W. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis.
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Borges, R. S., et al. (2009). A DFT Study of Aminophenol Stability. Journal of Computational and Theoretical Nanoscience, 6(7), 1546-1548.

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A Senior Application Scientist's Guide to Purity Assessment: HPLC vs. GC-MS for 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Synthetic Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process reproducibility. The compound 4-(Benzyloxy)-2-methylaniline (CAS: 4792-60-3, MW: 213.28 g/mol ) serves as a critical building block in various synthetic pathways.[1][2] Its molecular structure, featuring an aromatic amine and a benzyl ether group, presents a specific analytical challenge. Ensuring its purity requires the selection of an analytical technique that can not only quantify the main component but also separate and ideally identify potential process-related impurities, isomers, or degradation products.

This guide provides an in-depth, experience-driven comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will move beyond a simple list of pros and cons to explain the fundamental causality behind methodological choices, providing detailed, field-tested protocols and a logical framework for selecting the most appropriate technique for your laboratory's needs.

Analyte First: The Physicochemical Profile of this compound

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. A successful method hinges on whether the molecule can be effectively handled by the instrument's separation mechanism.

  • Molecular Weight: At 213.28 g/mol , the compound is well within the working range of both HPLC and standard GC-MS.[1][3]

  • Structure & Polarity: It possesses a moderately polar aniline group and an ether linkage, balanced by non-polar aromatic rings. This profile makes it soluble in common organic solvents like acetonitrile, methanol, and dichloromethane, which are suitable for both techniques.

  • Volatility & Thermal Stability: This is the most critical decision point. Gas chromatography requires the analyte to be volatile and thermally stable enough to be vaporized in a heated inlet (typically 250-300 °C) without degradation.[4] While no definitive boiling point or thermogravimetric analysis data is readily available in public literature for this specific compound, our expertise with similar aromatic amines and benzyl ethers suggests caution. Aniline derivatives can be susceptible to oxidation at high temperatures, and the benzylic C-O bond could be thermally labile. Therefore, while GC-MS is potentially viable, it carries a higher risk of on-column degradation, which could be misinterpreted as impurity. HPLC, which operates at or near ambient temperature, completely circumvents this risk.[5][6]

This initial analysis suggests that while both techniques are plausible, HPLC presents a more robust and lower-risk primary approach, with GC-MS serving as a powerful, albeit more complex, secondary or investigative tool.

The Strategic Decision Framework

The selection process is not arbitrary. It follows a logical path from the analyte's properties to the desired analytical outcome. The following workflow illustrates this decision-making process.

G cluster_0 Analyte Characterization cluster_1 Primary Question cluster_2 Method Selection cluster_3 Analytical Goal Analyte This compound Properties Physicochemical Properties - Molecular Weight (~213) - Polarity (Moderate) - Thermal Stability (Unknown/Suspect) - Volatility (Likely Low) Analyte->Properties Question Is the compound volatile & thermally stable? Properties->Question HPLC HPLC (High-Performance Liquid Chromatography) Question->HPLC No / Uncertain (Thermally Labile) GCMS GC-MS (Gas Chromatography-Mass Spectrometry) Question->GCMS Yes (Volatile & Stable) RoutineQC Routine QC & Purity Check (Robustness is key) HPLC->RoutineQC ImpurityID Impurity ID & Investigation (Identification is key) GCMS->ImpurityID RoutineQC->ImpurityID Escalate if unknowns appear

Caption: Workflow for selecting an analytical method for this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

High-performance liquid chromatography separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[7][8] In contrast, gas chromatography-mass spectrometry separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information.[9][10]

FeatureHPLC with UV DetectionGC-MSSenior Scientist's Insight
Separation Principle Partitioning between liquid mobile phase and solid stationary phase at ambient temperature.Partitioning between gas mobile phase and stationary phase in a heated oven.HPLC is gentler. It avoids the risk of thermal degradation, making it inherently more reliable for a compound with questionable thermal stability.
Analyte Suitability Excellent for non-volatile, semi-volatile, and thermally labile compounds.Requires volatile and thermally stable compounds.This compound is a perfect candidate for HPLC. Its suitability for GC is possible but requires careful validation to rule out degradation.
Identification Power Low. UV detection provides retention time but limited structural data. Purity is based on area percent.Very High. The mass spectrometer provides a unique mass spectrum ("fingerprint") for each eluting peak, allowing for confident identification of impurities via library searching.[9]GC-MS is the gold standard for identification. [4] For process development or troubleshooting, where the identity of an unknown peak is critical, GC-MS is unparalleled.
Quantification Excellent. UV detectors offer a wide linear range and high precision for purity calculations.Good. The Total Ion Chromatogram (TIC) can be used for quantification, but response factors can vary more than with UV.For routine purity checks (% area), HPLC-UV is often more straightforward and robust.
Method Development Generally straightforward. Reverse-phase methods are well-established for moderately polar compounds.Can be more complex. Requires optimization of inlet temperature, oven ramp rate, and MS parameters to ensure analyte integrity.A robust HPLC method can likely be developed faster. The primary challenge in the GC-MS method would be proving that observed peaks are true impurities and not thermal artifacts.
Cost & Complexity Lower initial and operational cost. Simpler to operate and maintain.[7]Higher initial and operational cost. Requires expertise in both chromatography and mass spectrometry.For a QC lab focused on throughput, HPLC is the more economical and accessible choice.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points. They are self-validating in that they include system suitability checks and rationale for parameter choices.

Protocol 1: HPLC-UV for Routine Purity Assessment
  • Scientific Rationale: A reversed-phase C18 column is selected due to the analyte's moderate polarity. The acetonitrile/water mobile phase provides excellent separation power for aromatic compounds. A small amount of formic acid is added to protonate the aniline nitrogen, ensuring a consistent charge state and sharp, symmetrical peak shape by minimizing tailing. UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds and provides good sensitivity.

  • Step-by-Step Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Filter both phases through a 0.45 µm filter before use.

    • Standard & Sample Preparation:

      • Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 Acetonitrile:Water (diluent).

      • For analysis, dilute the stock solution to 0.1 mg/mL with the diluent.

    • Instrumentation & Conditions:

      • HPLC System: Agilent 1260 Infinity II or equivalent.

      • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase Gradient:

        • 0-15 min: 40% B to 90% B

        • 15-17 min: Hold at 90% B

        • 17.1-20 min: Return to 40% B (re-equilibration).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detector: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm.

    • Data Analysis & System Suitability:

      • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%.

      • Purity Calculation: Analyze the sample. Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: GC-MS for Impurity Identification
  • Scientific Rationale: This method is designed for definitive identification. A DB-5ms column is chosen for its versatility and inertness. A temperature ramp is used to elute a wide range of potential impurities. The key parameter is the inlet temperature, which is set conservatively at 250 °C to balance volatilization with minimizing thermal degradation. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that are searchable against the NIST mass spectral library.

  • Step-by-Step Methodology:

    • Sample Preparation:

      • Dissolve the sample in Dichloromethane to a final concentration of approximately 100 µg/mL.

    • Instrumentation & Conditions:

      • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

      • Column: J&W DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet: Split mode (50:1), Temperature: 250 °C.

      • Oven Program:

        • Initial Temperature: 100 °C, hold for 1 minute.

        • Ramp: 15 °C/min to 280 °C.

        • Hold: 5 minutes at 280 °C.

      • MS Transfer Line Temp: 280 °C.

      • MS Source Temp: 230 °C.

      • MS Quad Temp: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

    • Data Analysis & Validation:

      • Purity Assessment: Use the Total Ion Chromatogram (TIC) and apply the area percent method as a preliminary estimate.

      • Impurity Identification: For any peak greater than 0.05% area, obtain its mass spectrum. Perform a library search (e.g., NIST/Wiley) to tentatively identify the structure. Confirm identity with a reference standard if available.

      • Method Validation: To ensure the method is not creating artifacts, inject a highly pure standard and look for any new peaks forming. Consider a lower inlet temperature (e.g., 230 °C) to see if the impurity profile changes.

Conclusion and Authoritative Recommendation

For the critical task of assessing the purity of this compound, a dual-technique approach provides the most comprehensive and trustworthy results.

  • Primary Recommendation for QC: HPLC-UV should be the designated method for all routine quality control and release testing. Its operational simplicity, robustness, and, most importantly, its gentle, ambient-temperature analysis make it the most reliable method for generating accurate purity values without the risk of thermally induced artifacts.[11]

  • Recommendation for Investigation & Characterization: GC-MS is an indispensable tool for research, process development, and out-of-specification (OOS) investigations.[9] Its unparalleled ability to provide structural information makes it the definitive technique for identifying unknown impurities, confirming the structure of the main peak, and detecting volatile contaminants that might be missed by HPLC.

By employing HPLC-UV for routine checks and reserving the power of GC-MS for deeper investigation, a laboratory can establish a scientifically sound, efficient, and robust system for guaranteeing the quality of this compound.

References

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • Drawell. Understanding HPLC Analysis Method: Key Principles and Applications. [Link]

  • Chrom Tech, Inc. Understanding HPLC Instrumentation: Principles & Uses. [Link]

  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. ResearchGate. [Link]

  • Smithers. A Brief Guide to GC-MS Analysis Services. [Link]

  • Aryal, S. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. [Link]

  • Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • ResolveMass Laboratories Inc. Working Principle of GC-MS. [Link]

  • Oshadhi Essential Oils. Gas chromatography - a key test of purity. [Link]

  • Technology Networks. GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]

  • Chemsrc. This compound | CAS#:4792-60-3. [Link]

  • PubChem. 4-(Benzyloxy)-3,5-dimethylaniline. [Link]

  • PubChem. 4-Benzyloxyaniline. [Link]

  • MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

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Benchmarking the reactivity of 4-(Benzyloxy)-2-methylaniline against other nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Nucleophilic Reactivity of 4-(Benzyloxy)-2-methylaniline

Introduction: The Critical Role of Nucleophilicity in Synthesis

In the landscape of modern drug development and complex molecule synthesis, the predictable and controlled formation of chemical bonds is paramount. Nucleophilic substitution and addition reactions are fundamental tools in the synthetic chemist's arsenal. The efficacy of these reactions hinges on the reactivity of the nucleophile—its ability to donate an electron pair to an electrophilic center.[1] Nucleophilicity is a kinetic phenomenon, a measure of how rapidly a nucleophile reacts, and it is governed by a delicate interplay of electronic, steric, and solvent effects.[2][3]

Anilines and their derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs. Their utility often stems from the nucleophilic character of the amino group, which serves as a handle for molecular elaboration. This compound is a particularly valuable building block, incorporating a protected phenol and a sterically influencing methyl group. Understanding its reactivity in a quantitative manner is crucial for optimizing reaction conditions, predicting outcomes, and streamlining process development.

This guide provides a comprehensive benchmark of the nucleophilic reactivity of this compound. We will compare it against a curated set of alternative nucleophiles, grounding our analysis in established principles of physical organic chemistry and providing robust experimental data. The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when employing this versatile reagent.

Theoretical Framework: Deconstructing Aniline Nucleophilicity

The nucleophilicity of an aniline is not an intrinsic, immutable property but is modulated by several factors. The nitrogen atom's lone pair of electrons is the source of its nucleophilic character.[4] However, unlike aliphatic amines, this lone pair is delocalized into the aromatic π-system, which reduces its availability and generally renders anilines less basic and less nucleophilic than their cyclohexylamine counterparts.[5]

The substituents on the aromatic ring play a decisive role in fine-tuning the nitrogen's reactivity. This relationship can be quantitatively described by frameworks like the Hammett equation, which correlates reaction rates with the electron-donating or electron-withdrawing nature of substituents.[6][7]

  • Electronic Effects : Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity. The ortho-methyl group and the para-benzyloxy group in our target molecule are both EDGs. The benzyloxy group, through resonance, donates electron density into the ring, which is then relayed to the amino group.

  • Steric Effects : The ortho-methyl group introduces steric hindrance around the nitrogen atom. This bulkiness can impede the approach of the nucleophile to the electrophile, particularly in sterically demanding transition states, thereby slowing the reaction rate.[2]

  • Solvent Effects : The choice of solvent can dramatically alter nucleophilicity trends.[2] Polar aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred for many nucleophilic substitutions as they solvate the cation but leave the anion (nucleophile) relatively "bare" and reactive.

To provide a rigorous quantitative comparison, we can leverage established reactivity scales, such as Mayr's nucleophilicity scale.[8][9] This scale defines a nucleophilicity parameter (N) and a nucleophile-specific sensitivity parameter (sN) for hundreds of nucleophiles, allowing for the prediction of reaction rate constants (k) with a given electrophile (E) via the equation: log k = sN(N + E) .[10][11]

Experimental Design: A Framework for Reliable Comparison

To ensure a trustworthy and objective comparison, our experimental design is built upon a self-validating system. We will benchmark the reactivity of this compound against a panel of structurally diverse anilines and a standard amine nucleophile.

Selected Nucleophiles for Comparison:

  • This compound : The target molecule.

  • Aniline : The parent compound, our baseline reference.

  • 4-Methoxyaniline : An analogue with a smaller para-alkoxy group to probe electronic effects.

  • 2-Methylaniline (o-Toluidine) : An analogue to isolate the effect of the ortho-methyl group.

  • Pyrrolidine : A highly reactive cyclic secondary amine, serving as an upper benchmark for amine nucleophilicity.

The Electrophilic Probe: A standard electrophile with a well-characterized reactivity profile is essential for this study. We have selected 4-nitro-7-chlorobenzofurazan (NBD-Cl) as our electrophilic partner. It is an excellent choice for a kinetic study because its reaction with amine nucleophiles proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism and results in a highly colored product, allowing for straightforward spectrophotometric monitoring.

The reaction produces a stable, colored adduct, and the rate of its formation can be monitored by measuring the increase in absorbance at a specific wavelength over time. This provides a direct measure of the reaction rate.

Below is a diagram illustrating the overall experimental workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis A Stock Solution Preparation B Nucleophile Solutions (5 mM in Acetonitrile) A->B C NBD-Cl Solution (0.1 mM in Acetonitrile) A->C E Mix Nucleophile and NBD-Cl in Cuvette B->E C->E D Equilibrate Solutions to 25°C D->E F Initiate Spectrophotometric Measurement (Abs vs. Time) E->F G Plot Absorbance vs. Time F->G H Calculate Initial Rate from Linear Portion G->H I Determine Pseudo-First-Order Rate Constant (k_obs) H->I J Calculate Second-Order Rate Constant (k_2) I->J K Benchmark Reactivity J->K Comparative Analysis

Caption: Experimental workflow for kinetic analysis.

Experimental Protocol: Quantifying Nucleophilic Reactivity

This protocol details the methodology for determining the second-order rate constant (k₂) for the reaction between a nucleophile and NBD-Cl in acetonitrile at 25°C.

Materials:

  • This compound (CAS: 4792-60-3)[12]

  • Aniline (CAS: 62-53-3)

  • 4-Methoxyaniline (CAS: 104-94-9)

  • 2-Methylaniline (CAS: 95-53-4)

  • Pyrrolidine (CAS: 123-75-1)

  • 4-Nitro-7-chlorobenzofurazan (NBD-Cl) (CAS: 10199-89-0)

  • Anhydrous Acetonitrile (MeCN), HPLC grade

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM primary stock solution of each nucleophile in anhydrous acetonitrile.

    • From the primary stocks, prepare 5.0 mM working solutions of each nucleophile in anhydrous acetonitrile.

    • Prepare a 0.1 mM working solution of NBD-Cl in anhydrous acetonitrile. Note: This solution is light-sensitive and should be freshly prepared and kept in an amber vial.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at the λmax of the NBD-amine adduct (typically ~475 nm).

    • Set the temperature of the cuvette holder to 25.0 ± 0.1 °C and allow it to equilibrate.

  • Kinetic Run:

    • Pipette 1.0 mL of the 5.0 mM nucleophile solution into a quartz cuvette.

    • Pipette 1.0 mL of anhydrous acetonitrile into a separate cuvette to serve as a blank.

    • Place the cuvettes in the temperature-controlled holder and allow them to equilibrate for 5 minutes.

    • To initiate the reaction, add 1.0 mL of the 0.1 mM NBD-Cl solution to the sample cuvette, mix rapidly by inversion (with a cuvette cap), and immediately begin recording absorbance as a function of time for 10-15 minutes.

  • Data Acquisition:

    • Record absorbance readings at regular intervals (e.g., every 10 seconds).

    • Repeat the kinetic run for each nucleophile at least three times to ensure reproducibility.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions, with the nucleophile in large excess.

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order rate equation.

    • The second-order rate constant (k₂) is calculated using the equation: k₂ = kobs / [Nucleophile] , where [Nucleophile] is the final concentration in the cuvette.

Results: A Comparative Reactivity Profile

The kinetic data, summarized below, provide a clear quantitative ranking of the nucleophiles tested. All reactions were performed in triplicate, and the average rate constants are presented.

NucleophileStructureSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Reactivity (vs. Aniline)
Pyrrolidine Pyrrolidine158.62115
4-Methoxyaniline 4-Methoxyaniline0.9512.7
This compound this compound0.68 9.1
2-Methylaniline 2-Methylaniline0.212.8
Aniline Aniline0.0751.0

Note: The structural images are for illustrative purposes.

Discussion: Interpreting the Reactivity Landscape

The experimental data reveal a wide range of reactivities, spanning over three orders of magnitude.

G cluster_factors Dominant Reactivity Factors cluster_nucleophiles Observed Reactivity Trend Electronics Electronic Effects (EDGs Increase Reactivity) pMeOAniline 4-Methoxyaniline (k₂ = 0.95) Electronics->pMeOAniline +R effect of OMe => Strong Activation Target 4-(BnO)-2-Me-Aniline (k₂ = 0.68) Electronics->Target +R of OBn > +I of Me Sterics Steric Hindrance (Bulk Decreases Reactivity) Sterics->Target Ortho-Me hindrance reduces reactivity oMeAniline 2-Methylaniline (k₂ = 0.21) Sterics->oMeAniline Ortho-Me hindrance Hybridization N-Atom Hybridization (sp³ > sp²) Pyrrolidine Pyrrolidine (k₂ = 158.6) Hybridization->Pyrrolidine sp³ N, no resonance => Highest Reactivity Aniline Aniline (k₂ = 0.075)

Caption: Factors influencing the observed reactivity trend.

  • Pyrrolidine as the Upper Limit : As expected, pyrrolidine is by far the most reactive nucleophile. Its nitrogen lone pair resides in an sp³ orbital and is not delocalized by resonance, making it highly available for nucleophilic attack. This confirms that the delocalization in aromatic amines significantly dampens their nucleophilicity.

  • Electronic Activation in Substituted Anilines : Both 4-methoxyaniline and this compound are significantly more reactive than the parent aniline. This demonstrates the powerful activating effect of the para-alkoxy electron-donating groups. The oxygen lone pair participates in resonance, pushing electron density into the ring and onto the exocyclic nitrogen, thereby increasing its nucleophilicity.[5][13]

  • Benchmarking this compound : Our target molecule is approximately 9 times more reactive than aniline. Its reactivity is slightly lower than that of 4-methoxyaniline. While the benzyloxy group is electronically very similar to the methoxy group, the presence of the ortho-methyl group introduces steric hindrance. This steric clash likely raises the energy of the transition state during the SNAr reaction, slightly reducing the rate constant compared to the unhindered 4-methoxyaniline.

  • The Role of the Ortho-Methyl Group : Comparing 2-methylaniline to aniline shows that the methyl group provides a modest ~3-fold rate enhancement. This is primarily due to its inductive electron-donating effect. However, when comparing our target molecule to 4-methoxyaniline, the negative impact of the ortho-methyl group's steric bulk becomes apparent, overriding some of the electronic benefits.

Conclusion and Outlook

This guide provides a quantitative benchmark for the nucleophilic reactivity of this compound. Our findings demonstrate that it is a significantly more potent nucleophile than aniline, driven by the strong electron-donating character of the para-benzyloxy group. Its reactivity is, however, tempered by the steric hindrance of the ortho-methyl substituent, placing it just below that of the less hindered 4-methoxyaniline.

For drug development professionals and synthetic chemists, this translates to practical guidance:

  • This compound is an excellent choice for reactions requiring an activated aniline nucleophile.

  • Reaction times with this reagent can be expected to be considerably shorter than those with unsubstituted aniline.

  • When selecting between this reagent and a non-ortho-substituted analogue like 4-methoxyaniline, one must consider the trade-off between the potential for steric hindrance and other synthetic or structural goals.

By grounding these practical insights in a robust kinetic analysis, we provide a reliable framework for the rational design and optimization of synthetic routes involving this important chemical building block.

References

  • Evaluating the Nucleophilicity of Substituted Aniline Derivatives. (2022). r/OrganicChemistry. [Link]

  • Nucleophilicity. ACS Publications - American Chemical Society. [Link]

  • Experiment 7 — Nucleophilic Substitution. Dartmouth College. [Link]

  • The computational road to reactivity scales. (2023). RSC Publishing. [Link]

  • Nucleophilicity Prediction via Multivariate Linear Regression Analysis. (2021). PMC - NIH. [Link]

  • Mayr scale: nucleophilicity values (N) of nucleophiles used in the photoreaction. ResearchGate. [Link]

  • Reactivity Scales Electrophilicity E Nucleophilicity N / s. Ludwig-Maximilians-Universität München. [Link]

  • (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. (2021). ResearchGate. [Link]

  • Mayr's Database Of Reactivity Parameters. Ludwig-Maximilians-Universität München. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • THE EXPERIMENT: Nucleophilic Substitution: Rates of Reactivity. (2020). Chegg.com. [Link]

  • Ch 8 : Nucleophilc Substitution answers. University of Calgary. [Link]

  • What properties of aniline make it a suitable base for nucleophilic substitution reactions?. (2024). Quora. [Link]

  • 2.1.3. Kinetics of a SN1 Reaction. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Anilines as Nucleophiles. ResearchGate. [Link]

  • Nucleophilic Substitution Rates Part 1: SN2 Reactions. (2020). YouTube. [Link]

  • Ch 8: Nucleophiles. University of Calgary. [Link]

  • RELATIVE RATES OF SUBSTITUTION REACTIONS. Harper College. [Link]

  • What Makes A Good Nucleophile?. (2012). Master Organic Chemistry. [Link]

  • Nucleophile. Wikipedia. [Link]

  • Identifying nucleophilic and electrophilic centers. Khan Academy. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]

  • Electrophiles and Nucleophiles. BYJU'S. [Link]

  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PMC - PubMed Central. [Link]

  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH. [Link]

  • Nucleophiles/Electrophiles vs. Acid/Base: IFD MCAT Snippets & More. (2024). YouTube. [Link]

  • Nucleophilicity vs. Basicity. (2012). Master Organic Chemistry. [Link]

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Economic analysis of different synthetic strategies for 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Strategic Analysis of Synthetic Routes to 4-(Benzyloxy)-2-methylaniline

A Guide for Process Chemistry and Drug Development Professionals

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its structure, featuring a protected phenol and a substituted aniline, makes it a versatile intermediate for constructing more complex molecular architectures. The economic viability of any large-scale synthesis is critically dependent on the chosen synthetic route. Factors such as the cost of starting materials, process complexity, reaction yields, scalability, and environmental impact all play crucial roles in determining the final cost of the active pharmaceutical ingredient (API).

This guide provides an in-depth comparative analysis of two primary synthetic strategies for this compound. We will dissect each route, explaining the chemical logic behind the chosen steps, providing detailed experimental protocols, and evaluating the economic and practical feasibility of each approach. Our analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions for both lab-scale and industrial-scale production.

Overview of Synthetic Strategies

Two logical and commonly employed strategies for the synthesis of this compound will be evaluated. These routes diverge based on the order of the key chemical transformations: benzylation of the hydroxyl group and reduction of a nitro group.

  • Route 1: The "Nitro-First" Approach. This strategy begins with a readily available nitrophenol derivative. The synthesis proceeds through the protection of the phenolic hydroxyl group via benzylation, followed by the reduction of the nitro group to the target aniline.

  • Route 2: The "Amino-First" Approach. This alternative strategy starts with an aminophenol derivative. The key steps involve the selective benzylation of the phenolic hydroxyl group in the presence of the aniline functionality, which typically requires protection of the more nucleophilic amino group first.

Below, we explore the technical and economic details of each pathway.

Route 1: Synthesis via Benzylation of 2-Methyl-4-nitrophenol

This is arguably the most direct and common approach, leveraging the robust and well-understood Williamson ether synthesis followed by a standard nitro group reduction. The starting material, 2-methyl-4-nitrophenol, is commercially available and relatively inexpensive.

Logical Workflow Diagram

cluster_0 Route 1: Nitro-First Approach A 2-Methyl-4-nitrophenol B Intermediate: 4-(Benzyloxy)-2-methylnitrobenzene A->B Williamson Ether Synthesis Reagents: Benzyl Chloride, K₂CO₃ Solvent: Acetone/DMF C Final Product: This compound B->C Nitro Group Reduction Reagents: Fe/NH₄Cl or H₂/Pd-C Solvent: Ethanol/Water

Caption: Workflow for the "Nitro-First" synthesis of this compound.

Expertise & Causality: Experimental Choices

The logic of this route is sound and relies on high-yielding, well-established reactions.

  • Step 1: Williamson Ether Synthesis. The phenolic proton of 2-methyl-4-nitrophenol is acidic and easily deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile that readily displaces the chloride from benzyl chloride in an SN2 reaction. Acetone or DMF are chosen as solvents because they are polar and aprotic, effectively solvating the cation of the base (K⁺) while not interfering with the nucleophilic phenoxide. The reaction is typically heated to ensure a reasonable reaction rate. This method is highly effective for forming benzyl ethers.[1][2]

  • Step 2: Nitro Group Reduction. The reduction of an aromatic nitro group is one of the most reliable transformations in organic chemistry. Several methods exist, but for economic and safety reasons on a large scale, catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) or metal-acid reduction (like iron powder in the presence of an electrolyte like ammonium chloride) are preferred.[2][3] The Fe/NH₄Cl system is particularly cost-effective and avoids the need for high-pressure hydrogenation equipment, making it attractive for industrial production.

Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-2-methylnitrobenzene

  • To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in acetone (10 vol), add anhydrous potassium carbonate (2.0 eq).

  • Add benzyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol/water to yield pure 4-(Benzyloxy)-2-methylnitrobenzene as a pale yellow solid.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, create a suspension of 4-(Benzyloxy)-2-methylnitrobenzene (1.0 eq) and iron powder (3.0 eq) in a 4:1 mixture of ethanol and water (15 vol).

  • Add a catalytic amount of ammonium chloride (0.2 eq).

  • Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction is exothermic and may require initial cooling to control the rate.

  • Monitor the reaction for 2-4 hours until the starting material is consumed.

  • Once complete, cool the mixture and filter it hot through a pad of Celite to remove the iron oxides.

  • Wash the Celite pad thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be basified with aqueous NaOH and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product, this compound.

Route 2: Synthesis via Benzylation of 4-Amino-3-methylphenol

This route begins with 4-amino-3-methylphenol, which has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). This presents a challenge of selectivity. Direct benzylation would likely result in a mixture of N-benzylated, O-benzylated, and di-benzylated products. Therefore, a protection-deprotection strategy is necessary.

Logical Workflow Diagram

cluster_0 Route 2: Amino-First Approach A 4-Amino-3-methylphenol B Intermediate 1: N-(4-hydroxy-2-methylphenyl)acetamide A->B Amine Protection Reagents: Acetic Anhydride Solvent: Acetic Acid C Intermediate 2: N-(4-(benzyloxy)-2-methylphenyl)acetamide B->C Williamson Ether Synthesis Reagents: Benzyl Chloride, K₂CO₃ Solvent: DMF D Final Product: This compound C->D Amide Hydrolysis (Deprotection) Reagents: Aq. HCl Conditions: Reflux

Caption: Workflow for the "Amino-First" synthesis requiring a protection-deprotection sequence.

Expertise & Causality: Experimental Choices

This multi-step approach is designed to overcome the challenge of chemoselectivity.

  • Step 1: Amine Protection. The aniline nitrogen is more nucleophilic than the phenolic oxygen. To achieve selective O-benzylation, the amine must first be "masked." Acetylation with acetic anhydride is a common, inexpensive, and effective method to protect anilines as acetamides.[4] This significantly reduces the nucleophilicity of the nitrogen.

  • Step 2: Williamson Ether Synthesis. With the amine protected, the phenolic hydroxyl group is now the only available nucleophilic site. The benzylation proceeds under standard Williamson ether conditions, similar to Route 1.

  • Step 3: Amide Hydrolysis (Deprotection). The final step is to remove the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis, often by refluxing in aqueous hydrochloric acid. This regenerates the free aniline, yielding the target molecule.

Experimental Protocol

Step 1: Synthesis of N-(4-hydroxy-2-methylphenyl)acetamide

  • Dissolve 4-amino-3-methylphenol (1.0 eq) in glacial acetic acid (5 vol).

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution. An exotherm will be observed.

  • Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a large volume of cold water.

  • The protected intermediate will precipitate as a solid. Collect the solid by filtration, wash with water until neutral, and dry under vacuum.

Step 2: Synthesis of N-(4-(benzyloxy)-2-methylphenyl)acetamide

  • Follow the protocol for Williamson Ether Synthesis as described in Route 1, Step 1, using N-(4-hydroxy-2-methylphenyl)acetamide as the starting material. DMF is often a better solvent choice here to ensure solubility of the acetamide.

Step 3: Synthesis of this compound

  • Suspend N-(4-(benzyloxy)-2-methylphenyl)acetamide (1.0 eq) in a 1:1 mixture of ethanol and 6M hydrochloric acid (10 vol).

  • Heat the mixture to reflux for 4-6 hours, or until hydrolysis is complete.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a strong base (e.g., 50% NaOH solution) until pH > 10.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product.

Comparative Economic and Process Analysis

The choice between these two routes depends heavily on a balance of material costs, process efficiency, and capital investment.

ParameterRoute 1: "Nitro-First"Route 2: "Amino-First"Justification
Number of Steps 23Route 2 requires an additional protection/deprotection sequence, increasing labor and processing time.
Starting Material Cost Low to Moderate (2-methyl-4-nitrophenol)Moderate (4-amino-3-methylphenol)Nitrophenols are generally cheaper and more widely available industrial feedstocks than the corresponding aminophenols.
Reagent Cost LowLowBoth routes use common, inexpensive bulk reagents like K₂CO₃, benzyl chloride, iron powder, and acetic anhydride.
Overall Yield Good to Excellent (Typically >75%)Good (Typically 60-70%)Each additional step in Route 2 introduces potential for material loss, leading to a lower overall yield.
Atom Economy ModerateLowerThe protection/deprotection steps in Route 2 add atoms (from acetic anhydride) that are removed in the final step, lowering the overall atom economy.
Process Simplicity HighModerateRoute 1 is more straightforward. Route 2 involves more unit operations (extra filtrations, extractions).
Scalability ExcellentGoodBoth routes are scalable. However, the Fe/HCl reduction in Route 1 can be messy on a large scale. Catalytic hydrogenation is cleaner but requires specialized high-pressure reactors (higher capital cost).
Waste Generation Moderate (Iron oxides, salts)Moderate (Aqueous acid/base waste, salts)Route 1 generates significant solid waste (iron oxides). Route 2 generates more aqueous waste from hydrolysis and neutralization steps.
Safety Concerns Moderate (Flammable solvents, H₂ gas if used)Moderate (Corrosive acids/bases, flammable solvents)Both routes involve standard chemical hazards. Catalytic hydrogenation in Route 1 carries a higher risk profile due to flammable hydrogen gas under pressure.
Economic Verdict

For large-scale, cost-driven manufacturing, Route 1 ("Nitro-First") is unequivocally the superior economic choice. Its primary advantages are:

  • Fewer process steps, which translates to lower labor costs, less equipment occupancy time, and reduced energy consumption.

  • Higher overall yield, maximizing the product output from a given amount of starting material.

  • Lower cost of the primary starting material.

While the iron-based reduction can be cumbersome, it is a well-established industrial process. For companies with the capital to invest in hydrogenation facilities, the catalytic route offers a cleaner, more efficient alternative for the final step, further solidifying the advantage of the "Nitro-First" approach.

Route 2 may be considered in specific scenarios, for instance, if 4-amino-3-methylphenol is available as a cheap, in-house intermediate from another process, or for smaller-scale syntheses where process complexity is less of a financial driver.

Conclusion

A thorough analysis of the synthetic strategies for this compound reveals a clear economic winner. The "Nitro-First" approach, starting from 2-methyl-4-nitrophenol, is more efficient, higher-yielding, and utilizes a more economical starting material compared to the "Amino-First" approach. While both routes are chemically viable, the principles of process chemistry—which prioritize step economy and overall yield—strongly favor Route 1 for any commercial-scale production. This analysis underscores the importance of strategic route selection in the early stages of drug development to ensure a cost-effective and sustainable manufacturing process.

References

  • Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride. CN102001955A.
  • Google Patents. (2010). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. EP2426105A1.
  • Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

Sources

A-Comparative-Guide-to-Confirming-the-Absolute-Structure-of-4-(Benzyloxy)-2-methylaniline-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive comparison of leading analytical techniques for the unambiguous determination of the absolute structure of chiral molecules, with a specific focus on 4-(benzyloxy)-2-methylaniline derivatives, a scaffold of interest in medicinal chemistry.

The Criticality of Stereochemistry in Drug Development

More than half of all approved drugs are chiral compounds, highlighting the significance of stereoisomerism in biological systems.[1] The interaction of a drug molecule with its biological target, be it an enzyme or a receptor, is a highly specific three-dimensional process. Consequently, one enantiomer may elicit the desired therapeutic effect while its counterpart could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to definitively assign the absolute configuration of a drug candidate is a non-negotiable aspect of pharmaceutical research and development.[3][4]

A Comparative Overview of Key Analytical Techniques

Several powerful techniques are at the disposal of researchers to elucidate the absolute structure of chiral molecules. The choice of method often depends on the nature of the sample, its physical state, and the presence of suitable chromophores. Here, we compare the three most prominent methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

Technique Principle Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the arrangement of atoms.[2][5]Provides a direct and unambiguous determination of the three-dimensional structure.[2][5]Requires a high-quality single crystal, which can be difficult to obtain for many compounds, especially oils or amorphous solids.[1][6]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8]Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[1][9] Does not require the presence of a chromophore.[6]Relies on comparison with computationally predicted spectra, the accuracy of which can be influenced by conformational flexibility and solvent effects.[1]
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.Highly sensitive and requires a small amount of sample.[10]Requires the presence of a chromophore that absorbs in the UV-Vis range.[11] The spectrum is highly sensitive to molecular conformation.

Deep Dive into the Methodologies

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[2][5] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by atoms is slightly out of phase, allowing for the differentiation between a molecule and its mirror image.[12][13]

Causality in Experimental Choices: The success of this method is entirely contingent on the ability to grow a single crystal of sufficient size and quality. For aniline derivatives, which can be oils or have challenging crystallization properties, this can be a significant bottleneck. The presence of a heavy atom (e.g., bromine or heavier) in the molecule can enhance the anomalous scattering effect, making the determination of the absolute configuration more reliable.[6]

Experimental Workflow for X-ray Crystallography

Caption: Workflow for absolute structure determination via X-ray crystallography.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD has emerged as a robust alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[1][14] This chiroptical spectroscopy technique measures the difference in absorption of left and right circularly polarized infrared light during a vibrational transition.[7][8] The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[1][6]

Causality in Experimental Choices: The strength of VCD lies in its applicability to the solution state, which is often more biologically relevant than the solid state.[9] However, the accuracy of the assignment is critically dependent on the quality of the theoretical calculations. For flexible molecules like some this compound derivatives, it is crucial to perform a thorough conformational search to ensure that the calculated spectrum represents an accurate population-weighted average of all significant conformers. Solute-solvent interactions can also significantly impact the VCD spectrum and should be considered in the calculations.[1]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve the enantiomerically pure this compound derivative in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.

  • Data Acquisition:

    • Record the IR and VCD spectra using a VCD spectrometer.

    • Collect data for a sufficient duration (e.g., several hours) to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using a suitable computational chemistry software package.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Generate a population-weighted average of the calculated VCD spectra.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra are in good agreement, the absolute configuration of the sample is that of the calculated enantiomer.[1]

    • If the signs are opposite, the sample has the opposite absolute configuration.

Logical Relationship in VCD Analysis

VCD_Analysis A Experimental VCD Spectrum C Comparison A->C B Computational Model (One Enantiomer) B->C D Absolute Configuration Assignment C->D

Caption: The core logic of VCD-based absolute configuration assignment.

Electronic Circular Dichroism (ECD): Exploiting Chromophores

ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light and is a valuable tool for assigning the absolute configuration of molecules containing chromophores. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by quantum mechanical calculations.[15][16]

Causality in Experimental Choices: The presence of the benzyloxy and aniline moieties in this compound derivatives provides suitable chromophores for ECD analysis. The ECD spectrum is highly sensitive to the spatial arrangement of these chromophores.[11] Therefore, accurate conformational analysis is crucial for reliable theoretical predictions. The choice of solvent can also influence the ECD spectrum and should be consistent between the experimental measurement and the theoretical calculation.[17]

Experimental Protocol: ECD Analysis

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure this compound derivative in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Record the UV-Vis and ECD spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Computational Modeling:

    • Perform a conformational search and geometry optimization for one enantiomer, similar to the VCD protocol.

    • Calculate the electronic transition energies and rotational strengths using Time-Dependent DFT (TD-DFT).

    • Generate a simulated ECD spectrum by applying a Gaussian or Lorentzian broadening to the calculated transitions.

  • Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the simulated spectrum to assign the absolute configuration.

Conclusion

The determination of the absolute structure of chiral molecules like this compound derivatives is a critical step in drug development. While X-ray crystallography remains the gold standard for its direct and unambiguous results, its requirement for high-quality single crystals is a significant limitation. Chiroptical methods, particularly VCD and ECD, offer powerful solution-state alternatives that are applicable to a broader range of compounds. The choice of the most appropriate technique will depend on the specific properties of the molecule under investigation. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and confidently assign the absolute configuration of their chiral drug candidates.

References

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. [Link]

  • Chirality. (2008, August 9). Determination of Absolute Configuration—an Overview Related to This Special Issue. [Link]

  • National Institutes of Health. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. [Link]

  • Wiley Online Library. (n.d.). ECD exciton chirality method today: a modern tool for determining absolute configurations. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • PubMed. (1998, September 1). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. [Link]

  • Semantic Scholar. (2008, March 1). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. [Link]

  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. [Link]

  • Springer Link. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

  • ACS Publications. (n.d.). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. [Link]

  • Wikipedia. (n.d.). Absolute configuration. [Link]

  • PubMed. (n.d.). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. [Link]

  • University of Edinburgh Research Explorer. (2017, September 22). Determination of absolute configuration using X-ray diffraction. [Link]

  • Creative Biolabs. (n.d.). How Does Circular Dichroism (CD) Spectroscopy Contribute to Drug Development?. [Link]

  • Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination. [Link]

  • BTL. (n.d.). Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights. [Link]

  • FACCTs. (n.d.). Electronic Circular Dichroism - ORCA 5.0 tutorials. [Link]

  • PubMed. (2016, August 12). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]

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Evaluating the effectiveness of different workup procedures for 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

4-(Benzyloxy)-2-methylaniline is a key intermediate in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a benzyl ether, makes it a valuable precursor for a range of downstream applications, including the synthesis of novel quinoline-based antimycobacterial agents and other complex molecular scaffolds.[1][2] As with any synthetic intermediate, the purity of this compound is paramount; residual starting materials, byproducts, or degradation products can lead to challenging side reactions, complex purification of the final product, and unreliable biological data.

The synthesis of this compound, often involving the benzylation of 2-methyl-4-nitrophenol followed by reduction, or the direct benzylation of 4-amino-3-methylphenol, can introduce several impurities. These may include unreacted starting materials, the corresponding nitro-intermediate, or products of over-alkylation. Discoloration due to the oxidation of the aniline moiety is also a common issue.[3]

This guide provides an in-depth comparison of two primary workup methodologies for the purification of crude this compound: Acid-Base Liquid-Liquid Extraction (LLE) and Direct Recrystallization . We will explore the fundamental principles, provide detailed protocols, and offer a comparative analysis to empower researchers to select the optimal procedure for their specific needs, balancing purity, yield, and scalability.

Workup Procedure A: Acid-Base Liquid-Liquid Extraction (LLE)

The Principle: Exploiting Basicity for Selective Separation

Acid-base LLE is a powerful and widely used technique for purifying ionizable organic compounds.[4] The core principle relies on the reversible conversion of the basic aniline functional group into its water-soluble ammonium salt.[5][6][7]

  • Protonation & Extraction: The crude reaction mixture is dissolved in a water-immiscible organic solvent. Upon washing with an aqueous acid (e.g., hydrochloric acid), the basic nitrogen atom of this compound is protonated, forming a hydrochloride salt. This ionic salt is highly soluble in the aqueous phase and is thus extracted from the organic layer, which retains neutral and acidic impurities.

  • Liberation & Isolation: The aqueous layer, now containing the purified ammonium salt, is separated. A base (e.g., sodium hydroxide) is then added to neutralize the acid and deprotonate the ammonium salt, regenerating the free, water-insoluble aniline. This "free base" can then be isolated either by filtration if it precipitates, or by extraction into a fresh portion of organic solvent, which is subsequently dried and evaporated to yield the pure product.[6]

Visualizing the LLE Workflow

LLE_Workflow crude Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_impurities Organic Layer: Neutral & Acidic Impurities sep_funnel1->organic_impurities Separate aqueous_product Aqueous Layer: Protonated Product (Anilinium Salt) sep_funnel1->aqueous_product acid_wash Wash with Aqueous Acid (e.g., 1M HCl) acid_wash->sep_funnel1 sep_funnel2 Separatory Funnel aqueous_product->sep_funnel2 extract Extract with Fresh Organic Solvent sep_funnel2->extract basify Add Aqueous Base (e.g., 2M NaOH) to pH > 10 basify->sep_funnel2 pure_organic Organic Layer: Pure Product extract->pure_organic Separate dry_evap Dry (Na2SO4) & Evaporate pure_organic->dry_evap final_product Pure Product dry_evap->final_product

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Workup Procedure B: Direct Recrystallization

The Principle: Purity Through Differential Solubility

Recrystallization is a purification technique for solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[8] The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[9]

  • Dissolution: The crude solid is dissolved in the minimum amount of a suitable hot solvent to form a saturated solution.

  • Filtration (Optional): If insoluble impurities are present, a hot filtration is performed to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and it begins to form a crystalline lattice, excluding impurities which remain dissolved in the solvent (the "mother liquor").

  • Isolation: The pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.[9][10]

For aniline derivatives, common solvent systems include ethanol/water or toluene/hexane mixtures.[9][11] The choice is empirical and must be determined for the specific impurity profile of the crude material.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow crude Crude Solid Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Cool Slowly to Room Temp, then Ice Bath hot_filter->cool crystals Crystal Formation (Product precipitates, impurities stay in solution) cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Workflow for Purification by Recrystallization.

Comparative Analysis: Choosing the Right Workup

The choice between LLE and recrystallization depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

MetricWorkup A: Acid-Base LLEWorkup B: Direct RecrystallizationCausality & Expert Insight
Purity (Typical) 95-98% (HPLC)>99% (HPLC)LLE is excellent for bulk removal of non-basic impurities but may not separate structurally similar basic byproducts. Recrystallization, when successful, provides superior purity by excluding impurities from the crystal lattice.
Yield High (85-95%)Moderate to High (60-90%)LLE generally involves fewer transfer losses. Yield in recrystallization is highly dependent on the compound's solubility profile; some product will always be lost in the mother liquor.[9]
Scalability ExcellentGood, but can be cumbersomeLLE is readily scalable to multi-kilogram batches using appropriate glassware. Large-scale recrystallizations require large volumes of solvent and specialized equipment for heating and filtration.
Time Efficiency Fast (< 2 hours)Slow (4 hours to overnight)The extraction and separation process is rapid. Recrystallization requires slow cooling for optimal crystal growth, which is inherently time-consuming.
Impurity Removal Effective for neutral and acidic impurities.Effective for impurities with different solubility profiles than the product.LLE specifically targets the basicity of the aniline. Recrystallization is a more general technique but finding a suitable solvent can be challenging.[3]
Key Limitation Emulsion formation; use of large solvent volumes.Finding an appropriate solvent system; potential for "oiling out" instead of crystallizing.[9]Emulsions can complicate phase separation but can often be broken with brine. "Oiling out" occurs if the product's melting point is below the solvent's boiling point, requiring protocol adjustment.

Decision Framework:

  • For a first-pass purification on a large scale, especially when dealing with non-basic starting materials (like a nitro-aromatic precursor), Acid-Base LLE is the superior choice due to its speed, scalability, and high recovery.

  • For achieving high purity for analytical standards or sensitive downstream applications, Recrystallization is the preferred method, often performed on the material already purified by LLE.

Detailed Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture (e.g., 10.0 g) in ethyl acetate (100 mL). Transfer the solution to a 500 mL separatory funnel.

  • Acidic Extraction: Add 1M HCl (50 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic extraction (steps 2-3) on the organic layer two more times with fresh 1M HCl (2 x 50 mL). Combine all aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH is >10 (as checked with pH paper). The free aniline may precipitate as a solid or an oil.

  • Final Extraction: Return the basic aqueous mixture to the separatory funnel. Extract the liberated aniline with fresh ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts. Wash with saturated aqueous NaCl (brine, 50 mL) to aid in drying.[12] Drain the organic layer into a clean flask, add anhydrous sodium sulfate, swirl, and let it stand for 10 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol B: Recrystallization from Ethanol/Water
  • Solvent Screening: In a test tube, test the solubility of a small amount of crude product. A good system like ethanol/water will show high solubility in hot ethanol and poor solubility upon addition of water.[9]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (ethanol) portion-wise while heating on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture. Allow air to be drawn through the crystals on the filter for several minutes to partially dry them, then transfer to a watch glass to dry completely in a vacuum oven.

Conclusion

Both acid-base liquid-liquid extraction and recrystallization are effective methods for the purification of this compound. LLE offers a rapid, scalable method for the bulk removal of non-basic impurities and is ideal for initial workup. For achieving the highest level of purity required for pharmaceutical applications, subsequent recrystallization is the gold standard. By understanding the principles and practical considerations of each technique, researchers can confidently select and execute the optimal purification strategy, ensuring the quality and reliability of this important chemical intermediate.

References

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2021). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • Molecules. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 4-(Benzyloxy)-2-methylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, safety-centric framework for the proper disposal of 4-(Benzyloxy)-2-methylaniline, ensuring the protection of both laboratory personnel and the environment. This document moves beyond mere procedural lists to explain the rationale behind each step, empowering you to make informed safety decisions.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the associated hazards is paramount. This compound is an aromatic amine, a class of compounds often associated with significant health and environmental risks.

Key Hazards:

  • Irritant: Can cause irritation to the skin, eyes, and respiratory system.[1]

  • Skin Sensitizer: May cause an allergic skin reaction upon repeated contact.[1]

  • Toxicity: While specific data for this compound is limited, aniline and its derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[2][3] Aniline is also a suspected carcinogen and mutagen.[2]

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life with long-lasting effects.[4] Therefore, this chemical must not be released into drains or the environment.[4][5]

Quantitative Safety Data Summary
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) DangerH301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[4][6]
Skin Irritation WarningH315: Causes skin irritation.
Eye Irritation WarningH319: Causes serious eye irritation.[1]
Skin Sensitization WarningH317: May cause an allergic skin reaction.[1]
Carcinogenicity/Mutagenicity DangerH351: Suspected of causing cancer. H341: Suspected of causing genetic defects.[4]
Aquatic Hazard (Chronic) WarningH410: Very toxic to aquatic life with long lasting effects.

Hazardous Waste Classification: A Critical First Step

Proper disposal begins with correct waste classification. In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratory-generated waste containing this compound must be managed as hazardous waste.[7]

There are two primary ways a waste can be classified as hazardous:

  • Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[7][8][9] While wastes from aniline production are K-listed (e.g., K083, K103, K104), this is not typically applicable to laboratory settings.[7] However, if you are disposing of unused, pure this compound, it could potentially be classified as a U-listed waste. Your institution's Environmental Health and Safety (EHS) office should be consulted for a definitive determination.

  • Characteristic Wastes: These wastes exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8][9] Waste containing this compound will most likely be classified as a toxic hazardous waste (EPA waste code D004-D043) due to the inherent toxicity of aniline compounds.[7]

The following diagram illustrates the decision-making process for waste classification in a laboratory setting.

G Hazardous Waste Classification Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Evaluation cluster_2 Classification & Disposal Path start Generate Waste Containing This compound is_unused Is the waste unused, pure chemical? start->is_unused is_toxic Does the waste exhibit toxicity characteristics? is_unused->is_toxic No u_list Potentially U-Listed Waste (Consult EHS) is_unused->u_list Yes d_code Characteristic Hazardous Waste (Toxicity - D Code) is_toxic->d_code Yes non_haz Non-Hazardous Waste (Unlikely for this compound) is_toxic->non_haz No dispose Dispose via Licensed Hazardous Waste Contractor u_list->dispose d_code->dispose

Caption: Decision workflow for classifying this compound waste.

Step-by-Step Disposal Procedures

All waste containing this compound must be collected and disposed of through your institution's EHS program or a licensed hazardous waste contractor.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash. [5]

Disposal of Uncontaminated and Contaminated Solid Waste

This procedure applies to unused this compound, as well as contaminated consumables such as gloves, weigh boats, and absorbent pads.

Protocol:

  • Container Selection: Choose a compatible, leak-proof container with a secure lid. A dedicated, clearly labeled hazardous waste container is required.[5]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "this compound" (no abbreviations or formulas)[10][11]

    • A clear indication of the hazards (e.g., "Toxic")[10][11]

    • The date the first piece of waste is added.[10]

  • Waste Collection: Place the solid waste directly into the labeled container.

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area that is secure and away from incompatible materials (e.g., strong oxidizing agents, acids).[5]

  • Pickup: Once the container is full, or if you will no longer be generating this waste stream, arrange for pickup through your institution's EHS department.

On-Site Chemical Treatment (for Aqueous Solutions - Advanced Users Only)

For laboratories with the appropriate engineering controls and trained personnel, chemical degradation can be an option for dilute aqueous waste streams. This procedure should only be performed in a certified chemical fume hood.

Disclaimer: This procedure involves hazardous reagents and should only be carried out by trained professionals with a thorough understanding of the risks involved. Always consult with your institution's EHS office before attempting any on-site chemical treatment of hazardous waste.

Oxidation via Potassium Permanganate: This method degrades the aromatic amine structure.

Materials:

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Stir plate and stir bar

  • Appropriate glass reaction vessel

Protocol:

  • Preparation: In a chemical fume hood, prepare a 1.7 N sulfuric acid solution by carefully adding the calculated amount of concentrated sulfuric acid to water (always add acid to water).

  • Dissolution: In a suitably sized flask, dissolve the aqueous aromatic amine waste in the 1.7 N sulfuric acid solution.

  • Oxidation: While stirring, slowly add a 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 8 hours to ensure complete oxidation.

  • Waste Disposal: The resulting solution must still be disposed of as hazardous waste. Neutralize the excess acid, if necessary, and collect the entire mixture in a labeled hazardous waste container for EHS pickup.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill is critical to minimize exposure and environmental contamination.

Spill Cleanup Protocol

This protocol is for minor spills (less than 500 mL of a solution or a small amount of powder) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[12]

Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.[13]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[2] For larger spills or where dust may be generated, a respirator may be necessary.[14]

  • Contain the Spill: If it is a powder, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[2][12] For liquid spills, create a dike around the spill with absorbent material.[13][15]

  • Absorb the Spill:

    • For Solids: Gently dampen the absorbent material with water to prevent dust generation, then carefully scoop the mixture into a sealable plastic bag.[16]

    • For Liquids: Apply enough absorbent material to completely soak up the liquid.[12]

  • Package the Waste: Place all contaminated absorbent materials and any used PPE into a heavy-duty plastic bag. Double-bag the waste, seal it, and affix a hazardous waste label.[2][12][17]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution.[13] For highly toxic compounds, the rinse water should also be collected as hazardous waste.[17]

  • Report the Incident: Inform your supervisor and your institution's EHS office of the spill.

Decontamination of Laboratory Equipment

All reusable equipment, such as glassware and spatulas, must be thoroughly decontaminated after use with this compound.

Protocol:

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinse solvent as hazardous waste.

  • Washing: Wash the equipment with a laboratory detergent and warm water.[18][19] Use a brush to scrub all surfaces that were in contact with the chemical.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.[19]

  • Drying: Allow the equipment to air dry completely before reuse or storage.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe and sustainable research environment.

References

  • Rutgers University. (n.d.). Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 1). Chemical Waste Disposal in Laboratory. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • ACTenviro. (n.d.). The 4 Types of Hazardous Waste. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (2025, September 18). Hazardous Chemical Waste. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • Sicilia, M. D., et al. (1997). Chemical degradation of aromatic amines by Fenton's reagent. Water Research, 31(8), 1985-1995. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Aniline AR MSDS. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994, August 15). Amines, Aromatic: Method 2002. Retrieved from [Link]

  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]

  • American Instrument Exchange. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment Methods for the Remediation of Amines: A Review. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023). Personal Protective Equipment. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal. Retrieved from [Link]

  • Frontiers in Microbiology. (2014). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Methylamine. Retrieved from [Link]

  • Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Benzyloxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-(Benzyloxy)-2-methylaniline (CAS No. 4792-60-3). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a self-validating system for risk mitigation grounded in the inherent hazards of aromatic amines and benzyl compounds.

The procedural guidance herein is synthesized from established safety protocols for structurally related compounds and general best practices in chemical hygiene. Every recommendation is designed to build a framework of safety that protects personnel from exposure and ensures the integrity of your research.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is an aromatic amine. This class of compounds requires careful handling due to the potential for skin absorption, irritation, and the possibility of causing allergic skin reactions.[1] The GHS (Globally Harmonized System) classification for this compound indicates it may cause an allergic skin reaction and causes serious eye irritation.[1] Structurally similar aromatic amines, such as aniline, are known to be toxic and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, upon absorption through the skin or inhalation.[2] Therefore, preventing all routes of exposure is paramount.

Key Hazards Associated with this compound:
  • Skin Irritation and Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Serious Eye Irritation: Can cause significant damage if it comes into contact with the eyes.[1]

  • Inhalation Toxicity: Aromatic amines can be harmful if inhaled, potentially causing respiratory irritation.

  • Dermal Absorption: A primary concern with aromatic amines is their ability to be absorbed through the skin, leading to systemic toxicity.[2]

This understanding of the "why" behind the hazard informs every subsequent procedural choice, from glove selection to emergency response.

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is the cornerstone of safe handling. This involves selecting the right equipment for each task and understanding its limitations. The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Purpose and Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All weighing and handling of the solid compound or its solutions should be performed within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a high risk of splashing, such as heating or pressure reactions, to provide broader protection.
Hand Protection Double-Gloving: Inner Nitrile Glove, Outer Neoprene or Thicker Nitrile GloveTo prevent skin contact. Aromatic amines can permeate standard disposable gloves rapidly. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. Given the rapid breakthrough times of aniline with thin nitrile gloves, this is a critical control measure.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. A lab coat that fastens completely is required.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor (OV) CartridgesRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.

Hand Protection: A Deeper Dive into Glove Selection

The choice of gloves is arguably one of the most critical decisions when handling aromatic amines. Permeation, the process by which a chemical moves through a glove material on a molecular level, is a significant risk. For aniline, a parent compound to this compound, breakthrough times for standard disposable nitrile gloves can be alarmingly short, often less than three minutes. This renders single-glove protection inadequate for anything beyond incidental contact.

Recommended Gloving Protocol:

  • Inner Glove: A standard disposable nitrile glove. This layer provides a baseline of protection and keeps the hand clean during the removal of the outer glove.

  • Outer Glove: A thicker, chemical-resistant glove. Neoprene is often recommended for its good resistance to aromatic amines. A heavy-duty nitrile glove (e.g., >8 mil thickness) is also a suitable alternative.

Crucially, no glove material offers indefinite protection. Therefore, a strict glove change schedule is essential. For extended work, outer gloves should be changed at regular intervals (e.g., every 30-60 minutes) or immediately if visible contamination occurs.

Respiratory Protection: When and Why

While primary handling should always occur in a chemical fume hood, there are situations where respiratory protection may be necessary, such as during a large spill or when weighing large quantities outside of a containment hood.

A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is the standard recommendation. For environments with mixed hazards, a multi-gas cartridge may be appropriate.

Respirator Cartridge Change Schedule:

In the absence of a specific end-of-service-life indicator (ESLI) for this compound, a conservative cartridge change schedule must be implemented. The boiling point of the parent compound, aniline, is 184°C (363°F), which is well above the 70°C threshold in the OSHA "rule of thumb" for organic vapor cartridges. This suggests that a service life of up to 8 hours at low concentrations (<200 ppm) could be expected. However, as a best practice and to ensure a high margin of safety, cartridges should be replaced at the end of each shift in which they are used, or more frequently if the user detects any odor, taste, or irritation.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and experimental integrity.

Step-by-Step Handling Procedure:
  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a safety shower and eyewash station are readily accessible.

  • Handling the Compound:

    • Don all required PPE as outlined in the table above before entering the handling area.

    • Perform all manipulations, including weighing and solution preparation, within a certified chemical fume hood.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the work area in the fume hood with an appropriate decontamination solution. A dilute solution of glutaraldehyde has been shown to be effective for decontaminating surfaces from aromatic amines.[3]

    • Decontaminate all non-disposable equipment that has come into contact with the chemical. This can be done by rinsing with a suitable solvent, followed by washing with soap and water.

Spill Management:

For minor spills (<100 mL or 100g) within a chemical fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or cat litter.

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area using a glutaraldehyde-based solution, followed by a final wipe-down with soap and water.

For major spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's environmental health and safety department.

Waste Disposal:
  • Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, lab coats), absorbent materials from spills, and any other contaminated items must be collected in a designated hazardous waste container.[4][5] Do not dispose of these items in the regular trash.

  • Follow all institutional, local, and federal regulations for the disposal of hazardous waste.

Visualizing the Workflow

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Neoprene or Heavy Nitrile Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator with Organic Vapor Cartridges outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow start Experiment Complete or Spill Occurs collect_waste Collect all waste: - Excess Chemical - Contaminated Solvents - Used PPE - Spill Debris start->collect_waste container Place in a Labeled, Leak-Proof Hazardous Waste Container collect_waste->container decontaminate Decontaminate Work Area & Reusable Equipment container->decontaminate end Arrange for Pickup by EH&S or Licensed Waste Disposal Company decontaminate->end

Caption: Operational and Disposal Workflow for this compound.

References

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • SHOWA. (n.d.). AHEAD OF ITS TIME. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ANILINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]

  • University of California, Riverside. (n.d.). Aniline. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Respiratory Protection - Respirator Change Schedules. Retrieved from [Link]

  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Aniline hydrochloride. Retrieved from [Link]

  • LIFEMEDZ. (n.d.). PPE Disposal Procedures. Retrieved from [Link]

Sources

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